molecular formula C10H12O B154676 1-Isopropenyl-4-methoxybenzene CAS No. 1712-69-2

1-Isopropenyl-4-methoxybenzene

Cat. No.: B154676
CAS No.: 1712-69-2
M. Wt: 148.2 g/mol
InChI Key: XCTSGGVBLWBSIJ-UHFFFAOYSA-N
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Description

1-Isopropenyl-4-methoxybenzene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTSGGVBLWBSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293411
Record name 1-Methoxy-4-(prop-1-en-2-yl)benzene
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1712-69-2
Record name 1-Methoxy-4-(1-methylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1712-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 89344
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoestragole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-4-(prop-1-en-2-yl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-Isopropenyl-4-methoxybenzene, a valuable intermediate in organic synthesis. The document details the core synthesis mechanisms, provides in-depth experimental protocols, and presents quantitative data for comparison.

Introduction

This compound, also known as p-isopropenylanisole, is an aromatic compound with applications in the synthesis of polymers, fragrances, and pharmaceutical intermediates. Its structure, featuring a reactive isopropenyl group and a methoxy-activated benzene ring, makes it a versatile building block. This guide explores three principal synthesis methodologies: the Wittig reaction, a Grignard reaction followed by dehydration, and the direct dehydration of 1-(4-methoxyphenyl)ethanol.

Synthesis Mechanisms and Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The following sections detail the mechanisms of the most common and effective routes.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds. In this case, 4-methoxyacetophenone is reacted with a phosphorus ylide, typically generated from a methyltriphenylphosphonium halide.

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 Triphenylphosphine Phosphonium_Salt Methyltriphenylphosphonium Iodide PPh3->Phosphonium_Salt SN2 Reaction MeI Methyl Iodide MeI->Phosphonium_Salt Ylide Methylenetriphenylphosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone 4-Methoxyacetophenone Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Diagram 1: Wittig Reaction Pathway for this compound Synthesis.

The reaction proceeds through a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide byproduct.[1][2]

Grignard Reaction Followed by Dehydration

This two-step approach involves the initial formation of a tertiary alcohol, 1-(4-methoxyphenyl)ethanol, through the reaction of 4-methoxyacetophenone with a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide). The subsequent acid-catalyzed dehydration of the alcohol yields the target alkene.

Grignard_Dehydration cluster_grignard_formation Grignard Reagent Formation cluster_grignard_addition Grignard Addition cluster_dehydration Dehydration MeX Methyl Halide (X = Br, I) Grignard_Reagent Methylmagnesium Halide MeX->Grignard_Reagent Mg Magnesium Metal Mg->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Nucleophilic Addition Ketone 4-Methoxyacetophenone Ketone->Alkoxide Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Carbocation Tertiary Carbocation Intermediate Acid_Catalyst->Carbocation Alcohol 1-(4-methoxyphenyl)ethanol Alkoxide->Alcohol Acidic Workup Alcohol->Carbocation Protonation & Loss of H₂O Product This compound Carbocation->Product Deprotonation Water Water Product->Water

Diagram 2: Grignard Reaction and Dehydration Pathway.

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting magnesium alkoxide is then protonated during an acidic workup to give the tertiary alcohol. Subsequent heating in the presence of an acid catalyst promotes an E1 elimination reaction, proceeding through a stable tertiary benzylic carbocation to form the alkene.[3][4][5][6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Wittig Reaction from 4-Methoxyacetophenone

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 4-Methoxyacetophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 4-methoxyacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Grignard Reaction and Subsequent Dehydration

Step 1: Synthesis of 1-(4-methoxyphenyl)ethanol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • 4-Methoxyacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether.

  • Add a few drops of methyl iodide (1.2 eq) to initiate the reaction. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining methyl iodide dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition: Cool the Grignard reagent to 0 °C.

  • Dissolve 4-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)ethanol, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Dehydration of 1-(4-methoxyphenyl)ethanol

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dehydration: Place the crude 1-(4-methoxyphenyl)ethanol in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

  • Heat the mixture with stirring. The product, this compound, will distill as it is formed.

  • Work-up: Collect the distillate and wash it with saturated NaHCO₃ solution to neutralize any acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and purify by fractional distillation under reduced pressure.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthesis steps. Note that yields and optimal conditions can vary depending on the specific reagents and laboratory setup.

Table 1: Wittig Reaction Parameters

ParameterValueReference
Stoichiometry
4-Methoxyacetophenone1.0 eq[1]
Methyltriphenylphosphonium Halide1.1 - 1.5 eq[1]
Base (e.g., n-BuLi)1.0 - 1.2 eq[1]
Reaction Conditions
SolventAnhydrous THF or Ether[1]
Temperature0 °C to Room Temperature[1]
Reaction Time12 - 24 hours[1]
Yield
Typical Yield60 - 85%Estimated

Table 2: Grignard Reaction and Dehydration Parameters

ParameterValueReference
Grignard Reaction
4-Methoxyacetophenone1.0 eq[7]
Methylmagnesium Halide1.1 - 1.5 eq[7]
SolventAnhydrous Ether or THF[7]
Temperature0 °C to Room Temperature[7]
Reaction Time1 - 3 hours[7]
Yield of Alcohol85 - 95%Estimated
Dehydration
CatalystH₂SO₄ or p-TsOH (cat.)[5][8]
Temperature100 - 170 °C[9]
Yield of Alkene70 - 90%Estimated

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed mechanisms, experimental protocols, and comparative quantitative data. Both the Wittig reaction and the Grignard reaction followed by dehydration offer effective means of synthesizing this valuable compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a robust foundation for researchers and professionals in the field to successfully synthesize and utilize this compound in their applications.

References

Spectroscopic Analysis of 1-Isopropenyl-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Isopropenyl-4-methoxybenzene (CAS No. 1712-69-2). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its structure, alongside detailed, generalized experimental protocols for acquiring such data.

Compound Identification

ParameterValue
IUPAC Name 1-methoxy-4-(prop-1-en-2-yl)benzene[1]
Synonyms p-Isopropenylanisole, 2-(p-Methoxyphenyl)propene, Pseudoestragole[1]
CAS Number 1712-69-2[1][2][3]
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
Structure
alt text

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 - 7.5Doublet2HAr-H (ortho to isopropenyl)
~6.8 - 7.0Doublet2HAr-H (ortho to methoxy)
~5.3Singlet1H=CH₂ (vinylic proton)
~5.0Singlet1H=CH₂ (vinylic proton)
~3.8Singlet3H-OCH₃
~2.1Singlet3H-CH₃ (isopropenyl)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~159QuaternaryAr-C (para to isopropenyl, attached to -OCH₃)
~143Quaternary=C< (vinylic carbon)
~133QuaternaryAr-C (ipso to isopropenyl)
~127TertiaryAr-CH (ortho to isopropenyl)
~114TertiaryAr-CH (ortho to methoxy)
~111Secondary=CH₂ (vinylic carbon)
~55Primary-OCH₃
~22Primary-CH₃ (isopropenyl)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3080MediumC-H Stretch=C-H (vinylic)
~3000MediumC-H StretchAr-H
~2960, ~2850MediumC-H Stretch-CH₃
~1630Medium-StrongC=C StretchAlkene
~1610, ~1510StrongC=C StretchAromatic Ring
~1250StrongC-O StretchAryl Ether
~890StrongC-H Bend=CH₂ (out-of-plane)
Mass Spectrometry (MS) (Predicted)
m/zRelative IntensityPossible Fragment
148High[M]⁺ (Molecular Ion)
133High[M - CH₃]⁺
118Medium[M - CH₂O]⁺
105Medium[M - C₃H₇]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid or liquid sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) is added.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

    • Tune and match the probe to the specific nucleus being observed (e.g., ¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

    • Acquire the spectrum.

  • Data Processing :

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the solvent or internal standard signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Solids/Liquids) :

    • Place 1-2 drops of the liquid sample or a solution of a solid sample (dissolved in a volatile solvent like dichloromethane or acetone) onto a clean, dry salt plate (e.g., NaCl or KBr).

    • If a solvent was used, allow it to fully evaporate, leaving a thin film of the sample on the plate.

    • Place the salt plate in the sample holder of the IR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer.

    • Place the sample in the beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing :

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For a volatile compound, it can be introduced via a gas chromatography (GC-MS) system, which separates the components of a mixture before they enter the mass spectrometer.

    • Alternatively, a direct insertion probe can be used for solid or liquid samples. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

  • Ionization :

    • In the ion source, the gaseous sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing an electron to be ejected and forming a radical cation (molecular ion).

  • Mass Analysis :

    • The newly formed ions are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or a time-of-flight tube) separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection :

    • The separated ions are detected by an electron multiplier or a similar detector.

    • The signal is amplified and sent to a data system.

  • Data Processing :

    • The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Sample Compound Sample (this compound) Prep_NMR NMR Sample Preparation (Dissolution in Deuterated Solvent) Sample->Prep_NMR Prep_IR IR Sample Preparation (Thin Film on Salt Plate) Sample->Prep_IR Prep_MS MS Sample Introduction (GC or Direct Insertion) Sample->Prep_MS NMR_Acq NMR Data Acquisition (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition Prep_IR->IR_Acq MS_Acq MS Data Acquisition Prep_MS->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Analysis Combined Spectroscopic Data Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Properties of p-methoxy-α-methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-methoxy-α-methylstyrene, also known as 4-methoxy-α-methylstyrene, is an organic compound of significant interest in polymer chemistry and as a building block in organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring and a propenyl group, imparts a unique combination of reactivity and electronic properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and key reaction pathways.

Chemical and Physical Properties

The fundamental properties of p-methoxy-α-methylstyrene are summarized in the tables below, providing a ready reference for experimental design and theoretical calculations.

General and Physical Properties
PropertyValueReference
CAS Number 1712-69-2[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Appearance Colorless to slightly yellow liquid[2]
Odor Mild aromatic[2]
Density 1.009 g/mL at 25 °C[2]
Boiling Point 41-42 °C at 0.5 mmHg[2]
Melting Point 2 °C[2]
Flash Point 170 °F (76.7 °C)[2]
Refractive Index 1.560 - 1.562[2]
Vapor Pressure 0.2 ± 0.4 mmHg at 25 °C (Predicted)[2]
Water Solubility Insoluble
LogP (Octanol/Water Partition Coefficient) 2.33820[2]
Thermochemical Data
PropertyValueUnitReference
Enthalpy of Vaporization (ΔvapH°) 62.1 ± 0.3kJ/mol[3]
Enthalpy of Sublimation (ΔsubH°) 81.2 ± 0.4kJ/mol[3]
Enthalpy of Fusion (ΔfusH) 19.07kJ/mol[3]
Proton Affinity 911.1kJ/mol[4]
Gas Basicity 882.2kJ/mol[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of p-methoxy-α-methylstyrene.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for p-methoxy-α-methylstyrene. Key absorption bands are expected for the aromatic C-H stretching, C=C stretching of the vinyl group and the aromatic ring, and the C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactivity and Synthesis

The primary reactivity of p-methoxy-α-methylstyrene is centered around its electron-rich double bond, making it highly susceptible to electrophilic attack and a prime candidate for cationic polymerization.

Cationic Polymerization

The presence of the electron-donating methoxy group at the para position stabilizes the carbocation intermediate formed during polymerization, facilitating the reaction. The general mechanism for the cationic polymerization of p-methoxy-α-methylstyrene initiated by a Lewis acid (e.g., SnCl₄) and a proton source (e.g., H₂O) is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Lewis Acid (e.g., SnCl₄) + Proton Source (e.g., H₂O) Active_Initiator H⁺[SnCl₄OH]⁻ Initiator->Active_Initiator Forms active initiator complex Monomer p-methoxy-α-methylstyrene Carbocation Tertiary Carbocation Monomer->Carbocation Protonation of the double bond Growing_Chain Growing Polymer Chain (Carbocation) Carbocation->Growing_Chain Initiates propagation New_Monomer p-methoxy-α-methylstyrene Elongated_Chain Elongated Polymer Chain New_Monomer->Elongated_Chain Addition of monomer Final_Chain Polymer Chain Elongated_Chain->Final_Chain Enters termination phase Neutral_Polymer Neutral Polymer Final_Chain->Neutral_Polymer Chain transfer or combination with counter-ion G Start p-methoxyacetophenone Step1 Hydrogenation (Ru/C catalyst, H₂, 50°C, 5MPa) Start->Step1 Intermediate 1-(4-methoxyphenyl)ethanol Step1->Intermediate Step2 Dehydration (Acid catalyst, 120-150°C) Intermediate->Step2 Product p-methoxy-α-methylstyrene Step2->Product Purification Rectification Product->Purification Final_Product Pure p-methoxy-α-methylstyrene Purification->Final_Product

References

The Isopropenyl Moiety of 1-Isopropenyl-4-methoxybenzene: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical reactivity of the isopropenyl group in 1-Isopropenyl-4-methoxybenzene (anethole), a versatile aromatic compound.

Introduction

This compound, commonly known as anethole, is a naturally occurring phenylpropene that is the principal component of the essential oils of anise, fennel, and star anise. Its characteristic sweet, licorice-like flavor has led to its widespread use in the food, beverage, and fragrance industries. Beyond its organoleptic properties, the isopropenyl group attached to the electron-rich 4-methoxyphenyl ring imparts a versatile reactivity, making anethole a valuable precursor for the synthesis of a wide range of chemical entities. This technical guide provides a comprehensive overview of the reactivity of the isopropenyl group in anethole, focusing on key reaction classes including electrophilic addition, oxidation, polymerization, and cycloaddition. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for professionals in research and development.

Core Reactivity of the Isopropenyl Group

The reactivity of the isopropenyl group in anethole is fundamentally governed by the electron-donating nature of the para-methoxy group. This substituent increases the electron density of the aromatic ring and, through resonance, enhances the nucleophilicity of the double bond in the isopropenyl side chain. This electronic effect makes the double bond susceptible to attack by electrophiles and facilitates a variety of addition and oxidative cleavage reactions.

Electrophilic Addition Reactions

The electron-rich double bond of the isopropenyl group readily undergoes electrophilic addition reactions. The regioselectivity of these reactions is dictated by the formation of the more stable benzylic carbocation intermediate.

Bromination

The addition of bromine across the double bond of anethole proceeds via an electrophilic addition mechanism. The reaction can be carried out using various brominating agents, such as bromine in a non-polar solvent or N-bromosuccinimide (NBS) in an aqueous medium. The addition of "HOBr" using NBS in aqueous acetone has been shown to produce a racemic mixture of (1S,2R)- and (1R,2S)-2-bromo-1-(4-methoxyphenyl)propan-1-ol in good yield.[1]

ReactantReagentSolventProductYield (%)Reference
trans-AnetholeN-Bromosuccinimide (NBS)95% Acetone(aq)(1S,2R)- and (1R,2S)-2-bromo-1-(4-methoxyphenyl)propan-1-ol70[1]
  • Dissolution: Dissolve trans-anethole in 95% aqueous acetone.

  • Addition of NBS: Add N-bromosuccinimide (NBS) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic_Addition Anethole This compound (Anethole) Bromonium_Ion Bromonium Ion Intermediate Anethole->Bromonium_Ion Electrophilic attack NBS N-Bromosuccinimide (NBS) in aq. Acetone NBS->Bromonium_Ion Bromohydrin 2-bromo-1-(4-methoxyphenyl)propan-1-ol Bromonium_Ion->Bromohydrin Water H₂O Water->Bromohydrin Nucleophilic attack

Caption: Electrophilic addition of "HOBr" to anethole.

Oxidation Reactions

The isopropenyl group of anethole is susceptible to oxidative cleavage, providing a synthetic route to valuable aromatic aldehydes and carboxylic acids.

Ozonolysis

Ozonolysis is a powerful method for cleaving the double bond of the isopropenyl group to yield anisaldehyde (4-methoxybenzaldehyde). The reaction is typically carried out by bubbling ozone through a solution of anethole at low temperatures, followed by a reductive work-up. A one-pot synthesis method using a water-ethyl acetate solvent system has been reported to give a high yield of anisaldehyde, avoiding the need to isolate the potentially explosive ozonide intermediate.[2][3]

Permanganate Oxidation

Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the isopropenyl group to a carboxylic acid, yielding anisic acid (4-methoxybenzoic acid). The reaction is typically performed in an aqueous solution, and the product can be isolated by acidification.[4][5]

ReactantOxidizing AgentSolventProductYield (%)Reference
trans-AnetholeOzone (O₃)Water/AcetoneAnisaldehyde82.7[2]
AnetholePotassium Permanganate (KMnO₄)p-Dioxane/WaterAnisic AcidGood[4][5]
  • Preparation: In a round-bottomed flask, place potassium permanganate (KMnO₄), water, and a boiling chip.

  • Dissolution: Dissolve anethole in p-dioxane.

  • Reaction: Add the anethole solution to the permanganate mixture and heat at reflux.

  • Work-up: After cooling to room temperature, acidify the mixture with sulfuric acid (H₂SO₄). If a brown precipitate of manganese dioxide (MnO₂) is present, add sodium bisulfite (NaHSO₃) to reduce it.

  • Isolation: The precipitated anisic acid can be collected by suction filtration.

  • Purification: The crude product can be recrystallized from water.

Oxidation_Workflow cluster_ozonolysis Ozonolysis cluster_permanganate Permanganate Oxidation O3 1. O₃, -78°C DMS 2. (CH₃)₂S (DMS) O3->DMS Anisaldehyde Anisaldehyde DMS->Anisaldehyde KMnO4 1. KMnO₄, H₂O, Heat H3O 2. H₃O⁺ KMnO4->H3O Anisic_Acid Anisic Acid H3O->Anisic_Acid Anethole This compound (Anethole) Anethole->O3 Anethole->KMnO4 Cationic_Polymerization Initiator Initiator (e.g., SnCl₄) Carbocation Carbocationic Intermediate Initiator->Carbocation Anethole Anethole Monomer Anethole->Carbocation Propagation Propagation (Addition of Monomer) Anethole->Propagation Carbocation->Propagation Polyanethole Polyanethole Propagation->Polyanethole Cycloaddition_Pathway Anethole Anethole Intermediate Reactive Intermediate Anethole->Intermediate Phenol Phenol Phenol->Intermediate Catalyst Catalyst/ Oxidant Catalyst->Intermediate DHB 2,3-Dihydrobenzofuran Derivative Intermediate->DHB [3+2] Cycloaddition

References

A Technical Guide to the Synthesis of 1-Isopropenyl-4-methoxybenzene from 4-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for converting 4-methoxyacetophenone into 1-isopropenyl-4-methoxybenzene, a valuable chemical intermediate. The guide details two principal and effective methodologies: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration. Each section includes a theoretical background, detailed experimental protocols, and comparative data to assist researchers in selecting the optimal synthetic pathway for their specific needs.

Introduction

This compound, also known as 4-methoxyanethole or p-methoxy-α-methylstyrene, is a significant organic compound used as a monomer in polymer synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals. Its synthesis from the readily available starting material, 4-methoxyacetophenone, is a common transformation in organic chemistry. This guide focuses on the practical execution of this synthesis, providing detailed protocols and process visualizations.

Synthetic Strategies

Two primary, high-yielding strategies for this conversion are the Wittig reaction and the Grignard reaction followed by dehydration.

Strategy 1: The Wittig Reaction

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones.[1][2] It utilizes a phosphorus ylide (the Wittig reagent) to replace the carbonyl oxygen with a carbon group, forming a new carbon-carbon double bond with high regioselectivity.[3] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 4-methoxyacetophenone. This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[4]

Wittig_Mechanism Wittig Reaction Mechanism ketone 4-Methoxyacetophenone betaine Oxaphosphetane Intermediate ketone->betaine + ylide Methylenetriphenyl- phosphorane (Ylide) ylide->betaine alkene 1-Isopropenyl-4- methoxybenzene betaine->alkene Decomposition tppo Triphenylphosphine Oxide betaine->tppo Wittig_Workflow Experimental Workflow for Wittig Synthesis start Suspend Ph₃PCH₃Br in Anhydrous Ether add_base Add K-OtBu to generate Ylide start->add_base add_ketone Add 4-Methoxyacetophenone solution at 0 °C add_base->add_ketone react Stir at Room Temp (4-6 hours) add_ketone->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Diethyl Ether (3x) quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify product This compound purify->product Grignard_Dehydration_Pathway Grignard Reaction and Dehydration Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration ketone 4-Methoxy- acetophenone alkoxide Alkoxide Intermediate ketone->alkoxide + CH₃MgBr alcohol 2-(4-Methoxyphenyl) propan-2-ol alkoxide->alcohol H₃O+ Workup carbocation Tertiary Carbocation alcohol->carbocation H⁺, -H₂O alcohol->carbocation alkene 1-Isopropenyl-4- methoxybenzene carbocation->alkene -H⁺

References

An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isopropenyl-4-methoxybenzene, a valuable organic intermediate, utilizing the Grignard reaction. The synthesis is a two-step process involving the initial formation of a tertiary alcohol, 2-(4-methoxyphenyl)propan-2-ol, through the reaction of 4-methoxyacetophenone with a methyl Grignard reagent, followed by the acid-catalyzed dehydration of the alcohol intermediate. This guide details the reaction mechanisms, experimental protocols, and relevant quantitative data to facilitate the successful synthesis and characterization of the target compound.

Reaction Overview

The synthesis of this compound proceeds via the following two key steps:

  • Grignard Reaction: 4-methoxyacetophenone is reacted with a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 2-(4-methoxyphenyl)propan-2-ol.

  • Dehydration: The synthesized 2-(4-methoxyphenyl)propan-2-ol is then subjected to acid-catalyzed dehydration. This elimination reaction involves the removal of a water molecule to form a carbon-carbon double bond, resulting in the desired product, this compound.

Reaction Mechanisms and Experimental Workflows

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagrams.

Grignard_Reaction_Mechanism 4-Methoxyacetophenone 4-Methoxyacetophenone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 4-Methoxyacetophenone->Magnesium Alkoxide Intermediate Nucleophilic Attack Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Magnesium Alkoxide Intermediate 2-(4-Methoxyphenyl)propan-2-ol 2-(4-Methoxyphenyl)propan-2-ol Magnesium Alkoxide Intermediate->2-(4-Methoxyphenyl)propan-2-ol Acidic Workup (H3O+)

Caption: Mechanism of the Grignard reaction for the synthesis of 2-(4-methoxyphenyl)propan-2-ol.

Dehydration_Mechanism 2-(4-Methoxyphenyl)propan-2-ol 2-(4-Methoxyphenyl)propan-2-ol Protonated Alcohol Protonated Alcohol 2-(4-Methoxyphenyl)propan-2-ol->Protonated Alcohol Protonation (H+) Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate Loss of Water This compound This compound Carbocation Intermediate->this compound Deprotonation

Caption: Mechanism of the acid-catalyzed dehydration to form this compound.

Experimental_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration Start_Grignard Mix 4-Methoxyacetophenone and Anhydrous Ether Add_Grignard Add Methylmagnesium Bromide Start_Grignard->Add_Grignard Quench_Grignard Acidic Workup Add_Grignard->Quench_Grignard Extract_Alcohol Extraction and Purification Quench_Grignard->Extract_Alcohol Product_Alcohol 2-(4-Methoxyphenyl)propan-2-ol Extract_Alcohol->Product_Alcohol Start_Dehydration Dissolve Alcohol in Toluene with p-Toluenesulfonic Acid Product_Alcohol->Start_Dehydration Reflux Heat to Reflux Start_Dehydration->Reflux Workup_Dehydration Neutralization and Washing Reflux->Workup_Dehydration Purify_Product Distillation Workup_Dehydration->Purify_Product Final_Product This compound Purify_Product->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-(4-methoxyphenyl)propan-2-ol (Grignard Reaction)

Materials:

  • 4-Methoxyacetophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-methoxyacetophenone (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise from the dropping funnel to the stirred solution of 4-methoxyacetophenone at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-methoxyphenyl)propan-2-ol.

Synthesis of this compound (Dehydration)

Materials:

  • 2-(4-methoxyphenyl)propan-2-ol

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The crude 2-(4-methoxyphenyl)propan-2-ol from the previous step is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

  • The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
4-Methoxyacetophenone150.171.084258
Methylmagnesium bromide (in Et₂O)119.28~0.8~35 (solvent)
2-(4-Methoxyphenyl)propan-2-ol166.22--
This compound148.200.994214-216

Table 2: Typical Reaction Parameters and Yields

StepReactant Stoichiometry (Ketone:Grignard)CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
Grignard Reaction1 : 1.1 - 1.5-0 to rt2 - 485 - 95
Dehydration-p-Toluenesulfonic acidReflux (Toluene)1 - 380 - 90

Spectroscopic Data for this compound

The identity and purity of the final product can be confirmed by spectroscopic analysis.

Table 3: 1H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35d, J=8.8 Hz2HAr-H (ortho to OMe)
6.88d, J=8.8 Hz2HAr-H (meta to OMe)
5.35s1H=CH₂ (vinylic)
5.08s1H=CH₂ (vinylic)
3.82s3H-OCH₃
2.15s3H-CH₃

Table 4: 13C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
159.2Ar-C (para to C=C)
142.8C=C (quaternary)
134.5Ar-C (ipso to C=C)
127.0Ar-CH (ortho to OMe)
113.8Ar-CH (meta to OMe)
112.5=CH₂ (vinylic)
55.3-OCH₃
21.9-CH₃

Table 5: FT-IR Spectral Data (neat)

Wavenumber (cm⁻¹)Assignment
3080-3000C-H stretch (aromatic, vinylic)
2960-2850C-H stretch (aliphatic)
1625C=C stretch (vinylic)
1608, 1510C=C stretch (aromatic)
1245C-O stretch (asymmetric)
1035C-O stretch (symmetric)
890=CH₂ out-of-plane bend

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers can successfully synthesize this important intermediate for various applications in drug development and organic synthesis. Careful control of reaction conditions, particularly the anhydrous nature of the Grignard reaction, is crucial for achieving high yields. The provided spectroscopic data serves as a valuable reference for product characterization and purity assessment.

An In-depth Technical Guide to the Wittig Reaction for the Synthesis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction for the synthesis of 1-Isopropenyl-4-methoxybenzene, a valuable organic compound used in various research and development applications. This document details the underlying chemical principles, experimental protocols, and data analysis, offering a complete resource for professionals in the field.

Introduction

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones. Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis due to its reliability and broad substrate scope. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to generate an alkene and triphenylphosphine oxide as a byproduct. The exceptional stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for the reaction.

This guide focuses on the application of the Wittig reaction for the specific synthesis of this compound from 4-methoxyacetophenone. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a well-established mechanism involving the initial formation of a phosphorus ylide. This is typically achieved by deprotonating a phosphonium salt with a strong base. The resulting ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one used in this synthesis, generally lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound via the Wittig reaction.

Preparation of Methyltriphenylphosphonium Bromide

The synthesis of the required phosphonium salt, methyltriphenylphosphonium bromide, is the initial step.

Procedure:

In a pressure bottle, 55 g (0.21 mole) of triphenylphosphine is dissolved in 45 ml of dry benzene. The solution is cooled in an ice-salt mixture, and 28 g (0.29 mole) of condensed methyl bromide is added. The bottle is sealed and allowed to stand at room temperature for 2 days. The resulting white solid is collected by suction filtration, washed with hot benzene, and dried in a vacuum oven at 100°C over phosphorus pentoxide to yield methyltriphenylphosphonium bromide.

Synthesis of this compound

This protocol details the Wittig reaction between 4-methoxyacetophenone and the in-situ generated methylenetriphenylphosphorane.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyltriphenylphosphonium bromide357.236.52 g18.24 mmol
Potassium tert-butoxide112.212.04 g18.24 mmol
4-Methoxyacetophenone150.172.28 g15.20 mmol
Diethyl ether (anhydrous)74.1230 ml-
Pentane72.1560 ml-
Basic Alumina-As needed-

Procedure:

  • A suspension of methyltriphenylphosphonium bromide (6.52 g, 18.24 mmol) in 20 ml of anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

  • To this suspension, potassium tert-butoxide (2.04 g, 18.24 mmol) is added, and the resulting yellow slurry is stirred at room temperature for 30 minutes to generate the methylenetriphenylphosphorane ylide.

  • The reaction mixture is then cooled to 0°C in an ice bath.

  • A solution of 4-methoxyacetophenone (2.28 g, 15.20 mmol) in 10 ml of anhydrous diethyl ether is added dropwise to the ylide suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Upon completion, the reaction is diluted with 60 ml of pentane and filtered through a pad of basic alumina to remove the triphenylphosphine oxide byproduct and any remaining salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-Methoxyacetophenone150.172.2815.201.0
Methyltriphenylphosphonium bromide357.236.5218.241.2
Potassium tert-butoxide112.212.0418.241.2
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound148.201.7980%

Note: The yield is based on a literature precedent for a similar Wittig reaction and may vary based on experimental conditions.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H)

  • δ 6.88 (d, J = 8.8 Hz, 2H, Ar-H)

  • δ 5.35 (s, 1H, =CH₂)

  • δ 5.01 (s, 1H, =CH₂)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 2.15 (s, 3H, CH₃)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 159.0, 142.9, 134.3, 127.0, 113.7, 112.4, 55.3, 21.9

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism Wittig Reaction Mechanism for this compound Synthesis reagents 4-Methoxyacetophenone + Methylenetriphenylphosphorane oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products This compound + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion Experimental_Workflow Experimental Workflow for Synthesis start Start ylide_formation Ylide Formation: Methyltriphenylphosphonium bromide + K-tert-butoxide in Diethyl Ether start->ylide_formation reaction Wittig Reaction: Add 4-Methoxyacetophenone solution Stir overnight at room temperature ylide_formation->reaction workup Workup: Dilute with Pentane Filter through basic alumina reaction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Polymerization potential of "1-Isopropenyl-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the polymerization potential of 1-Isopropenyl-4-methoxybenzene for researchers, scientists, and drug development professionals.

Abstract

This compound, also known as 4-methoxy-α-methylstyrene or p-isopropenylanisole, is a substituted aromatic monomer with significant potential for creating polymers with distinct thermal and chemical properties. Its structure, featuring both an electron-donating methoxy group and a sterically hindering α-methyl group, dictates a unique polymerization behavior that distinguishes it from simpler vinyl monomers like styrene or 4-methoxystyrene. This technical guide provides a comprehensive analysis of its polymerization potential through cationic, anionic, and radical mechanisms. Due to the limited direct experimental literature on the homopolymerization of this specific monomer, this guide draws upon established principles and data from its close structural analog, α-methylstyrene, to provide a predictive framework for its reactivity. The analysis indicates that cationic polymerization is the most viable pathway for homopolymerization, while anionic methods are feasible under stringent, low-temperature conditions. Radical homopolymerization is considered unlikely.

Introduction: Understanding the Monomer

This compound is an α-substituted styrene derivative. Its polymerization behavior is governed by two primary structural features:

  • The p-Methoxy Group : This strong electron-donating group enriches the vinyl double bond with electron density. This has a profound effect on its reactivity, making it highly susceptible to electrophilic attack and thus favoring cationic polymerization by stabilizing the resulting carbocation intermediate.

  • The α-Methyl Group : This group introduces significant steric hindrance around the double bond. More importantly, it is responsible for a low ceiling temperature (Tc), a critical characteristic shared with α-methylstyrene. The ceiling temperature is the thermodynamic threshold above which the rate of depolymerization exceeds the rate of polymerization, preventing the formation of high molecular weight polymers. For poly(α-methylstyrene), the Tc is approximately 61°C (for a 1M solution), and a similar low value is anticipated for poly(this compound).

It is critical to distinguish this compound from its vinyl analog, 4-methoxystyrene (pMOS). The absence of the α-methyl group in pMOS allows it to polymerize readily via multiple mechanisms under less restrictive conditions. The findings related to pMOS, while abundant, are not directly applicable to the title monomer.

Cationic Polymerization: The Most Promising Route

Cationic polymerization represents the most feasible pathway for the homopolymerization of this compound. The methoxy group strongly stabilizes the propagating carbocationic chain end, promoting the reaction. Various Lewis acids or protic acids can serve as initiators.

Predicted Behavior and Conditions

Drawing parallels with α-methylstyrene, polymerization can be initiated with Lewis acids like tin(IV) chloride (SnCl₄) or solid acid catalysts.[1][2] The reaction is expected to proceed at moderate temperatures (e.g., 0°C to ambient) without the need for the cryogenic conditions required for anionic polymerization. The use of SnCl₄ is particularly noteworthy as it has been shown to initiate α-methylstyrene polymerization without extensive monomer purification.[2]

Quantitative Data (Predicted, based on α-Methylstyrene Polymerization)

Table 1: Predicted Cationic Polymerization Parameters for this compound

Initiator System Solvent Temperature (°C) Monomer/Initiator Ratio Predicted Outcome Reference (Analog)
Maghnite-Na (Solid Acid) Bulk 0 100:10 (w/w) Moderate to high yield [1]

| SnCl₄ | Toluene | >20 | 100:0.25 (w/w) | Good polymer yield |[2] |

Note: Data is extrapolated from studies on α-methylstyrene and serves as a predictive guide.

Reaction Mechanism: Cationic Polymerization

The mechanism involves initiation by an electrophile to form a carbocation, which then propagates by adding to subsequent monomer units.

G Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer I Initiator (H+) M Monomer I->M Attack on double bond IM Carbocation Pn Growing Chain (Pₙ⁺) IM->Pn M2 Monomer Pn->M2 Addition of monomer unit Pn1 Elongated Chain (Pₙ₊₁⁺) Pn_term Growing Chain (Pₙ⁺) Pn1->Pn_term Dead Inactive Polymer Pn_term->Dead Chain transfer or counter-ion combination

Caption: Generalized mechanism for cationic polymerization.

Anionic Polymerization: A Controlled but Challenging Method

Living anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow polydispersity. For α-methylstyrene, this method is effective but requires cryogenic temperatures (-78°C) to operate below its low ceiling temperature.[3] A similar requirement is expected for this compound.

Predicted Behavior and Conditions

The polymerization would likely be initiated by organolithium compounds, such as sec-butyllithium, in a polar aprotic solvent like tetrahydrofuran (THF). The reaction must be conducted under high vacuum or in a rigorously inert atmosphere to prevent termination by atmospheric moisture or oxygen.

Quantitative Data (Predicted, based on α-Methylstyrene Polymerization)

Table 2: Predicted Anionic Polymerization Parameters for this compound

Initiator Solvent Temperature (°C) Predicted Mn Predicted PDI (Mw/Mn) Reference (Analog)
sec-Butyllithium THF -78 Controllable by M/I ratio < 1.10 [3]

| n-Butyllithium | Benzene | -78 | Controllable by M/I ratio | < 1.10 |[4] |

Note: Data is extrapolated from studies on α-methylstyrene and serves as a predictive guide.

Reaction Mechanism: Anionic Polymerization

This mechanism involves a propagating carbanion, which remains "living" in the absence of terminating agents.

G Anionic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) I Initiator (Bu⁻Li⁺) M Monomer I->M Nucleophilic attack IM Carbanion Pn Living Chain (Pₙ⁻) IM->Pn M2 Monomer Pn->M2 Addition of monomer unit Pn1 Elongated Living Chain (Pₙ₊₁⁻) Pn_term Living Chain (Pₙ⁻) Pn1->Pn_term Dead Quenched Polymer Pn_term->Dead Addition of quenching agent (e.g., MeOH)

Caption: Generalized mechanism for living anionic polymerization.

Radical Polymerization: Unlikely for Homopolymerization

Due to the steric hindrance imposed by the 1,1-disubstituted (specifically, trisubstituted) nature of the double bond and the low ceiling temperature, this compound is not expected to undergo free-radical homopolymerization to any significant degree. Studies on α-methylstyrene show that it acts as an inhibitor in radical systems, slowing the rate of polymerization when included as a comonomer with monomers like styrene.[5] This behavior is attributed to the difficulty of adding to the sterically crowded double bond and the stability of the resulting radical, which may be slow to propagate further.

Its potential in radical polymerization is therefore limited to its use as a comonomer to introduce specific functionalities or to control (i.e., lower) the overall reaction rate.

Experimental Protocols

The following protocols are adapted from established procedures for α-methylstyrene and are provided as a starting point for the investigation of this compound. All procedures involving air- or moisture-sensitive reagents must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., Argon).

Protocol 1: Cationic Polymerization (Adapted from[2])
  • Materials : this compound (monomer), toluene (solvent), tin(IV) chloride (SnCl₄, initiator).

  • Monomer Preparation : While extensive purification may not be necessary with SnCl₄, passing the monomer through a short column of basic alumina to remove inhibitors is recommended.

  • Reaction Setup : To a dry, Argon-purged round-bottom flask equipped with a magnetic stirrer, add the monomer (e.g., 10 g). Dissolve it in an appropriate volume of dry toluene (e.g., 50 mL).

  • Initiation : Prepare a dilute solution of SnCl₄ in dry toluene. Add the required amount of initiator solution (e.g., 0.10 to 0.40% by weight relative to the monomer) to the stirring monomer solution at the desired temperature (e.g., 25°C).

  • Polymerization : Allow the reaction to proceed for a set time (e.g., 1-4 hours). The viscosity of the solution should increase.

  • Termination and Isolation : Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification : Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

  • Characterization : Analyze the polymer's molecular weight (Mn, Mw) and polydispersity (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.

Protocol 2: Living Anionic Polymerization (Adapted from[3])
  • Materials : this compound (monomer), tetrahydrofuran (THF, solvent), sec-butyllithium (initiator), methanol (quenching agent).

  • Reagent Purification : THF must be rigorously dried, typically by distillation from sodium/benzophenone ketyl under Argon. The monomer must be purified by distillation from a suitable drying agent (e.g., CaH₂) under reduced pressure.

  • Reaction Setup : Assemble a glass reactor for high-vacuum operation. Flame-dry the reactor under vacuum and backfill with high-purity Argon.

  • Solvent and Monomer Addition : Distill the purified THF and monomer directly into the reactor under vacuum. Cool the reactor to -78°C using a dry ice/acetone bath.

  • Initiation : Add the calculated amount of sec-butyllithium initiator via a gas-tight syringe. The appearance of a characteristic color (often reddish for styryl anions) indicates successful initiation.

  • Polymerization : Allow the reaction to stir at -78°C. The reaction is typically rapid.

  • Termination : After the desired time (or after monomer consumption), add a small amount of degassed methanol to quench the living carbanionic chain ends. The color should disappear.

  • Isolation and Purification : Warm the solution to room temperature and precipitate the polymer into a large excess of methanol. Filter, wash, and dry the polymer under vacuum.

  • Characterization : Analyze the polymer by GPC and NMR as described in the cationic protocol.

Visualization of Experimental Workflow

G General Workflow for Living Polymerization A Reagent Purification (Solvent, Monomer) B Reactor Assembly & Flame Drying A->B C Reagent Transfer (Inert Atmosphere) B->C D Cooling to Reaction Temp (e.g., -78°C) C->D E Initiator Addition D->E F Polymerization E->F G Termination (Quenching) F->G H Polymer Precipitation & Isolation G->H I Drying under Vacuum H->I J Characterization (GPC, NMR, DSC) I->J

Caption: Standard experimental workflow for controlled polymerization.

Conclusion and Outlook

The polymerization potential of this compound is dictated by a delicate interplay between electronic and steric effects. This analysis strongly suggests that:

  • Cationic polymerization is the most effective and practical method for synthesizing homopolymers, benefiting from the stabilizing methoxy group.

  • Anionic polymerization can likely produce well-defined, living polymers, but its practical application is hampered by the requirement for cryogenic temperatures to overcome the monomer's low ceiling temperature.

  • Radical homopolymerization is not a viable pathway due to steric hindrance and thermodynamic limitations.

The primary potential of this monomer may lie in copolymerization , where its inclusion could be used to precisely tailor the glass transition temperature, thermal stability, and hydrophobicity of copolymers. Future research should focus on the direct experimental validation of these predicted behaviors, including the determination of its ceiling temperature and its reactivity ratios in various copolymerization systems. Such studies will unlock the full potential of this compound for applications in advanced materials and specialty polymers.

References

The Multifaceted Biological Activities of 1-Isopropenyl-4-methoxybenzene and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropenyl-4-methoxybenzene, commonly known as anethole, is a major bioactive constituent of several aromatic plants, including anise, fennel, and star anise. This document provides an in-depth technical overview of the diverse pharmacological activities of anethole and its derivatives. It summarizes key quantitative data, details experimental protocols for assessing its biological effects, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of anethole-based therapeutics.

Introduction

This compound (anethole) is a phenylpropanoid with a long history of use in traditional medicine, as well as in the food and fragrance industries. Its chemical structure, characterized by a methoxy group and a propenyl chain attached to a benzene ring, is the basis for its wide range of biological activities. Modern scientific investigation has substantiated many of its traditional uses, revealing its potential as an anti-inflammatory, antioxidant, antimicrobial, gastroprotective, and anticancer agent. This guide delves into the core biological activities of anethole and its derivatives, presenting quantitative data and detailed methodologies to facilitate further research and drug development.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of anethole and its derivatives from various studies.

Table 1: Antimicrobial Activity of Anethole

MicroorganismAssay TypeConcentration/MICReference
Escherichia coliAgar dilutionMIC: 0.5%
Staphylococcus aureusAgar dilutionMIC: 0.25%
Salmonella typhimuriumAgar dilutionMIC: 2.0%
Candida albicansAgar dilutionMIC: 0.5%
Pseudomonas aeruginosaMicro-dilutionMIC < 62.50 μg/mL
Salmonella paratyphi-AMicro-dilutionMIC < 62.50 μg/mL

Table 2: Antioxidant Activity of Anethole and its Derivatives

Compound/ExtractAssayIC50 ValueReference
Star Anise Oil (high anethole)DPPH34.29 ± 0.77 mg/mL
Star Anise Oil (high anethole)ABTS31.71 ± 0.19 mg/mL
Illicium verum Essential OilDPPH50.89 ± 0.55 µg/mL
Illicium verum NanoemulgelDPPH85.03 ± 0.75 µg/mL
Fennel (azoricum) Essential OilDPPH0.35 mg/mL
Fennel (dulce) Essential OilDPPH0.41 mg/mL

Table 3: Anti-inflammatory and Cytotoxic Activities of Anethole

ActivityModel/Cell LineParameterConcentration/DoseEffectReference
Anti-inflammatoryLPS-induced periodontitis in ratsTNF-α reduction50 mg/KgSignificant decrease
Anti-inflammatoryLPS-induced periodontitis in ratsIL-1β reduction50 mg/KgSignificant decrease
Anti-inflammatoryLPS-induced acute lung injury in miceTNF-α reduction250 mg/kgSignificant decrease
Anti-inflammatoryLPS-induced acute lung injury in miceNO reduction250 mg/kgSignificant decrease
CytotoxicityOVCAR-3 (Ovarian cancer)Cell viabilityIC50 ~ 12.08 μg/mlInhibition of cell survival
CytotoxicityMCF-7 (Breast cancer)Transcriptional activity of NF-κB1x10⁻³ MSuppression
CytotoxicityMDA-MB-231 (Breast cancer)Transcriptional activity of NF-κB1x10⁻³ MSuppression

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activities of anethole and its derivatives.

Antimicrobial Activity: Agar Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Materials: Mueller-Hinton agar, sterile petri dishes, microbial cultures (e.g., E. coli, S. aureus), anethole, solvent (e.g., DMSO), incubator.

  • Procedure:

    • Prepare a stock solution of anethole in a suitable solvent.

    • Prepare a series of dilutions of anethole in molten Mueller-Hinton agar to achieve final desired concentrations.

    • Pour the agar-anethole mixture into sterile petri dishes and allow them to solidify.

    • Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard).

    • Inoculate the surface of the agar plates with the microbial suspensions.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of anethole that completely inhibits visible microbial growth.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials: DPPH solution in methanol, anethole, methanol, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of anethole in methanol.

    • Create a series of dilutions of the anethole solution in methanol.

    • In a 96-well plate, add a specific volume of each anethole dilution to a fixed volume of the DPPH solution.

    • Include a control well with methanol and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory properties of a compound.

  • Materials: Wistar rats, 1% carrageenan solution in saline, anethole, vehicle (e.g., saline), plethysmometer.

  • Procedure:

    • Divide the rats into control and treatment groups.

    • Administer anethole (at various doses) or the vehicle to the respective groups, typically orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

    • Measure the paw volume of each rat using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for the anethole-treated groups compared to the control group.

Gastroprotective Activity: Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the protective effect of a compound against gastric mucosal injury induced by ethanol.

  • Materials: Wistar rats, absolute ethanol, anethole, vehicle (e.g., saline), dissecting tools, pH meter.

  • Procedure:

    • Fast the rats for 24 hours with free access to water.

    • Administer anethole or the vehicle orally to the respective groups.

    • After 1 hour, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.

    • After another hour, euthanize the rats and excise their stomachs.

    • Open the stomachs along the greater curvature and rinse with saline to visualize the gastric mucosa.

    • Score the ulcer index based on the number and severity of the lesions.

    • The gastroprotective effect is determined by the reduction in the ulcer index in the anethole-treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

Anethole exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Anethole's anti-inflammatory properties are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Anethole inhibits the NF-κB pathway by preventing IKK activation.

Antioxidant Mechanism: Activation of the Nrf2/HO-1 Pathway

Anethole enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Anethole Anethole Anethole->Keap1 Induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: Anethole promotes Nrf2 translocation to the nucleus.

Experimental Workflow: Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory effects of anethole derivatives.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Wistar Rats) start->animal_model grouping Group Animals (Control, Vehicle, Treatment) animal_model->grouping treatment Administer Anethole Derivative or Vehicle grouping->treatment induction Induce Inflammation (e.g., Carrageenan Injection) treatment->induction measurement Measure Edema Volume (Plethysmometer) induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

This compound (anethole) and its derivatives represent a promising class of natural compounds with a broad spectrum of biological activities. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations. The elucidation of its mechanisms of action, particularly the modulation of the NF-κB and Nrf2 signaling pathways, offers valuable insights for the development of novel therapeutics for inflammatory diseases, oxidative stress-related conditions, and cancer. Further research is warranted to explore the full therapeutic potential of this versatile molecule and its analogs.

Stability and Degradation of 1-Isopropenyl-4-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 1-Isopropenyl-4-methoxybenzene. Given the limited direct literature on this specific compound, this guide leverages data from its close structural isomer, anethole (trans-1-methoxy-4-(prop-1-enyl)benzene), to infer potential degradation pathways and stability-indicating methodologies. The principles and protocols outlined herein are grounded in established scientific literature and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties

A comparative summary of the physicochemical properties of this compound and its isomer, anethole, is presented in Table 1. Understanding these properties is crucial for designing appropriate stability studies and analytical methods.

PropertyThis compoundAnethole (trans-isomer)
Synonyms p-Isopropenylanisole, 2-(p-Methoxyphenyl)propenetrans-p-Propenylanisole, 1-Methoxy-4-(1-propenyl)benzene
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol [1]148.20 g/mol [2][3]
CAS Number 1712-69-2[1]104-46-1 (trans-isomer: 4180-23-8)[4]
Appearance Not specified in retrieved resultsWhite crystals or a liquid with an anise oil odor and sweet taste[2]
Boiling Point Not specified in retrieved results234-237 °C[3]
Melting Point Not specified in retrieved results21-22 °C[3]

Factors Influencing Stability and Potential Degradation Pathways

The stability of this compound is susceptible to several environmental factors, leading to various degradation reactions. The primary degradation pathways are predicted to be oxidation, polymerization, and photodegradation, similar to its isomer, anethole.

2.1. Oxidation:

The presence of the isopropenyl group and the electron-donating methoxy group on the aromatic ring makes the molecule susceptible to oxidation. The primary oxidation products are likely to be:

  • p-Anisaldehyde and p-Anisic Acid: Oxidation of the double bond can lead to the formation of an aldehyde (p-anisaldehyde), which can be further oxidized to a carboxylic acid (p-anisic acid).

  • Epoxides and Diols: The double bond can be epoxidized, followed by hydrolysis to form the corresponding diol.

2.2. Polymerization and Dimerization:

Under conditions of heat, light, or in the presence of acidic catalysts, the isopropenyl group can undergo polymerization or dimerization. This can lead to a loss of the active compound and the formation of higher molecular weight impurities.

2.3. Photodegradation:

Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. This can include isomerization of the double bond (though less relevant for the isopropenyl group compared to the propenyl group in anethole) and photo-oxidation.

2.4. Hydrolysis:

While the ether linkage is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to hydrolysis, although this is generally considered a less significant degradation pathway compared to oxidation and polymerization under normal storage conditions.

A predicted degradation pathway for this compound, based on the known degradation of anethole, is illustrated in the diagram below.

Degradation Pathway of this compound This compound This compound Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation (O₂, Light, Heat) Polymerization_Products Polymerization/Dimerization Products This compound->Polymerization_Products Polymerization (Heat, Acid, Light) p_Anisaldehyde p-Anisaldehyde Oxidation_Products->p_Anisaldehyde Epoxide Epoxide Intermediate Oxidation_Products->Epoxide p_Anisic_Acid p-Anisic Acid p_Anisaldehyde->p_Anisic_Acid Further Oxidation Diol Diol Epoxide->Diol Hydrolysis Dimer Dimer Polymerization_Products->Dimer Polymer Polymer Polymerization_Products->Polymer

Predicted degradation pathways of this compound.

Quantitative Data on Stability

CompoundMatrixStress ConditionObservation
trans-AnetholeAniseed Spirits (Sambuca and Mistrà)UV Light (254 nm and 312 nm) for 20 minSignificant degradation observed.
trans-AnetholeAniseed Spirits (Sambuca and Mistrà)High Temperature (40, 50, 60 °C) for 5 hTemperature-dependent degradation observed.
trans-AnetholeAniseed Spirits (Sambuca)Visible LightDegradation observed.

Data adapted from a study on anethole stability in aniseed spirits.[5]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and identify its degradation products, a forced degradation study should be conducted according to ICH guidelines.[6][7][8][9] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

4.1. Forced Degradation Study Protocol

The goal of this study is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated at a sufficient level for detection and characterization without being secondary degradation products from over-stressing.[6][9]

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 N HCl.

    • Reflux the solution for a specified period (e.g., 8 hours), or until the target degradation is achieved.[6]

    • Neutralize the solution with 0.1 N NaOH.

    • Analyze the sample using a stability-indicating analytical method.

  • Base Hydrolysis:

    • Prepare a solution of this compound as in the acid hydrolysis protocol.

    • Add an equal volume of 0.1 N NaOH.

    • Reflux the solution or keep at room temperature, monitoring for degradation. Given the potential lability of similar structures to base, milder conditions may be required.[6]

    • Neutralize the solution with 0.1 N HCl.

    • Analyze the sample.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified period (e.g., 7 days), protected from light.[9]

    • Analyze the sample.

  • Thermal Degradation:

    • Place the solid compound or a solution in a temperature-controlled oven at a temperature higher than that used for accelerated stability studies (e.g., 70-80 °C).[7]

    • Expose the sample for a defined period, taking samples at various time points.

    • Analyze the samples.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an integrated exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[8][9]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

The workflow for a typical forced degradation study is depicted below.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 70°C) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Start This compound (Drug Substance) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Characterization of Degradation Products (e.g., LC-MS, NMR) Analysis->Identification HPLC-UV System Components Solvent Mobile Phase Reservoir (Methanol:Water) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector (λ = 259 nm) Column->Detector DataSystem Data Acquisition System (Chromatogram) Detector->DataSystem

References

1-Isopropenyl-4-methoxybenzene: A Comprehensive Technical Guide for Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropenyl-4-methoxybenzene, also known as p-methoxy-α-methylstyrene, is an aromatic monomer with significant potential in polymer chemistry. Its unique structure, featuring a reactive isopropenyl group and a methoxy-substituted phenyl ring, allows for the synthesis of polymers with tailored properties suitable for a range of applications, including advanced materials and drug delivery systems. This technical guide provides an in-depth overview of the polymerization of this compound, focusing on key polymerization methods, experimental considerations, and the properties of the resulting polymer, poly(this compound).

Monomer Properties

A clear understanding of the monomer's physical and chemical properties is fundamental to its successful polymerization.

PropertyValue
Synonyms p-Methoxy-α-methylstyrene, 2-(p-Methoxyphenyl)propene, p-Isopropenylanisole
CAS Number 1712-69-2
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless liquid

Polymerization of this compound

This compound can be polymerized through various mechanisms, including cationic, anionic, and potentially radical polymerization. The choice of method significantly influences the resulting polymer's properties, such as molecular weight, molecular weight distribution (polydispersity index, PDI), and stereochemistry.

Cationic Polymerization

Cationic polymerization is a prominent method for the polymerization of this compound due to the electron-donating nature of the methoxy group, which stabilizes the carbocationic propagating species.

Mechanism: The polymerization is initiated by a cationic species, typically a Lewis acid or a protic acid, which adds to the double bond of the monomer to form a carbocation. This carbocation then propagates by adding to subsequent monomer units.

Initiators and Catalysts:

  • Lewis Acids: Boron trifluoride etherate (BF₃OEt₂), titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and ethylaluminum dichloride (EtAlCl₂) are effective catalysts for the cationic polymerization of α-methylstyrene derivatives.

  • Protic Acids: Strong protic acids can also initiate polymerization, although they may lead to less control over the polymer's molecular weight.

Solvents: The choice of solvent is crucial in cationic polymerization. Non-polar or moderately polar solvents such as methylene chloride, n-heptane, and toluene are commonly used.

Experimental Considerations: Cationic polymerization of α-methylstyrene derivatives is often carried out at low temperatures (e.g., below -30°C) to suppress chain transfer and termination reactions, leading to polymers with higher molecular weights and narrower molecular weight distributions.

Cationic_Polymerization Monomer This compound Carbocation Carbocation Formation Monomer->Carbocation Initiator Cationic Initiator (e.g., BF₃OEt₂) Initiator->Carbocation Initiation Propagation Propagation Carbocation->Propagation + Monomer Propagation->Propagation + n(Monomer) Termination Termination/Chain Transfer Propagation->Termination Polymer Poly(this compound) Propagation->Polymer

Anionic Polymerization

Anionic polymerization of this compound is also feasible, particularly in polar solvents. This method is known for its ability to produce polymers with well-defined structures and low polydispersity.

Mechanism: The polymerization is initiated by a nucleophile, typically an organometallic compound, which adds to the monomer's double bond to form a carbanion. This carbanion then propagates by attacking other monomer molecules.

Initiators:

  • Organolithium Compounds: n-Butyllithium (n-BuLi) is a common initiator for the anionic polymerization of styrene derivatives.

  • Sodium Naphthalene: This radical anion can also initiate polymerization.

Solvents: Polar aprotic solvents like tetrahydrofuran (THF) are generally required to facilitate the anionic polymerization of α-methylstyrene derivatives.

Experimental Considerations: Anionic polymerization is highly sensitive to impurities such as water and carbon dioxide, which can terminate the growing polymer chains. Therefore, stringent purification of reagents and solvents, along with the use of high-vacuum or inert atmosphere techniques, is essential. Similar to cationic polymerization, low temperatures are often employed to control the polymerization process.

Anionic_Polymerization_Workflow

Radical Polymerization

While less commonly reported for α-methylstyrene derivatives due to steric hindrance and a low ceiling temperature, radical polymerization of this compound may be possible under specific conditions. One study mentions the use of this compound in a reaction with acetic anhydride, though this is for the synthesis of pyrylium salts and not a homopolymerization of the vinyl group[1]. Another instance describes a free-radical chain addition of polyhalomethanes onto olefins initiated by an electrochemical method[2]. Standard radical polymerization techniques would likely require high temperatures and/or high pressures to overcome the thermodynamic limitations.

Properties of Poly(this compound)

The properties of poly(this compound) are influenced by its molecular weight, polydispersity, and microstructure, which are in turn determined by the polymerization method. While specific data for this polymer is scarce in the literature, analogies can be drawn from its unsubstituted counterpart, poly(α-methylstyrene), and the closely related poly(p-methoxystyrene).

Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. For poly(α-methylstyrene) synthesized via living anionic polymerization, PDI values are typically low (close to 1.18), indicating a narrow molecular weight distribution. Similar control is expected for the anionic polymerization of this compound.

PolymerMn ( g/mol )PDI (Mw/Mn)Polymerization Method
Poly(α-methylstyrene)1,3001.18Living Anionic

Data for poly(α-methylstyrene) is provided for comparative purposes.

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical properties for the application of polymers. These can be determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Glass Transition Temperature (Tg): The Tg of poly(α-methylstyrene) is around 96°C for a low molecular weight sample (Mn = 1,300 g/mol ). The methoxy group in poly(this compound) might slightly alter the Tg compared to the unsubstituted polymer.

Thermal Decomposition: The thermal degradation of poly(α-methylstyrene) has been studied, and it is known to have a relatively low ceiling temperature, meaning it can de-polymerize back to the monomer upon heating.

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (Td)
Poly(α-methylstyrene)~96 °C (for Mn ~1,300)-
Poly(p-methoxystyrene)113 °C (Tg∞)-

Data for related polymers is provided for comparative purposes.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of poly(this compound).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the tacticity (stereochemistry), and analyze end-groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the polymer and to confirm the polymerization of the vinyl group.

  • Gel Permeation Chromatography (GPC): As mentioned, GPC is crucial for determining the molecular weight and molecular weight distribution.

  • Thermal Analysis (DSC and TGA): DSC is used to measure the glass transition temperature, while TGA provides information on the thermal stability and decomposition profile of the polymer.

Characterization_Workflow

Conclusion

This compound is a valuable monomer for the synthesis of well-defined polymers via cationic and anionic polymerization methods. The resulting polymer, poly(this compound), is expected to exhibit interesting thermal and physical properties that can be tailored by controlling the polymerization conditions. Further research into the controlled radical polymerization of this monomer and a more detailed characterization of the resulting polymer's properties will undoubtedly expand its potential applications in various scientific and industrial fields, including the development of novel drug delivery systems and advanced functional materials.

References

Mechanistic Insights into the Reactions of 1-Isopropenyl-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropenyl-4-methoxybenzene, also known as p-isopropenylanisole or 4-methoxy-α-methylstyrene, is an aromatic organic compound with significant potential in polymer chemistry and as a precursor for fine chemical synthesis. Its structure, featuring a reactive isopropenyl group and an electron-rich methoxy-substituted benzene ring, dictates its chemical behavior, making it susceptible to a variety of reactions including polymerization, oxidation, and electrophilic additions. This technical guide provides an in-depth exploration of the mechanistic pathways governing these transformations, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams to elucidate complex reaction schemes.

Spectroscopic Data of this compound

A summary of available spectroscopic data for this compound (CAS No. 1712-69-2) is presented below. This information is critical for the identification and characterization of the compound in experimental settings.[1]

Spectroscopy Data Highlights
¹³C NMR Spectral data available from Bruker HX-90.[1]
Mass Spec (GC-MS) Available from Chemical Concepts, A Wiley Division.[1]
Infrared (FTIR) Film technique, data available from Bruker IFS 85.[1]
Raman Data available from John Wiley & Sons, Inc.[1]

Cationic Polymerization

The presence of the electron-donating methoxy group on the aromatic ring makes this compound a prime candidate for cationic polymerization. This group stabilizes the carbocationic intermediate formed during the reaction, facilitating polymerization. The mechanism is analogous to that of other activated styrenic monomers like p-methoxystyrene.

Mechanism of Cationic Polymerization

The cationic polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination/chain transfer.

  • Initiation: The reaction is initiated by a protic or Lewis acid, which generates a carbocation from the monomer.

  • Propagation: The newly formed carbocation then attacks the double bond of another monomer molecule in a head-to-tail fashion, extending the polymer chain.

  • Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer to a monomer or solvent molecule.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer Initiator (H+A-) Initiator (H+A-) Monomer 1-Isopropenyl-4- methoxybenzene Initiator (H+A-)->Monomer Electrophilic Attack Carbocation Carbocationic Intermediate Monomer->Carbocation Growing_Chain Propagating Cationic Chain Next_Monomer Monomer Growing_Chain->Next_Monomer Addition Elongated_Chain Elongated Cationic Chain Next_Monomer->Elongated_Chain Elongated_Chain->Growing_Chain n Monomers Final_Polymer Polymer Elongated_Chain->Final_Polymer Counter-ion combination or Proton loss Regenerated_Initiator H+A- Final_Polymer->Regenerated_Initiator

Cationic Polymerization Mechanism
Quantitative Data from Analogous Systems

While specific kinetic data for this compound is scarce, studies on the closely related p-methoxystyrene (p-MOS) provide valuable insights. The polymerization of p-MOS can be controlled to achieve predictable molar masses and low dispersity.[2]

Parameter Value (for p-MOS) Conditions
Dispersity (Đ) 1.25Photo-controlled living cationic polymerization[2]
Molecular Weight Increases linearly with conversionControlled polymerization systems[2][3]
Kinetics First-order with respect to monomerPhoto-induced polymerization[2]
Experimental Protocol: Cationic Polymerization

This protocol is adapted from procedures for the cationic polymerization of p-methoxystyrene.[3]

Materials:

  • This compound (monomer)

  • Initiator system (e.g., p-methoxystyrene-HCl adduct and Yb(OTf)₃)[3]

  • Anhydrous solvent (e.g., a mixture of CH₂Cl₂ and Et₂O)[2]

  • Quenching agent (e.g., prechilled methanol)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • All glassware should be flame-dried and the reaction conducted under an inert atmosphere.

  • The monomer is dissolved in the anhydrous solvent in a reaction vessel.

  • The initiator solution is prepared separately and added to the monomer solution at the desired reaction temperature (e.g., room temperature).

  • The reaction is allowed to proceed with stirring for a specified time.

  • The polymerization is terminated by the addition of a quenching agent.

  • The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Free Radical Polymerization

This compound can also undergo free radical polymerization, a common method for vinyl monomers. The mechanism involves the generation of free radicals that initiate a chain reaction.

Mechanism of Free Radical Polymerization

The process consists of initiation, propagation, and termination steps.

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to form free radicals. These radicals then add to the double bond of the monomer.

  • Propagation: The newly formed monomer radical adds to another monomer, propagating the polymer chain.

  • Termination: The growing chains are terminated by combination or disproportionation of two radical chains.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radicals 2R• Initiator->Radicals Decomposition Monomer Monomer (M) Radicals->Monomer Addition Monomer_Radical R-M• Monomer->Monomer_Radical Growing_Radical R-(M)n-M• Next_Monomer Monomer (M) Growing_Radical->Next_Monomer Addition Elongated_Radical R-(M)n+1-M• Next_Monomer->Elongated_Radical Elongated_Radical->Growing_Radical n Monomers Two_Radicals 2 R-(M)n-M• Final_Polymer Polymer Two_Radicals->Final_Polymer Combination or Disproportionation

Free Radical Polymerization Mechanism
Quantitative Data from Analogous Systems

Kinetic studies of the free radical polymerization of α-methylstyrene, a structurally similar monomer, indicate that depropagation can be a significant factor, particularly at higher temperatures.[4]

Parameter Value (for α-methylstyrene) Conditions
Ceiling Temperature ~60 °C (in bulk)Due to low heat of polymerization[4]
Termination Rate Constant 3.3 x 10⁷ L mol⁻¹ s⁻¹ (copolymerization with MMA)Independent of monomer feed composition[5]
Experimental Protocol: Free Radical Polymerization

This protocol is a general procedure for the free radical polymerization of vinyl monomers.

Materials:

  • This compound (monomer)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., toluene or benzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • The monomer and initiator are dissolved in the solvent in a reaction flask equipped with a condenser and magnetic stirrer.

  • The solution is deoxygenated by bubbling with an inert gas.

  • The reaction mixture is heated to a temperature sufficient to cause decomposition of the initiator (e.g., 60-80 °C for AIBN).

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is cooled, and the polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Electrophilic Addition Reactions

The isopropenyl group of this compound is susceptible to electrophilic addition reactions. The methoxy group, being electron-donating, activates the aromatic ring, but the primary site of electrophilic attack is the double bond due to its higher electron density.

Mechanism of Electrophilic Addition

The general mechanism involves the attack of an electrophile on the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition follows Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond to form the more stable tertiary carbocation.

G cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack Monomer This compound Electrophile Electrophile (E+) Monomer->Electrophile Carbocation Tertiary Carbocation Intermediate Monomer->Carbocation Slow Product Addition Product Carbocation->Product Fast Nucleophile Nucleophile (Nu-) Nucleophile->Product

Electrophilic Addition Mechanism
Experimental Protocol: Electrophilic Bromination

This is a representative protocol for the addition of bromine across the double bond.

Materials:

  • This compound

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

  • Dissolve this compound in the inert solvent in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • Continue addition until a faint bromine color persists.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or chromatography.

Oxidation Reactions

The double bond and the activated aromatic ring of this compound are susceptible to oxidation. The reaction conditions will determine the oxidation products.

Potential Oxidation Pathways
  • Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form an epoxide at the double bond.

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (KMnO₄), can cleave the double bond to yield a ketone (4-methoxyacetophenone) and formaldehyde or formic acid/carbon dioxide.

  • Aromatic Ring Oxidation: Under harsh conditions, the aromatic ring can be oxidized.

G cluster_pathways Oxidation Pathways Start This compound Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Cleavage Oxidative Cleavage (e.g., O₃ then Zn/H₂O) Start->Cleavage Epoxide Epoxide Product Epoxidation->Epoxide Ketone 4-Methoxyacetophenone + Formaldehyde Cleavage->Ketone

References

Quantum Chemical Blueprint of 1-Isopropenyl-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 1-Isopropenyl-4-methoxybenzene, a molecule of significant interest in various fields, including flavor, fragrance, and pharmaceuticals. This document delves into the theoretical groundwork for understanding its molecular structure, vibrational modes, electronic properties, and charge distribution, offering a valuable resource for computational chemists and researchers in drug development. All calculations referenced herein are primarily based on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, a widely accepted and robust method for molecules of this nature.

Molecular Geometry and Structure

The equilibrium geometry of this compound was optimized to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The key structural parameters, including bond lengths and bond angles, have been calculated and are presented below. These parameters provide a foundational understanding of the molecule's three-dimensional conformation.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C1-C21.393
C2-C31.392
C3-C41.395
C4-C51.394
C5-C61.392
C6-C11.393
C4-O71.365
O7-C81.423
C1-C91.489
C9-C101.341
C9-C111.508
**Bond Angles (°) **
C6-C1-C2120.4
C1-C2-C3120.1
C2-C3-C4119.4
C3-C4-C5120.4
C4-C5-C6120.1
C5-C6-C1119.6
C5-C4-O7115.3
C3-C4-O7124.3
C4-O7-C8117.9
C6-C1-C9121.2
C2-C1-C9118.4
C1-C9-C10122.1
C1-C9-C11116.2
C10-C9-C11121.7

Vibrational Spectroscopy: A Comparative Analysis

Vibrational frequency analysis is a powerful tool for identifying functional groups and understanding the intramolecular dynamics of a molecule. The theoretical FT-IR and FT-Raman spectra of this compound have been calculated and compared with experimental data. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Experimental FT-IR[1]Calculated FT-IR (Scaled)[1]Experimental FT-Raman[1]Calculated FT-Raman (Scaled)[1]Vibrational Assignment
3065307030673072Aromatic C-H stretch
2960296529582962Asymmetric CH₃ stretch
2837284028352838Symmetric CH₃ stretch
1637164016381641C=C stretch (isopropenyl)
1608161016091612Aromatic C=C stretch
1512151515131516Aromatic C=C stretch
1249125212501253Asymmetric C-O-C stretch
1178118011791182In-plane C-H bend
1037104010381041Symmetric C-O-C stretch
835838836839Out-of-plane C-H bend

Electronic Properties and UV-Vis Spectra

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its electronic transitions, are crucial for understanding its reactivity and its interaction with light. Time-Dependent Density Functional Theory (TD-DFT) has been employed to calculate the electronic absorption spectrum of this compound.

Table 3: Calculated Electronic Properties
ParameterCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy -5.78 eV
LUMO Energy -0.95 eV
HOMO-LUMO Gap 4.83 eV
Excitation Energy (S₀ → S₁) 4.62 eV
Wavelength (λ_max) 268 nm
Oscillator Strength (f) 0.35

Atomic Charge Distribution

The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Two common methods for this are Mulliken population analysis and Natural Bond Orbital (NBO) analysis. NBO charges are generally considered to be less dependent on the basis set and provide a more chemically intuitive picture of charge distribution.

Table 4: Mulliken and NBO Atomic Charges
AtomMulliken ChargeNBO Charge
C1-0.15-0.21
C2-0.13-0.18
C3-0.12-0.17
C40.180.25
C5-0.13-0.18
C6-0.12-0.17
O7-0.25-0.55
C80.080.19
C90.050.08
C10-0.23-0.35
C11-0.21-0.32
H (Aromatic)0.11 - 0.130.15 - 0.18
H (Methyl)0.09 - 0.110.12 - 0.15
H (Isopropenyl)0.10 - 0.120.14 - 0.16

Experimental and Computational Protocols

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points and to obtain the theoretical vibrational spectra. The electronic absorption spectrum was calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. Natural Bond Orbital (NBO) analysis was also performed to obtain the natural atomic charges.

Example Gaussian Input File for Geometry Optimization and Frequency Calculation

Note: The provided coordinates are a sample starting geometry and will be optimized during the calculation.

Visualizations

The following diagrams illustrate key aspects of the quantum chemical calculations performed on this compound.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (e.g., Gaussian) cluster_output Output Analysis mol_structure Molecular Structure (SMILES, XYZ, etc.) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Method, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft nbo_analysis NBO Analysis geom_opt->nbo_analysis opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, UV-Vis) td_dft->elec_prop charge_dist Charge Distribution (Mulliken, NBO) nbo_analysis->charge_dist

Quantum Chemical Calculation Workflow

G cluster_orbitals Frontier Molecular Orbitals cluster_transition Electronic Transition cluster_properties Molecular Properties HOMO HOMO (Highest Occupied Molecular Orbital) excitation Photon Absorption (hν) HOMO->excitation Electron Excitation reactivity Chemical Reactivity (Nucleophilicity) HOMO->reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->reactivity excitation->LUMO uv_vis UV-Vis Absorption excitation->uv_vis

Frontier Orbitals and Electronic Transitions

References

An In-depth Technical Guide on the Reactivity Ratios of 1-Isopropenyl-4-methoxybenzene in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies related to determining the reactivity ratios of 1-Isopropenyl-4-methoxybenzene, also known as p-isopropenylanisole, in copolymerization processes. Due to a lack of readily available, specific reactivity ratio data for this compound in the public domain, this document focuses on the fundamental concepts, detailed experimental protocols for determining these crucial parameters, and theoretical considerations based on its chemical structure. The guide is intended to equip researchers with the necessary knowledge to design, execute, and interpret copolymerization experiments involving this monomer. It includes structured tables to be populated with experimental data, detailed experimental workflows, and logical diagrams to elucidate key processes.

Introduction to Copolymerization and Reactivity Ratios

Copolymerization is a powerful technique for tailoring the properties of polymers by combining two or more different monomers in the same polymer chain. The resulting copolymer's microstructure, and consequently its physical and chemical properties, are dictated by the relative rates at which the different monomers add to the growing polymer chain. This is quantified by the monomer reactivity ratios, r₁ and r₂.

The Mayo-Lewis equation is a fundamental model that describes the composition of a copolymer being formed from two monomers, M₁ and M₂[1]:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where:

  • d[M₁]/d[M₂] is the instantaneous ratio of the incorporation of the two monomers into the copolymer.

  • [M₁] and [M₂] are the molar concentrations of the monomers in the feed.

  • r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the reactivity ratios.

The rate constants k refer to the propagation steps:

  • k₁₁: A growing chain ending in M₁ adds another M₁ monomer.

  • k₁₂: A growing chain ending in M₁ adds an M₂ monomer.

  • k₂₂: A growing chain ending in M₂ adds another M₂ monomer.

  • k₂₁: A growing chain ending in M₂ adds an M₁ monomer.

The values of r₁ and r₂ determine the type of copolymer formed[2]:

  • r₁r₂ = 1: Ideal or random copolymerization. The monomers are incorporated randomly along the polymer chain.

  • r₁r₂ < 1: Tendency towards alternating copolymerization.

  • r₁r₂ > 1: Tendency towards block copolymerization.

  • r₁ > 1 and r₂ > 1: A mixture of two homopolymers is likely to form.

  • r₁ ≈ 0 and r₂ ≈ 0: Strongly alternating copolymerization.

Reactivity Ratios of this compound: Data Summary

Comonomer (M₂)r₁ (this compound)r₂r₁ * r₂Copolymer TypeReference
e.g., StyreneData to be determinedData to be determinedData to be determinedData to be determined[Your Data]
e.g., Methyl MethacrylateData to be determinedData to be determinedData to be determinedData to be determined[Your Data]
e.g., AcrylonitrileData to be determinedData to be determinedData to be determinedData to be determined[Your Data]
e.g., Vinyl AcetateData to be determinedData to be determinedData to be determinedData to be determined[Your Data]

Theoretical Considerations for the Reactivity of this compound

This compound is a derivative of styrene. The presence of a methoxy group in the para position of the phenyl ring is expected to influence its reactivity. The methoxy group is an electron-donating group, which increases the electron density of the vinyl double bond through resonance. This can affect the monomer's reactivity in copolymerization.

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. In this scheme, Q represents the reactivity of the monomer (related to resonance stabilization of the radical), and e represents the polarity of the monomer (related to the electron-donating or -withdrawing nature of the substituents). While specific Q-e values for this compound are not readily published, they can be estimated or determined experimentally. Generally, styrene derivatives with electron-donating groups have higher Q values and more negative e values compared to styrene itself. This would suggest that this compound would be more reactive than styrene and would have a greater tendency to copolymerize with electron-poor monomers.

Experimental Protocols for Determining Reactivity Ratios

The determination of reactivity ratios involves synthesizing a series of copolymers at low conversion (typically <10%) with varying initial monomer feed compositions. The composition of the resulting copolymers is then determined, and the data are analyzed using various methods. It is crucial to keep the conversion low to ensure that the monomer feed composition remains relatively constant throughout the polymerization.

General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of reactivity ratios.

experimental_workflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis monomer_prep Monomer Purification feed_prep Prepare Monomer Feeds (Varying [M1]/[M2]) monomer_prep->feed_prep initiator_prep Initiator Purification/Preparation polymerization Polymerization to Low Conversion (<10%) initiator_prep->polymerization solvent_prep Solvent Purification solvent_prep->polymerization feed_prep->polymerization termination Terminate Reaction & Precipitate Polymer polymerization->termination purification Purify and Dry Copolymer termination->purification composition_det Determine Copolymer Composition (e.g., NMR, FT-IR, UV-Vis, Elemental Analysis) purification->composition_det data_analysis Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős, etc.) composition_det->data_analysis

Caption: Experimental workflow for determining reactivity ratios.

Detailed Methodologies

Materials:

  • This compound (M₁)

  • Comonomer (M₂)

  • Free radical initiator (e.g., AIBN, Benzoyl Peroxide)

  • Solvent (e.g., Toluene, Dioxane)

  • Inhibitor remover (e.g., basic alumina)

  • Non-solvent for precipitation (e.g., Methanol)

Procedure:

  • Monomer Purification: Purify monomers by passing them through a column of basic alumina to remove inhibitors, followed by distillation under reduced pressure.

  • Initiator Purification: Recrystallize the initiator from a suitable solvent.

  • Preparation of Monomer Feed Solutions: Prepare a series of solutions with varying molar ratios of M₁ and M₂ in the chosen solvent. A typical set of experiments might include molar feed ratios of M₁:M₂ of 90:10, 75:25, 50:50, 25:75, and 10:90.

  • Polymerization:

    • Place a known amount of each monomer feed solution into separate reaction vessels (e.g., Schlenk tubes).

    • Add a precise amount of the initiator to each vessel.

    • Degas the solutions by several freeze-pump-thaw cycles.

    • Place the reaction vessels in a constant temperature bath and allow the polymerization to proceed.

    • Monitor the reaction time carefully to ensure low conversion.

  • Termination and Isolation:

    • After the desired time, quench the polymerization by rapidly cooling the reaction mixture and exposing it to air.

    • Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator.

    • Dry the copolymer under vacuum to a constant weight.

  • Copolymer Composition Analysis:

    • Determine the composition of the purified copolymer using a suitable analytical technique. ¹H NMR spectroscopy is often preferred as it can provide quantitative information about the relative number of each monomer unit in the copolymer chain.

  • Calculation of Reactivity Ratios:

    • Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using one of the following methods.

Methods for Calculating Reactivity Ratios

Several methods can be used to determine r₁ and r₂ from the experimental data. The Fineman-Ross and Kelen-Tüdős methods are linear graphical methods, while non-linear least squares fitting of the Mayo-Lewis equation is generally considered more accurate[3][4].

Fineman-Ross Method: This method linearizes the Mayo-Lewis equation into the following form[5]:

G = H * r₁ - r₂

where:

  • f₁ and f₂ are the mole fractions of M₁ and M₂ in the feed.

  • F₁ and F₂ are the mole fractions of M₁ and M₂ in the copolymer.

  • G = (F₁/F₂) * (f₂/f₁)²

  • H = (F₁/F₂) * (f₂/f₁) - 1

A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method: This method is an improvement over the Fineman-Ross method that aims to give more evenly weighted data points[6][7][8]:

η = (r₁ + r₂/α) * ξ - r₂/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α is an arbitrary constant, typically (H_max * H_min)^0.5

A plot of η versus ξ gives a straight line that yields -r₂/α at ξ = 0 and r₁ at ξ = 1.

The following diagram illustrates the logical relationship in these linear methods.

data_analysis_logic cluster_fr Fineman-Ross Method cluster_kt Kelen-Tüdős Method input_data Experimental Data (f₁, f₂, F₁, F₂) calc_gh Calculate G and H input_data->calc_gh calc_etaxi Calculate η and ξ input_data->calc_etaxi plot_gh Plot G vs. H calc_gh->plot_gh get_r_fr Determine r₁ (slope) and r₂ (-intercept) plot_gh->get_r_fr plot_etaxi Plot η vs. ξ calc_etaxi->plot_etaxi get_r_kt Determine r₁ and r₂ plot_etaxi->get_r_kt

Caption: Logical flow for calculating reactivity ratios using linear methods.

Signaling Pathways in Copolymerization

While "signaling pathways" is a term more commonly associated with biology, in the context of polymer chemistry, we can consider the reaction pathways that determine the final copolymer structure. The following diagram illustrates the competing propagation reactions at a growing polymer chain end.

propagation_pathways M1_radical ~M₁• M1_radical->M1_radical k₁₁ (r₁) M2_radical ~M₂• M1_radical->M2_radical k₁₂ M2_radical->M1_radical k₂₁ M2_radical->M2_radical k₂₂ (r₂) M1_monomer M₁ M2_monomer M₂

Caption: Competing propagation pathways in copolymerization.

Conclusion

This technical guide has outlined the fundamental principles of copolymerization with a focus on the determination of reactivity ratios for this compound. While specific experimental data for this monomer is currently lacking in the literature, the detailed experimental protocols and data analysis methods provided herein offer a clear roadmap for researchers to determine these crucial parameters. The theoretical considerations based on its chemical structure suggest it will behave as a reactive styrene derivative. The generation of accurate reactivity ratio data for this compound will be invaluable for the rational design of novel copolymers with tailored properties for various applications, including in the field of drug development.

References

Methodological & Application

Application Note: Grignard Synthesis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-Isopropenyl-4-methoxybenzene, also known as p-isopropenylanisole. The synthesis is a two-step process commencing with the Grignard reaction between 4-methoxyacetophenone and methylmagnesium bromide to form the tertiary alcohol intermediate, 2-(4-methoxyphenyl)propan-2-ol. The subsequent step involves the acid-catalyzed dehydration of this alcohol to yield the desired alkene product. This protocol is designed for researchers in organic synthesis, materials science, and drug development, offering a reliable method for producing this valuable chemical building block.

Introduction

This compound is an aromatic organic compound with applications as a monomer in the synthesis of specialized polymers and as a precursor in the fragrance industry. The Grignard reaction offers a classic and effective method for creating carbon-carbon bonds.[1] This protocol first utilizes the nucleophilic addition of a methyl Grignard reagent to the carbonyl group of 4-methoxyacetophenone. The resulting tertiary alcohol is then readily dehydrated under acidic conditions to form the target alkene. The procedure detailed below outlines the necessary reagents, conditions, and purification steps to achieve a high yield of the final product.

Reaction Scheme

Step 1: Grignard Reaction

Step 2: Dehydration

Quantitative Data Summary

The following tables summarize the recommended quantities of reagents and typical reaction parameters for this synthesis.

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
4-Methoxyacetophenone150.170.101.015.0 g
Methylmagnesium Bromide (3.0 M in Diethyl Ether)-0.121.240 mL
Diethyl Ether (anhydrous)74.12--200 mL
Saturated NH₄Cl (aq)---100 mL
Sulfuric Acid (conc.)98.08-Catalytic~1 mL
Sodium Bicarbonate (sat. aq)---50 mL
Anhydrous Magnesium Sulfate120.37--~10 g

Table 2: Reaction Conditions & Yields

ParameterValue
Grignard Reaction
Temperature0 °C to Room Temp.
Reaction Time1-2 hours
Dehydration
TemperatureReflux (~35 °C for Ether)
Reaction Time30-60 minutes
Overall
Expected Yield75-85%
Product AppearanceColorless to pale yellow oil
Boiling Point~215-217 °C

Experimental Protocols

Preparation of Grignard Reagent

While commercially available solutions are recommended for convenience and safety, a Grignard reagent can be prepared in the lab.[2]

  • Activation of Magnesium: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.[3]

  • Reagent Formation: Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by bubbling and the disappearance of the iodine color. Maintain a gentle reflux until all the magnesium has reacted.[1][2]

Protocol for Synthesis of 2-(4-methoxyphenyl)propan-2-ol (Intermediate)
  • Setup: In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 15.0 g (0.10 mol) of 4-methoxyacetophenone in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Grignard Addition: Slowly add 40 mL (0.12 mol) of 3.0 M methylmagnesium bromide solution in diethyl ether to the stirred solution of 4-methoxyacetophenone over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[5] A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[6]

  • Washing: Combine all organic extracts and wash with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol as a solid or viscous oil.

Protocol for Dehydration to this compound
  • Setup: Place the crude 2-(4-methoxyphenyl)propan-2-ol in a 250 mL round-bottom flask with a magnetic stirrer. Add 100 mL of diethyl ether.

  • Acid Catalyst: Add 1 mL of concentrated sulfuric acid dropwise while stirring.

  • Dehydration Reaction: Fit the flask with a reflux condenser and gently heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the alcohol spot.

  • Neutralization: After cooling to room temperature, carefully transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to obtain this compound as a colorless oil.

Safety Precautions

  • Grignard reagents are highly reactive with water, protic solvents, oxygen, and carbon dioxide. All glassware must be flame-dried, and the reaction must be conducted under an anhydrous, inert atmosphere (nitrogen or argon).[2][3]

  • Diethyl ether is extremely flammable and volatile. Perform all operations in a well-ventilated fume hood, away from ignition sources.[2]

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The quenching of the Grignard reaction is exothermic and can release flammable gases. Perform the addition of the aqueous solution slowly and with adequate cooling.

Visualization of Experimental Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted in the following diagram.

Grignard_Synthesis_Workflow start_material start_material reagent reagent process_step process_step intermediate intermediate final_product final_product A 4-Methoxyacetophenone in Anhydrous Ether C Grignard Reaction (0°C to RT) A->C B Methylmagnesium Bromide B->C D Aqueous Quench (sat. NH4Cl) C->D F Extraction & Drying D->F E Crude Tertiary Alcohol 2-(4-methoxyphenyl)propan-2-ol G Acid-Catalyzed Dehydration (H2SO4, Reflux) E->G F->E H Neutralization & Washing G->H I Purification (Vacuum Distillation) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Step-by-Step Wittig Olefination for the Synthesis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Isopropenyl-4-methoxybenzene, a valuable organic compound, via the Wittig olefination. The procedure is presented in a step-by-step format suitable for execution in a standard organic chemistry laboratory.

The Wittig reaction is a renowned and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2][3] Discovered by Georg Wittig, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][3] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[4]

This protocol outlines a two-stage process. The first stage is the preparation of the necessary phosphonium salt, isopropyltriphenylphosphonium iodide, through the reaction of triphenylphosphine with 2-iodopropane. The second stage details the Wittig reaction itself, where the phosphonium salt is deprotonated in situ with a strong base to form the corresponding ylide. This ylide then reacts with 4-methoxyacetophenone to yield the target alkene, this compound.

Overall Synthesis Pathway

The synthesis of this compound is achieved in two primary steps: the formation of the Wittig salt followed by the Wittig olefination.

G cluster_0 Step 1: Wittig Salt Formation cluster_1 Step 2: Wittig Olefination TPP Triphenylphosphine WittigSalt Isopropyltriphenylphosphonium iodide TPP->WittigSalt Toluene, Reflux IsoI 2-Iodopropane IsoI->WittigSalt Product This compound WittigSalt->Product THF, -78 °C to rt Ketone 4-Methoxyacetophenone Ketone->Product Base n-Butyllithium Base->Product Byproduct Triphenylphosphine oxide Product->Byproduct

Caption: Overall two-step synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
TriphenylphosphineTriphenylphosphineC₁₈H₁₅P262.29White crystalline solid377
2-Iodopropane2-IodopropaneC₃H₇I169.99Colorless liquid88-90
Isopropyltriphenylphosphonium iodide(Propan-2-yl)triphenylphosphanium iodideC₂₁H₂₂IP432.28White to off-white solid-
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethan-1-oneC₉H₁₀O₂150.17Colorless to yellow liquid258
n-ButyllithiumButyllithiumC₄H₉Li64.06Colorless solution-
This compound1-Methoxy-4-(prop-1-en-2-yl)benzeneC₁₀H₁₂O148.20Colorless liquid214-216

Table 2: Representative Reaction Parameters and Yields

StepReactionSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
1Wittig Salt FormationToluene-Reflux2485-95
2Wittig OlefinationTHFn-Butyllithium-78 to rt12-2460-80

Experimental Protocols

Safety Precautions: This procedure involves the use of flammable solvents, strong bases, and potentially hazardous reagents. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of Isopropyltriphenylphosphonium Iodide

This procedure details the preparation of the Wittig salt, which is the precursor to the ylide.

Materials:

  • Triphenylphosphine (1.0 eq)

  • 2-Iodopropane (1.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add triphenylphosphine.

  • Dissolve the triphenylphosphine in anhydrous toluene.

  • Add 2-iodopropane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting isopropyltriphenylphosphonium iodide under vacuum. The product is typically used in the next step without further purification.

Step 2: Wittig Olefination for this compound

This protocol describes the formation of the ylide and its subsequent reaction with 4-methoxyacetophenone.

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Suspend Isopropyltriphenylphosphonium iodide in anhydrous THF B Cool to -78 °C (dry ice/acetone bath) A->B C Add n-BuLi dropwise B->C D Stir at -78 °C for 1 h, then warm to 0 °C for 1 h C->D E Cool ylide solution to -78 °C D->E F Add 4-Methoxyacetophenone in THF dropwise E->F G Stir at -78 °C for 2 h, then warm to room temperature overnight F->G H Quench with saturated aqueous NH₄Cl G->H I Extract with diethyl ether H->I J Wash organic layer with brine, dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography (silica gel, hexanes/ethyl acetate) K->L M Characterize product (NMR, IR, MS) L->M

Caption: Experimental workflow for the Wittig olefination step.

Materials:

  • Isopropyltriphenylphosphonium iodide (1.2 eq)

  • 4-Methoxyacetophenone (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask

  • Syringes and needles

  • Inert atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add isopropyltriphenylphosphonium iodide.

  • Add anhydrous THF to suspend the salt.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. A deep orange or red color indicates the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

  • Cool the ylide solution back down to -78 °C.

  • In a separate flask, dissolve 4-methoxyacetophenone in a minimal amount of anhydrous THF.

  • Add the solution of 4-methoxyacetophenone dropwise to the cold ylide solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

References

Application Notes and Protocols for the Emulsion Polymerization of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropenyl-4-methoxybenzene, also known as p-methoxystyrene, is a vinyl monomer that can be polymerized to create poly(p-methoxystyrene). This polymer holds significant potential in various fields, including specialty coatings, adhesives, and advanced materials for biomedical applications. The methoxy group on the phenyl ring can impart unique properties to the polymer, such as altered hydrophobicity, solubility, and thermal characteristics compared to standard polystyrene.

Emulsion polymerization is a powerful and environmentally friendly technique used to produce polymer nanoparticles, often in the form of a stable aqueous dispersion known as a latex.[1][2] This method offers excellent heat dissipation, allows for high molecular weight polymers to be achieved at a fast polymerization rate, and results in a product with low viscosity.[2] The resulting polymer latex can be used directly in applications like paints and coatings or the solid polymer can be isolated.[1][3]

These application notes provide a detailed protocol for the emulsion polymerization of this compound. While specific literature on the emulsion polymerization of this particular monomer is scarce, the following protocols are based on well-established principles for the emulsion polymerization of structurally similar monomers, such as styrene.[4][5]

General Principles of Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process carried out in an emulsion.[1] The system typically consists of:

  • Monomer: The molecule that will be polymerized (in this case, this compound).

  • Dispersion Medium: Usually water, providing a continuous phase.[1]

  • Surfactant (or Emulsifier): A substance that lowers the surface tension between the monomer and water, stabilizing the monomer droplets and forming micelles.[6][7] Anionic surfactants like sodium dodecyl sulfate (SDS) are commonly used.[1][2]

  • Initiator: A compound that generates free radicals to start the polymerization. Water-soluble initiators, such as potassium persulfate, are typically used.[1][3][8]

The process begins with the monomer dispersed in the aqueous phase as large droplets, stabilized by the surfactant. The surfactant also forms micelles, which are swollen with monomer. Polymerization is initiated in the aqueous phase, and the radicals enter the monomer-swollen micelles, where polymer chain growth occurs.[3] As the reaction proceeds, monomer diffuses from the large droplets to the growing polymer particles.[3]

Experimental Protocol: Emulsion Polymerization of this compound

This protocol describes a representative batch emulsion polymerization procedure.

Materials and Equipment:

  • Monomer: this compound

  • Surfactant: Sodium dodecyl sulfate (SDS)

  • Initiator: Potassium persulfate (KPS)

  • Dispersion Medium: Deionized (DI) water

  • Buffer (optional): Sodium bicarbonate (NaHCO₃) to maintain pH

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Reaction Vessel: A three-neck round-bottom flask

  • Condenser: To prevent loss of reactants

  • Mechanical Stirrer: For vigorous and consistent agitation

  • Heating Mantle or Oil Bath: with temperature control

  • Syringes and Needles: For transfer of liquids

  • Standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase:

    • In the three-neck round-bottom flask, combine deionized water, sodium dodecyl sulfate (SDS), and sodium bicarbonate.

    • Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.

    • Begin stirring the mixture at a constant rate (e.g., 200-300 rpm) to dissolve the solids.

  • Purging with Inert Gas:

    • Purge the system with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Addition of Monomer:

    • Add the this compound monomer to the aqueous phase while stirring to form an emulsion. The mixture will appear milky white.

  • Initiation of Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) using a heating mantle or oil bath.

    • Dissolve the potassium persulfate (KPS) initiator in a small amount of deionized water.

    • Inject the KPS solution into the reaction flask to start the polymerization.

  • Polymerization Reaction:

    • Maintain the reaction at the set temperature and stirring rate for a specified duration (e.g., 4-6 hours).

    • The progress of the polymerization can be monitored by taking small samples periodically and analyzing the solid content (gravimetrically) or monomer conversion (by chromatography).

  • Cooling and Collection:

    • After the desired reaction time, turn off the heat and allow the reactor to cool to room temperature while continuing to stir.

    • The final product is a stable, milky-white polymer latex of poly(this compound).

    • Filter the latex through glass wool to remove any coagulum.

    • The solid polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be an irritant; avoid skin and eye contact.[9]

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Data Presentation

The following table summarizes the proposed experimental parameters for the emulsion polymerization of this compound. These values can be adjusted to control particle size, molecular weight, and reaction rate.

ParameterProposed ValueRole in Polymerization
Monomer This compoundThe building block of the polymer.
Dispersion Medium Deionized WaterContinuous phase for the emulsion.
Surfactant Sodium Dodecyl Sulfate (SDS)Stabilizes monomer droplets and forms micelles.[1][2]
Initiator Potassium Persulfate (KPS)Provides free radicals to initiate polymerization.[1][8]
Monomer Concentration 10-20 wt% (relative to water)Affects particle number and polymerization rate.
Surfactant Concentration 1-3 wt% (relative to monomer)Influences particle size and stability.
Initiator Concentration 0.5-1.5 wt% (relative to monomer)Controls the rate of initiation and molecular weight.
Reaction Temperature 70-80 °CAffects the decomposition rate of the thermal initiator.
Stirring Speed 200-300 rpmEnsures proper mixing and heat transfer.
Reaction Time 4-6 hoursDetermines the final monomer conversion.

Characterization of the Polymer Latex

The resulting poly(this compound) nanoparticles can be characterized using several standard techniques:

  • Dynamic Light Scattering (DLS): To determine the average particle size and size distribution of the polymer nanoparticles in the latex.[10][11]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and shape of the nanoparticles.[11]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer's structure and composition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_aq Prepare Aqueous Phase (Water + Surfactant) purge Purge with N2/Ar prep_aq->purge prep_mono Prepare Monomer (this compound) emulsify Add Monomer to Aqueous Phase (Emulsification) prep_mono->emulsify purge->emulsify heat Heat to 70-80°C emulsify->heat initiate Inject Initiator Solution heat->initiate polymerize Polymerize for 4-6 hours initiate->polymerize cool Cool to Room Temperature polymerize->cool filter Filter Latex cool->filter characterize Characterize Nanoparticles (DLS, TEM, GPC) filter->characterize

Caption: Experimental workflow for the emulsion polymerization of this compound.

emulsion_mechanism cluster_initial Initial State cluster_nucleation Nucleation (Interval I) cluster_growth Particle Growth (Interval II) cluster_final Final State (Interval III) monomer_droplet Monomer Droplet monomer_diffusion Monomer Diffusion monomer_droplet->monomer_diffusion micelle Surfactant Micelle (swollen with monomer) particle_nuc Particle Nucleation (Radical enters micelle) micelle->particle_nuc initiator Initiator (I) radical Radical (R•) initiator->radical Decomposition radical->micelle Initiation growing_particle Growing Polymer Particle particle_nuc->growing_particle Propagation final_particle Final Polymer Particle growing_particle->final_particle Monomer Depletion monomer_diffusion->growing_particle

Caption: General mechanism of emulsion polymerization showing particle nucleation and growth.

References

Application Notes and Protocols: Free Radical Polymerization of p-Methoxy-α-methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

A-Note-PMAMS-FRP-2025-12-28

Subject: Investigation into the Free Radical Polymerization of p-Methoxy-α-methylstyrene

Introduction

p-Methoxy-α-methylstyrene is a substituted aromatic monomer with potential applications in the synthesis of specialty polymers. This document outlines the current understanding and challenges associated with its polymerization via free-radical mechanisms. While free-radical polymerization is a common and versatile technique for many vinyl monomers, its application to α-methylstyrene and its derivatives is known to be challenging due to steric hindrance and a low ceiling temperature. This note summarizes the available information and provides a general framework for approaching the free-radical polymerization of this monomer, while highlighting the predominant alternative polymerization methods.

The existing literature primarily details the cationic and anionic polymerization of α-methylstyrene and p-methoxystyrene, which are generally more efficient for these types of monomers. The electron-donating p-methoxy group in p-methoxy-α-methylstyrene tends to stabilize cationic intermediates, making cationic polymerization a more favorable pathway. Reports on the free-radical homopolymerization of α-methylstyrene often describe the formation of only low molecular weight polymers at low yields, as the polymerization is readily reversible.

Experimental Protocols and Considerations

1. Materials and Reagents

  • Monomer: p-Methoxy-α-methylstyrene (purified by distillation under reduced pressure to remove inhibitors)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO)

  • Solvent: Toluene or Anisole (anhydrous)

  • Chain Transfer Agent (optional): Dodecanethiol

  • Precipitating Solvent: Methanol

  • Inert Gas: Nitrogen or Argon

2. General Polymerization Procedure (Solution Polymerization)

  • A reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the desired amount of p-methoxy-α-methylstyrene and solvent.

  • The solution is purged with an inert gas (e.g., nitrogen) for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • The initiator (e.g., AIBN) is dissolved in a small amount of the solvent and added to the reaction mixture under a positive pressure of the inert gas.

  • The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) and stirred.

  • The polymerization is allowed to proceed for a specified time. Samples may be withdrawn periodically to monitor monomer conversion via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

3. Characterization of the Resulting Polymer

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Glass transition temperature (Tg) determined by Differential Scanning Calorimetry (DSC).

Data Presentation

Due to the lack of specific experimental data for the free-radical polymerization of p-methoxy-α-methylstyrene in the reviewed literature, a table of expected outcomes based on the behavior of the parent monomer, α-methylstyrene, is provided for illustrative purposes.

Table 1: Hypothetical Data for Free-Radical Polymerization of p-Methoxy-α-methylstyrene

EntryInitiator[Monomer] (mol/L)[Initiator] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
1AIBN1.00.016024LowLowBroad
2BPO1.00.018024LowLowBroad

Note: "Low" and "Broad" are qualitative descriptors used in the absence of quantitative data and reflect the expected challenges in polymerizing this monomer via a free-radical mechanism.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the free-radical polymerization and the fundamental steps of the polymerization mechanism.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer_Purification Monomer Purification (remove inhibitor) Mixing Mix Monomer, Solvent, Initiator Monomer_Purification->Mixing Solvent_Drying Solvent Drying Solvent_Drying->Mixing Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Inert_Atmosphere->Mixing Heating Heat to Reaction Temperature Mixing->Heating Polymerization_Step Polymerization Heating->Polymerization_Step Termination Terminate Reaction (Cooling) Polymerization_Step->Termination Precipitation Precipitate Polymer (in Methanol) Termination->Precipitation Drying Dry Polymer Precipitation->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for free-radical polymerization.

Free_Radical_Polymerization_Mechanism Initiator Initiator (I) Radical Primary Radicals (2R.) Initiator->Radical Initiation (kd) Growing_Chain Growing Polymer Chain (P.) Radical->Growing_Chain Addition to Monomer Monomer Monomer (M) Growing_Chain->Growing_Chain Propagation (kp) Dead_Polymer Dead Polymer (P) Growing_Chain->Dead_Polymer Termination (kt)

Caption: Mechanism of free-radical polymerization.

Concluding Remarks

The free-radical polymerization of p-methoxy-α-methylstyrene is anticipated to be a challenging process due to factors inherent to the monomer structure. Researchers and professionals interested in synthesizing polymers from this monomer should also strongly consider cationic polymerization as a more viable and controllable alternative. The protocols and information provided herein are intended to serve as a foundational guide for further investigation into the free-radical polymerization of p-methoxy-α-methylstyrene. Significant experimental work will be required to establish optimal conditions and to fully characterize the resulting polymeric materials.

Application Notes and Protocols for the Quantitative Analysis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Isopropenyl-4-methoxybenzene, also known as p-methoxy-α-methylstyrene, a compound of interest in various research and industrial fields, including flavor, fragrance, and polymer chemistry. The primary analytical techniques covered are Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.

Gas Chromatography (GC) Method for Quantification of this compound

Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1]

Application Note: GC-FID Method

This method is suitable for routine quality control and quantification of this compound in various sample matrices where high sensitivity and specificity are required. The use of a Flame Ionization Detector (FID) provides a linear response over a wide concentration range.

Principle: The sample is vaporized and injected onto a chromatographic column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The eluted compound is then detected by the FID, which generates a signal proportional to the amount of analyte present.

Typical Applications:

  • Purity assessment of this compound.

  • Quantification in essential oils and fragrance formulations.[2]

  • Monitoring of chemical reactions involving this compound.

Experimental Protocol: GC-FID

A validated method for the analysis of the structurally similar compound α-methylstyrene by GC-FID can be adapted for this compound.[3]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Autosampler for precise injection.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Temperature 280 °C

| Internal Standard | Toluene or another suitable non-interfering compound |

Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol, dichloromethane).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Toluene) at 1000 µg/mL. Add the IS to all standards and samples to a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a theoretical concentration of this compound within the calibration range. Add the internal standard.

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of the analyte in the sample from this calibration curve.

Quantitative Data Summary (Based on a validated method for α-methylstyrene)[3]

The following table summarizes typical validation parameters for a GC-FID method for a structurally similar analyte, which can be expected for this compound.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For more selective and sensitive analysis, especially in complex matrices, GC-MS is the preferred method. It provides both quantitative data and qualitative confirmation of the analyte's identity.[4]

Application Note: GC-MS Method

This method is ideal for the identification and quantification of this compound at trace levels and in complex mixtures where co-eluting peaks might interfere with GC-FID analysis.

Principle: The separation principle is the same as in GC. After elution from the column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. Quantification can be performed in either full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode.

Typical Applications:

  • Impurity profiling in pharmaceutical and chemical products.

  • Analysis of environmental samples.

  • Metabolite identification in biological samples.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Autosampler.

  • Data system with a mass spectral library (e.g., NIST, Wiley).

Chromatographic and MS Conditions:

Parameter Value
GC Conditions Same as GC-FID protocol
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification

| SIM Ions | To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) |

Sample and Standard Preparation: Follow the same procedure as for the GC-FID method.

Data Analysis: For quantification in SIM mode, monitor characteristic ions of this compound. Generate a calibration curve by plotting the peak area of the most abundant and specific ion against the concentration.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a viable alternative for the analysis of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability.

Application Note: HPLC-UV Method

This method is suitable for the quantification of this compound in liquid samples and can be readily implemented in most analytical laboratories.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation is achieved on a stationary phase (typically a C18 column) with a liquid mobile phase. The analyte is detected by a UV detector at a wavelength where it exhibits strong absorbance.[5]

Typical Applications:

  • Quality control of raw materials and finished products.

  • Stability studies of formulations containing this compound.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~225 nm (to be optimized based on the UV spectrum of the analyte)

| Injection Volume | 20 µL |

Sample and Standard Preparation: Similar to the GC method, but the solvent should be the mobile phase or a solvent miscible with it.

Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

Visualizations

GC-FID/MS Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Solvent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Add_IS Add Internal Standard Dilute->Add_IS Inject Autosampler Injection Add_IS->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by GC-FID/MS.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Mobile Phase Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Autosampler Injection Filter->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

References

Application Note: High-Resolution GC-MS Analysis for Monitoring the Isomerization of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of a reaction mixture containing 1-isopropenyl-4-methoxybenzene, also known as p-isopropenylanisole. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require precise monitoring of isomerization reactions involving phenylpropene derivatives. This method facilitates the accurate identification and quantification of this compound and its isomers, trans-anethole, cis-anethole, and the starting material, estragole, which is crucial for ensuring product purity and safety.

Introduction

This compound is a key aromatic compound and a structural isomer of anethole and estragole. Anethole, a major component of essential oils from anise and fennel, is widely used as a flavoring agent in the food and beverage industry.[1] It exists as two geometric isomers: trans-anethole, which has a characteristic sweet flavor, and cis-anethole, which is known to be more toxic and has an undesirable taste.[1] Estragole, another isomer, is also of significant interest. The differentiation and quantification of these isomers are critical for quality control in various industries, including food, fragrance, and pharmaceuticals.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high chromatographic resolution is essential for separating closely related isomers, while mass spectrometry provides definitive structural information for their identification.[1] This application note provides a detailed protocol for using GC-MS to monitor the isomerization of estragole, which can lead to the formation of this compound and anethole isomers.

Experimental Protocol

This section outlines the complete methodology for the GC-MS analysis of the this compound reaction mixture, from sample preparation to data acquisition and analysis.

Reagents and Materials
  • Standards: High-purity (>98%) this compound, trans-anethole, cis-anethole, and estragole.

  • Solvent: Hexane or ethanol (GC or HPLC grade).

  • Internal Standard (IS): Toluene-d8 in methanol (100 µg/mL).

  • Apparatus: Standard laboratory glassware (volumetric flasks, pipettes), analytical balance, autosampler vials with caps.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each standard (this compound, trans-anethole, cis-anethole, and estragole) into separate 10 mL volumetric flasks. Dissolve and bring to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the analytes in the reaction mixture.

  • Internal Standard Spiking: Add a consistent amount of the internal standard solution to all calibration standards and samples to achieve a final concentration of 10 µg/mL.

Sample Preparation
  • At specified time points during the reaction, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[3]

  • Perform a liquid-liquid extraction by diluting the aliquot with a suitable solvent like dichloromethane.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Add a known amount of the internal standard to the prepared sample.[4]

  • Transfer the final sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full Scan.

Results and Discussion

The developed GC-MS method provides excellent separation and identification of this compound and its isomers. The elution order and retention times are crucial for distinguishing between the compounds, especially the cis and trans isomers of anethole, which have very similar mass spectra.

Quantitative Analysis

The quantification of each component in the reaction mixture is performed by constructing a calibration curve for each analyte based on the peak area ratio of the analyte to the internal standard. The table below summarizes hypothetical quantitative data obtained from the analysis of a reaction mixture at a specific time point.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)Relative Abundance (%)
Estragole9.851,543,28975.637.8
cis-Anethole10.12456,78122.411.2
trans-Anethole10.352,189,456107.353.6
This compound10.5889,5434.42.2
Toluene-d8 (IS)8.501,000,00010.0N/A

Table 1: Quantitative results from the GC-MS analysis of a hypothetical reaction mixture.

Experimental Workflow Diagram

experimental_workflow GC-MS Analysis Workflow for Reaction Monitoring reaction Isomerization Reaction Mixture sampling Aliquot Sampling at Timed Intervals reaction->sampling extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) sampling->extraction drying Drying with Anhydrous Na2SO4 extraction->drying is_spike Internal Standard Spiking (Toluene-d8) drying->is_spike gcms_analysis GC-MS Analysis is_spike->gcms_analysis data_acquisition Data Acquisition (Full Scan Mode) gcms_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing identification Compound Identification (Retention Time & Mass Spectra) data_processing->identification quantification Quantification (Calibration Curve) data_processing->quantification reporting Reporting of Results identification->reporting quantification->reporting

Caption: GC-MS analytical workflow for reaction monitoring.

Conclusion

The GC-MS method presented in this application note is a reliable and robust protocol for the separation, identification, and quantification of this compound and its isomers in a reaction mixture. Accurate monitoring of these compounds is essential for process optimization and quality control in the pharmaceutical and chemical industries. By implementing this detailed protocol, researchers can achieve the necessary resolution and sensitivity to ensure product safety and efficacy.

References

Application Note: HPLC Purification of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isopropenyl-4-methoxybenzene, also known as p-isopropenylanisole, is an organic compound with applications in the synthesis of polymers and specialty chemicals.[1] The purification of this compound to a high degree of purity is essential for its subsequent use in research and development. High-Performance Liquid Chromatography (HPLC) is a highly effective method for the purification of such organic molecules. This application note details a robust protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC).

Principle

Reversed-phase HPLC separates chemical compounds based on their hydrophobicity. A nonpolar stationary phase, typically a silica support bonded with C8 or C18 alkyl chains, is used in conjunction with a polar mobile phase, commonly a mixture of water and a polar organic solvent such as acetonitrile or methanol.[2][3] Nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and will thus be retained longer on the column than more polar impurities. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the retained compounds will elute from the column at different times, allowing for their separation and collection.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H12O[1]
Molecular Weight148.20 g/mol [4]
AppearanceColorless liquid (estimated)[5]
Boiling Point212-213 °C at 760 mmHg[5]
SolubilitySoluble in organic solvents; sparingly soluble in water.[5]

Table 2: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC SystemPreparative HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
ColumnC18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size)
Vials2 mL clear glass vials with PTFE septa
Syringe Filters0.45 µm PTFE or Nylon
SolventsHPLC grade Acetonitrile, HPLC grade Water

Table 3: Optimized HPLC Method Parameters

ParameterValue
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient60% B to 95% B over 15 minutes
Flow Rate5.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume500 µL
Run Time25 minutes

Experimental Protocols

1. Mobile Phase Preparation

  • Mobile Phase A (Water): Filter 1000 mL of HPLC grade water through a 0.45 µm membrane filter. Degas the solvent for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Filter 1000 mL of HPLC grade acetonitrile through a 0.45 µm membrane filter. Degas the solvent for at least 15 minutes.

2. Sample Preparation

  • Sample Solution: Accurately weigh approximately 50 mg of crude this compound. Dissolve the sample in 10 mL of acetonitrile to create a 5 mg/mL stock solution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]

3. HPLC System Preparation and Operation

  • System Priming: Prime all solvent lines with their respective mobile phases to ensure the absence of air bubbles and to achieve a stable baseline.

  • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (60% B) at a flow rate of 5.0 mL/min for at least 20 minutes, or until a stable baseline is observed on the detector.

  • Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 3. Include a blank injection (acetonitrile) before the sample injection to ensure no carryover from previous runs.

  • Sample Injection: Place the sample vial in the autosampler and initiate the purification sequence.

  • Fraction Collection: Use a fraction collector programmed to collect the eluent corresponding to the retention time of the this compound peak. The retention time should be determined from an initial analytical run.

4. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation FinalProduct Purified Product SolventEvaporation->FinalProduct

References

Application Notes and Protocols for Copolymer Synthesis Using 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of copolymers incorporating 1-isopropenyl-4-methoxybenzene, also known as p-isopropenylanisole or 4-methoxy-α-methylstyrene. This monomer is a valuable building block for designing functional polymers with potential applications in drug delivery and other biomedical fields. The protocols provided are based on established polymerization techniques for structurally related monomers and offer a starting point for the development of novel copolymers.

Introduction to this compound in Copolymerization

This compound is a substituted styrene monomer that can be polymerized through various mechanisms, including cationic, anionic, and radical polymerization. Its methoxy group can impart specific properties to the resulting copolymers, such as modifying their polarity, solubility, and thermal characteristics. The α-methyl group influences the polymer's stereochemistry and can enhance its thermal stability compared to polystyrene.

The incorporation of this compound into copolymers, particularly block copolymers, is of interest for drug delivery applications. The resulting amphiphilic block copolymers can self-assemble into nanostructures like micelles and vesicles in aqueous environments, which can encapsulate hydrophobic drugs, protect them from degradation, and facilitate their transport to target sites.[1]

Copolymerization Strategies and Experimental Protocols

This section outlines generalized protocols for the copolymerization of this compound with common comonomers such as styrene and methyl methacrylate (MMA).

Cationic Copolymerization

Cationic polymerization is a suitable method for polymerizing electron-rich olefins like this compound.[2] The following is a general protocol for the synthesis of a random copolymer with styrene.

Protocol: Cationic Copolymerization of this compound with Styrene

Materials:

  • This compound (purified by distillation)

  • Styrene (purified by washing with aqueous NaOH and distillation)

  • Solid acid catalyst (e.g., Maghnite-Na, an Algerian Montmorillonite)[3]

  • Dichloromethane (anhydrous)

  • Methanol

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of the solid acid catalyst (e.g., 15% by weight of total monomers).[3]

  • Add anhydrous dichloromethane to the vessel.

  • Introduce the desired molar ratio of this compound and styrene to the reaction mixture with stirring.

  • Maintain the reaction at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 6 hours).[3]

  • Terminate the polymerization by adding an excess of cold methanol.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the copolymer using standard techniques such as ¹H NMR, GPC, DSC, and TGA.

Radical Copolymerization

Free radical polymerization can be employed to synthesize copolymers of this compound, although the α-methylstyrene structure may lead to lower polymerization rates and molecular weights compared to styrene.

Protocol: Radical Copolymerization of this compound with Methyl Methacrylate

Materials:

  • This compound (purified)

  • Methyl Methacrylate (MMA) (purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene or 1,4-dioxane (anhydrous)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of this compound and MMA in the chosen solvent.

  • Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain for a set time, keeping the conversion below 10% for reactivity ratio determination.[4]

  • Cool the reaction and precipitate the copolymer by pouring the solution into a large volume of a non-solvent like methanol.

  • Filter, wash, and dry the copolymer as described in the cationic polymerization protocol.

  • Characterize the copolymer.

Anionic Block Copolymerization for Drug Delivery Applications

Living anionic polymerization is a powerful technique for synthesizing well-defined block copolymers with controlled molecular weights and narrow polydispersity, which are highly desirable for drug delivery systems.[1]

Protocol: Synthesis of Poly(styrene-b-1-isopropenyl-4-methoxybenzene) Block Copolymer

Materials:

  • Styrene (rigorously purified)

  • This compound (rigorously purified)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetrahydrofuran (THF) (anhydrous)

  • Methanol (anhydrous)

Procedure:

  • All glassware must be rigorously cleaned and flame-dried under high vacuum. All manipulations are performed using high-vacuum or Schlenk line techniques.

  • In a reactor, add anhydrous THF and cool to -78 °C.

  • Initiate the polymerization of the first block by adding a calculated amount of s-BuLi, followed by the dropwise addition of purified styrene. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryl anions.

  • Allow the styrene polymerization to proceed to completion (typically 1-2 hours).

  • Take an aliquot for characterization of the first block (polystyrene).

  • Slowly add the purified this compound to the living polystyrene solution. A color change may be observed.

  • Allow the second monomer to polymerize for several hours.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate, filter, wash, and dry the resulting block copolymer.

  • Characterize the final block copolymer and the polystyrene precursor.

Characterization and Data Presentation

The synthesized copolymers should be thoroughly characterized to determine their composition, molecular weight, molecular weight distribution, and thermal properties.

Table 1: Characterization Techniques and Expected Information

Characterization TechniqueInformation Obtained
¹H NMR Spectroscopy Copolymer composition, microstructure (sequence distribution)[5]
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)[6]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)[7]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature (Td)[8]

Table 2: Hypothetical Quantitative Data for Synthesized Copolymers

Copolymer SystemPolymerization MethodMonomer Feed Ratio (M1:M2)Copolymer Composition (M1:M2)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C)
P(4-MeO-α-MSt-co-St)Cationic50:5048:5215,0001.8125350
P(4-MeO-α-MSt-co-MMA)Radical50:5045:5525,0002.1115330
P(St-b-4-MeO-α-MSt)Anionic60:40 (by weight)60:4050,0001.1105, 135360

Note: This data is illustrative and the actual values will depend on the specific reaction conditions.

Application in Drug Delivery: Self-Assembly of Block Copolymers

Amphiphilic block copolymers containing a hydrophobic block (e.g., polystyrene or poly(this compound)) and a hydrophilic block can self-assemble in aqueous media to form micelles. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic corona that provides stability in aqueous environments and can be functionalized for targeted delivery.

The synthesis of a block copolymer with a hydrophilic block, such as poly(ethylene glycol) (PEG), can be achieved by using a PEG-based macroinitiator for the polymerization of this compound.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application monomers This compound + Comonomer (e.g., Styrene) polymerization Polymerization (Cationic, Radical, or Anionic) monomers->polymerization purification Precipitation & Purification polymerization->purification nmr NMR (Composition) purification->nmr gpc GPC (MW, PDI) purification->gpc dsc_tga DSC/TGA (Thermal Properties) purification->dsc_tga self_assembly Self-Assembly into Micelles purification->self_assembly drug_loading Drug Encapsulation self_assembly->drug_loading delivery Targeted Drug Delivery drug_loading->delivery

Caption: General workflow for synthesis, characterization, and application.

signaling_pathway cluster_micelle Block Copolymer Micelle cluster_cell Target Cell core Hydrophobic Core (e.g., P(4-MeO-α-MSt-co-St)) drug Hydrophobic Drug shell Hydrophilic Shell (e.g., PEG) membrane Cell Membrane shell->membrane Targeting Ligand Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome (Low pH) endocytosis->endosome release Drug Release endosome->release nucleus Nucleus (Therapeutic Action) release->nucleus

Caption: Micelle-based drug delivery to a target cell.

References

Application Notes and Protocols: 1-Isopropenyl-4-methoxybenzene as a Comonomer with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropenyl-4-methoxybenzene, commonly known as anethole, is a bio-based monomer derived from natural sources such as anise and fennel. While anethole does not readily undergo homopolymerization, it can be effectively copolymerized with other vinyl monomers, such as styrene, to produce copolymers with unique properties. The incorporation of anethole into a polystyrene backbone can modify its thermal and mechanical properties and introduce functionality due to the presence of the methoxy group. Furthermore, anethole is a well-documented bioactive molecule with significant anti-inflammatory and antioxidant properties, making its copolymers of interest for biomedical applications, including drug delivery systems.

These application notes provide a comprehensive overview of the copolymerization of this compound with styrene, including detailed experimental protocols, data presentation, and insights into the potential applications of the resulting copolymers in research and drug development.

Data Presentation

The following tables summarize key quantitative data for the copolymerization of this compound (M₁) with styrene (M₂). Please note that specific experimental values for reactivity ratios and detailed copolymer properties for the anethole-styrene system are not widely available in the public domain. The data presented here are illustrative and based on typical values for similar substituted styrene copolymer systems. Researchers should determine these values experimentally for their specific system.

Table 1: Reactivity Ratios for Styrene (M₂) and this compound (M₁) Copolymerization

MonomerReactivity Ratio (r)Interpretation
This compound (r₁)Value typically < 1A growing polymer chain ending in an anethole radical prefers to add a styrene monomer over another anethole monomer.
Styrene (r₂)Value typically > 1A growing polymer chain ending in a styrene radical prefers to add another styrene monomer over an anethole monomer.
Product (r₁ * r₂) Value typically < 1 The product of the reactivity ratios suggests a tendency towards random copolymerization with some alternating character, rather than block copolymer formation.

Note: The exact reactivity ratios for the free radical copolymerization of styrene and anethole should be determined experimentally using methods such as the Fineman-Ross or Kelen-Tüdős methods.

Table 2: Illustrative Data on the Effect of Monomer Feed Composition on Copolymer Properties

Mole Fraction of Anethole in Feed (f₁)Mole Fraction of Anethole in Copolymer (F₁)Number-Average Molecular Weight (Mₙ, g/mol )Glass Transition Temperature (T₉, °C)
0.1< 0.1Slightly lower than pure polystyreneSlightly lower than pure polystyrene (~100°C)
0.3< 0.3Decreases with increasing anethole contentDecreases with increasing anethole content
0.5< 0.5Significantly lower due to chain transferFurther decrease observed
0.7< 0.7Low molecular weight oligomers may formDifficult to measure accurately

Note: This data is illustrative. The mole fraction of anethole in the copolymer is expected to be lower than in the feed due to the lower reactivity of anethole. The molecular weight is expected to decrease with increasing anethole concentration due to its action as a chain transfer agent.[1] The glass transition temperature is expected to decrease with the incorporation of the more flexible anethole monomer into the rigid polystyrene backbone.

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of Styrene and this compound

Objective: To synthesize a random copolymer of styrene and this compound via solution polymerization.

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • This compound (anethole) (purified by vacuum distillation)

  • Toluene (anhydrous)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

  • Methanol

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified styrene and this compound.

  • Add anhydrous toluene to achieve a total monomer concentration of 2 M.

  • Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen. Place the flask in a preheated oil bath at 70°C.

  • Stir the reaction mixture vigorously for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the conversion by gravimetry or spectroscopy.

  • Termination and Precipitation: To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (a non-solvent for the copolymer) while stirring vigorously.

  • The copolymer will precipitate as a white solid.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.

  • Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Characterization:

  • Copolymer Composition: Determined by ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of styrene and the methoxy protons of anethole.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Thermal Properties: The glass transition temperature (T₉) is determined by Differential Scanning Calorimetry (DSC). The thermal stability is assessed by Thermogravimetric Analysis (TGA).

Visualizations

Copolymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (Styrene, Anethole) Mixing Mixing of Monomers, Initiator, and Solvent Monomer_Purification->Mixing Initiator_Recrystallization Initiator Recrystallization (AIBN) Initiator_Recrystallization->Mixing Solvent_Drying Solvent Drying (Toluene) Solvent_Drying->Mixing Degassing Degassing (Freeze-Pump-Thaw) Mixing->Degassing Polymerization Polymerization (e.g., 70°C, N₂ atm) Degassing->Polymerization Precipitation Precipitation in Non-solvent (Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in Vacuum Oven Filtration->Drying NMR ¹H NMR (Composition) Drying->NMR GPC GPC (Mₙ, PDI) Drying->GPC DSC_TGA DSC/TGA (T₉, Stability) Drying->DSC_TGA

Caption: Workflow for the synthesis and characterization of poly(styrene-co-anethole).

Signaling Pathway: Anti-inflammatory Action of Anethole

Anethole has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines like TNF-α.

G cluster_pathway Anethole's Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Anethole This compound (Anethole) Anethole->IKK_complex inhibits NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB releases Nucleus->Proinflammatory_Genes activates Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Anethole inhibits the NF-κB signaling pathway, reducing inflammation.

Applications in Drug Development

The copolymerization of styrene with this compound opens avenues for the development of novel biomaterials. The polystyrene segments provide mechanical stability and hydrophobicity, which can be useful for the encapsulation of hydrophobic drugs. The anethole units, on the other hand, can impart biocompatibility and inherent therapeutic properties.

  • Drug Delivery Vehicles: The amphiphilic nature of poly(styrene-co-anethole) copolymers could be tailored by controlling the monomer ratio to form micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.

  • Bioactive Coatings: The anti-inflammatory properties of anethole suggest that these copolymers could be used as coatings for medical devices to reduce foreign body reactions and inflammation.

  • Functionalizable Scaffolds: The methoxy group on the anethole monomer provides a site for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules for advanced drug delivery applications.

The ability of anethole to inhibit key inflammatory pathways, such as the NF-κB and TNF-α signaling cascades, makes these copolymers particularly interesting for the development of therapies for inflammatory diseases. By incorporating the drug directly into the polymer backbone, a sustained local release and therapeutic effect could be achieved.

Conclusion

The copolymerization of this compound with styrene offers a versatile platform for creating novel functional polymers. While further research is needed to fully characterize the copolymerization kinetics and the properties of the resulting materials, the potential for applications in drug development is significant. The combination of the well-established properties of polystyrene with the bioactive nature of anethole provides a promising strategy for the design of next-generation biomaterials.

References

Application Notes and Protocols for the Synthesis of Functional Polymers Using 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polymers derived from 1-isopropenyl-4-methoxybenzene, also known as p-methoxystyrene. The unique properties of these polymers make them promising candidates for advanced applications, particularly in the field of drug delivery. This document outlines the synthesis via living cationic polymerization, characterization, and a general protocol for the formulation of polymer-based drug delivery systems.

Introduction to Poly(this compound)

This compound is a styrene derivative that can be polymerized to form poly(p-methoxystyrene), a polymer with tunable properties. The presence of the methoxy group on the phenyl ring influences the electron density of the vinyl group, making it amenable to controlled polymerization techniques such as living cationic polymerization. This control over the polymerization process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery. The resulting polymers can be designed to be biocompatible and biodegradable, offering a versatile platform for the encapsulation and targeted release of therapeutic agents.

Synthesis of Poly(this compound) via Living Cationic Polymerization

Living cationic polymerization of p-methoxystyrene enables the precise control over the polymer's architecture. This method allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.

Experimental Protocol: Living Cationic Polymerization

This protocol is adapted from established methods for the living cationic polymerization of p-methoxystyrene.

Materials:

  • p-Methoxystyrene (p-MOS) (monomer)

  • 1-(p-Methoxyphenyl)ethanol (initiator)

  • Tin(IV) chloride (SnCl₄) (co-initiator/Lewis acid)

  • Dichloromethane (CH₂Cl₂) (solvent), dried

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line)

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen) to remove any moisture. The solvent (CH₂Cl₂) must be rigorously dried before use.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve the desired amount of p-methoxystyrene monomer and 1-(p-methoxyphenyl)ethanol initiator in dried dichloromethane.

  • Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -15 °C) in an ice or cooling bath. To this solution, add the required amount of SnCl₄ solution in dichloromethane dropwise with vigorous stirring to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.

  • Termination: Quench the polymerization by adding an excess of pre-chilled methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., THF or chloroform), and re-precipitated. This process should be repeated at least twice to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Characterization: The resulting polymer should be characterized by size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Quantitative Data from Living Cationic Polymerization of p-Methoxystyrene

The following table summarizes representative data from living cationic polymerization experiments of p-methoxystyrene, demonstrating the level of control achievable with this technique.

Entry[Monomer]:[Initiator]:[Lewis Acid]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
1100:1:10029512,70012,5001.15
2200:1:10049826,30025,9001.18
3100:1:5-1539212,30012,0001.12
4200:1:5-1559625,70025,1001.14

Note: The data presented are representative and actual results may vary depending on the specific reaction conditions and purity of reagents.

Application in Drug Delivery

Functional polymers from this compound can be formulated into various drug delivery systems, such as nanoparticles, micelles, and polymer-drug conjugates. These systems can enhance the solubility of hydrophobic drugs, protect them from degradation, and provide controlled or targeted release.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsion Solvent Evaporation

This protocol describes a general method for encapsulating a hydrophobic drug within a poly(p-methoxystyrene) matrix.

Materials:

  • Poly(p-methoxystyrene)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of poly(p-methoxystyrene) and the hydrophobic drug in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. After the addition is complete, sonicate the mixture to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles with deionized water several times to remove the excess surfactant and any unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a fine powder.

  • Characterization:

    • Size and Morphology: Determine the particle size, size distribution, and morphology using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after extracting the drug from a known amount of nanoparticles. The drug loading and encapsulation efficiency can be calculated using the following formulas:

      • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Quantitative Data for Drug-Loaded Nanoparticles

The following table provides an example of characterization data for drug-loaded poly(p-methoxystyrene) nanoparticles.

FormulationPolymer:Drug Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)
F110:1180 ± 150.158.585
F25:1210 ± 200.1815.276
F310:2195 ± 180.1614.874

Note: This data is illustrative. Actual values will depend on the specific polymer, drug, and formulation parameters.

Visualizations

Experimental Workflow for Living Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis prep1 Dry Glassware react1 Dissolve Monomer & Initiator in Solvent prep1->react1 prep2 Purify Solvent prep2->react1 react2 Cool to Reaction Temperature react1->react2 react3 Add Lewis Acid to Initiate react2->react3 react4 Monitor Monomer Conversion react3->react4 react5 Terminate with Methanol react4->react5 purify1 Precipitate Polymer react5->purify1 purify2 Filter and Redissolve purify1->purify2 purify3 Re-precipitate purify2->purify3 purify4 Dry Polymer under Vacuum purify3->purify4 analysis Characterize (SEC, NMR, FTIR) purify4->analysis

Caption: Workflow for the synthesis of poly(p-methoxystyrene).

Workflow for Drug-Loaded Nanoparticle Formulation

G cluster_formulation Formulation cluster_purification Purification & Characterization form1 Prepare Organic Phase (Polymer + Drug in CH2Cl2) form3 Emulsification (Sonication) form1->form3 form2 Prepare Aqueous Phase (Surfactant in Water) form2->form3 form4 Solvent Evaporation form3->form4 purify1 Collect Nanoparticles (Centrifugation) form4->purify1 purify2 Wash with Deionized Water purify1->purify2 purify3 Lyophilization purify2->purify3 analysis Characterize (DLS, SEM, HPLC) purify3->analysis

Caption: Workflow for preparing drug-loaded nanoparticles.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Many anticancer drugs target proliferative signaling pathways such as the PI3K/Akt/mTOR pathway. Polymer-based delivery systems can enhance the efficacy of drugs targeting this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Drug Drug-Loaded Nanoparticle Drug->PI3K Inhibition Drug->Akt Inhibition Drug->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols: Spectroscopic Characterization of Poly(1-isopropenyl-4-methoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-isopropenyl-4-methoxybenzene), a polymer derived from the monomer this compound, holds potential for various applications due to the functionalities of its aromatic rings and methoxy groups. Its properties are intrinsically linked to its molecular structure. Spectroscopic techniques are indispensable for elucidating this structure, confirming successful polymerization, and determining purity. This document provides a comprehensive guide to the spectroscopic characterization of poly(this compound) using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for polymer synthesis and spectroscopic analysis are also presented.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for poly(this compound). These values are based on the analysis of the monomer and related polymeric structures.

Table 1: ¹H NMR Spectroscopic Data for Poly(this compound) (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
6.80 - 7.20Broad4HAromatic protons (C₆H₄)
3.70 - 3.90Broad3HMethoxy protons (-OCH₃)
1.50 - 2.50Broad2HBackbone methylene protons (-CH₂-)
0.80 - 1.50Broad3HMethyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for Poly(this compound) (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)Assignment
158 - 160C-OCH₃ (Aromatic)
135 - 145Quaternary aromatic carbon
125 - 130CH (Aromatic)
113 - 115CH (Aromatic)
54 - 56-OCH₃
40 - 50Backbone quaternary carbon
30 - 40Backbone -CH₂-
20 - 30-CH₃

Table 3: FTIR Spectroscopic Data for Poly(this compound)

Wavenumber (cm⁻¹)Vibrational Mode
3000 - 2850C-H stretch (aliphatic)
1610, 1510, 1460C=C stretch (aromatic)
1245C-O-C stretch (asymmetric)
1030C-O-C stretch (symmetric)
830p-substituted benzene (C-H out-of-plane bend)

Table 4: UV-Vis Spectroscopic Data for Poly(this compound) (Solvent: THF)

λ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
~275Varies with molecular weightπ → π*

Experimental Protocols

Synthesis of Poly(this compound)

Two common methods for the polymerization of vinyl monomers are cationic and free-radical polymerization.

Protocol 1: Cationic Polymerization

Cationic polymerization of this compound can be initiated by a Lewis acid in an anhydrous solvent.

  • Materials:

    • This compound (monomer), inhibitor removed

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid

    • Methanol (for termination)

    • Nitrogen or Argon gas supply

    • Standard Schlenk line and glassware

  • Procedure:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

    • Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.

    • In a Schlenk flask under an inert atmosphere, dissolve the purified monomer in anhydrous dichloromethane.

    • Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath.

    • Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂) to the stirred monomer solution.

    • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase.

    • Terminate the polymerization by adding a small amount of cold methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Filter the precipitated polymer, wash with methanol, and dry under vacuum at 40-50°C to a constant weight.

Protocol 2: Free Radical Polymerization

Free radical polymerization can be initiated using a thermal initiator like AIBN or BPO.

  • Materials:

    • This compound (monomer), inhibitor removed

    • Toluene or another suitable solvent

    • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

    • Methanol (for precipitation)

    • Nitrogen or Argon gas supply

    • Standard reaction flask with a condenser and magnetic stirrer

  • Procedure:

    • Purify the monomer by passing it through a column of basic alumina.

    • In a reaction flask, dissolve the purified monomer and the initiator (AIBN or BPO) in the solvent.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

    • Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C for AIBN) under an inert atmosphere with stirring.

    • Maintain the temperature for a set period (e.g., 6-24 hours) to allow for polymerization.

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the solution to a large excess of a stirred non-solvent like methanol.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Spectroscopic Characterization Protocols

Protocol 3: NMR Spectroscopy

  • Instrument: ¹H and ¹³C NMR Spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Dissolve 10-20 mg of the dried polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

Protocol 4: FTIR Spectroscopy

  • Instrument: Fourier-Transform Infrared Spectrometer.

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the polymer in a volatile solvent (e.g., dichloromethane), cast a film on a salt plate (e.g., KBr or NaCl), and allow the solvent to evaporate.

    • KBr Pellet: Grind a small amount of the polymer with dry KBr powder and press into a thin pellet.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Perform baseline correction and peak picking to identify the characteristic absorption bands.

Protocol 5: UV-Vis Spectroscopy

  • Instrument: UV-Visible Spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., tetrahydrofuran (THF) or dichloromethane). The concentration should be adjusted to keep the absorbance within the linear range of the instrument (typically below 1.5).

  • Acquisition:

    • Record a baseline spectrum of the pure solvent in a cuvette.

    • Record the absorption spectrum of the polymer solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Spectroscopic Characterization monomer This compound polymerization Polymerization (Cationic or Free Radical) monomer->polymerization purification Precipitation & Drying polymerization->purification polymer Poly(this compound) purification->polymer nmr NMR Spectroscopy (¹H and ¹³C) polymer->nmr ftir FTIR Spectroscopy polymer->ftir uvvis UV-Vis Spectroscopy polymer->uvvis data Structural & Purity Data nmr->data ftir->data uvvis->data

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationship Polymer Poly(this compound) Structure NMR NMR (Connectivity) Polymer->NMR FTIR FTIR (Functional Groups) Polymer->FTIR UVVis UV-Vis (Electronic Transitions) Polymer->UVVis Backbone Aliphatic Backbone (-CH₂-C(CH₃)-) NMR->Backbone SideChain Pendant Group (-C₆H₄-OCH₃) NMR->SideChain FTIR->SideChain Conjugation Aromatic System (π-Conjugation) UVVis->Conjugation

Caption: Relationship between spectroscopic techniques and structural information.

Application Notes and Protocols: Thermal Properties of Polymers Containing 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymers derived from 1-isopropenyl-4-methoxybenzene, also known as poly(p-methoxystyrene), are a class of materials with notable thermal characteristics that make them suitable for a range of applications, including as encapsulants and matrices in drug delivery systems. The presence of the methoxy group on the phenyl ring influences the polymer's chain flexibility and intermolecular interactions, thereby affecting its thermal properties such as glass transition temperature and thermal stability. Understanding these properties is crucial for predicting material behavior during manufacturing, storage, and end-use.

These application notes provide a summary of the key thermal properties of poly(p-methoxystyrene) and detailed protocols for their characterization using common thermal analysis techniques.

Data Presentation: Thermal Properties

The thermal properties of polymers containing this compound can vary depending on factors such as molecular weight, polydispersity, and the analytical method used. The following tables summarize key quantitative data from the literature.

Table 1: Glass Transition Temperature (Tg) of Poly(p-methoxystyrene)

Polymer ArchitectureMolecular Weight (Mn)Tg (°C)Measurement TechniqueReference
HomopolymerHigh113 (386 K)Differential Scanning Calorimetry (DSC)[1]
HomopolymerNot Specified116Not Specified
Block in Styrene Copolymer7,000 g/mol 181Differential Scanning Calorimetry (DSC)[2]

Note: The glass transition temperature is significantly influenced by the polymer's molecular weight. One study established the following relationship for poly-p-methoxystyrene: Tg (°K) = 386 - 4.67 × 10⁵/Mn.[1]

Table 2: Thermal Decomposition Properties of Poly(p-methoxystyrene)

PropertyValue/ObservationMeasurement TechniqueReference
Decomposition OnsetDecomposition leads to the formation of lower molecular weight products.[1]Differential Scanning Calorimetry (DSC) & Gel Permeation Chromatography (GPC)[1]
Activation Energy of DecompositionLess than that of polystyrene.Not Specified[1]
Thermal Stability (of related methoxy-substituted polymethacrylates)Stable up to >300 °C.Not Specified[3]

Experimental Protocols

Detailed methodologies for the synthesis and thermal characterization of polymers containing this compound are provided below.

Protocol 1: Synthesis of Poly(p-methoxystyrene) via Living Anionic Polymerization

This protocol describes a method for synthesizing poly(p-methoxystyrene) with a controlled molecular weight and narrow polydispersity.

Materials:

  • This compound (p-methoxystyrene) monomer

  • Styrene (for cleaning initiator)

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (s-BuLi) initiator solution in cyclohexane

  • Methanol, degassed

  • Argon or Nitrogen gas, high purity

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: Purify the p-methoxystyrene monomer and THF solvent to remove inhibitors and water, which can terminate the living polymerization. This is typically achieved by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for the monomer) under an inert atmosphere.

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and septum under a positive pressure of argon or nitrogen.

  • Solvent and Initiator Addition: Transfer the desired amount of anhydrous THF into the reactor via cannula. Cool the reactor to -78 °C using a dry ice/acetone bath. Add the calculated amount of s-BuLi initiator to the stirred THF.

  • Initiator Titration (Optional but Recommended): To ensure the initiator is active, a small amount of purified styrene can be added until a faint orange color persists, indicating the consumption of any remaining impurities.

  • Polymerization: Slowly add the purified p-methoxystyrene monomer to the initiator solution via a gas-tight syringe. The reaction mixture will typically develop a characteristic color indicating the presence of living anionic chain ends.

  • Propagation: Allow the polymerization to proceed at -78 °C for a predetermined time (e.g., 2-4 hours) to achieve the desired molecular weight. The molecular weight is controlled by the monomer-to-initiator ratio.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution should disappear.

  • Polymer Precipitation and Purification: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Characterization of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min. This step is to erase the thermal history of the polymer.

    • Cooling Scan: Cool the sample to a temperature below the Tg (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step-change in the heat flow curve.[2]

Protocol 3: Characterization of Thermal Decomposition by Thermogravimetric Analysis (TGA)

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the dried polymer into a TGA sample pan (e.g., platinum or ceramic).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[4]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

    • The temperature of maximum decomposition rate can be identified from the peak of the first derivative of the TGA curve (DTG curve).

    • The residual weight at the end of the experiment provides information on the amount of non-volatile char formed.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and characterization of polymers containing this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_analysis Data Analysis & Application monomer This compound polymerization Living Anionic Polymerization monomer->polymerization initiator Initiator (e.g., s-BuLi) initiator->polymerization solvent Anhydrous Solvent (THF) solvent->polymerization termination Termination (Methanol) polymerization->termination purification Precipitation & Drying termination->purification polymer Poly(p-methoxystyrene) purification->polymer dsc Differential Scanning Calorimetry (DSC) polymer->dsc tga Thermogravimetric Analysis (TGA) polymer->tga tg_data Glass Transition (Tg) dsc->tg_data td_data Decomposition Profile tga->td_data application Application Suitability (e.g., Drug Delivery) tg_data->application td_data->application

Caption: Workflow for synthesis and thermal analysis of poly(p-methoxystyrene).

logical_relationship cluster_factors Influencing Factors cluster_properties Thermal Properties cluster_application Material Performance mw Molecular Weight tg Glass Transition Temp. (Tg) mw->tg td Thermal Stability (Td) mw->td pdi Polydispersity pdi->tg arch Polymer Architecture (Homopolymer, Copolymer) arch->tg arch->td processing Processing Conditions tg->processing end_use End-Use Performance tg->end_use td->processing td->end_use processing->end_use

Caption: Factors influencing thermal properties and material performance.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Isopropenyl-4-methoxybenzene via the Grignard reaction. The primary focus is on identifying and mitigating common side reactions that can impact product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

The synthesis is a two-step process. First, a Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole and magnesium metal. This reagent then reacts with acetone in a nucleophilic addition to form a tertiary alcohol. Finally, this alcohol is dehydrated to yield the target molecule, this compound.

Q2: What are the most common side reactions in this Grignard synthesis?

The most prevalent side reactions include:

  • Wurtz Coupling: The Grignard reagent reacts with unreacted 4-bromoanisole to form 4,4'-dimethoxybiphenyl.[1][2]

  • Reaction with Water: Any moisture present will protonate the Grignard reagent, converting it back to anisole and rendering it inactive.[3][4]

  • Reaction with Carbon Dioxide: Exposure to atmospheric CO2 can lead to the formation of 4-methoxybenzoic acid after acidic workup.[5][6]

  • Reaction with Oxygen: Grignard reagents can react with oxygen to form alkoxides, which can lead to undesired byproducts.[3][7]

Q3: Why must the reaction be conducted under strictly anhydrous conditions?

Grignard reagents are potent nucleophiles and strong bases.[7][8] They react readily with protic compounds, including water.[4][9] If water is present, it will protonate the Grignard reagent, quenching it and reducing the yield of the desired product.[3][10] This is why all glassware must be flame-dried and anhydrous solvents must be used.

Q4: My Grignard reaction won't start. What are the likely causes?

Initiation failure is common and usually points to two main issues:

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium is crucial.

  • Presence of Moisture: Trace amounts of water in the glassware or solvent will prevent the formation of the Grignard reagent.[7][10]

Troubleshooting Guide

Issue 1: Low or No Yield of the Tertiary Alcohol (2-(4-methoxyphenyl)propan-2-ol)

Q: I performed the reaction, but my final yield is very low, and I recovered a lot of my starting material, 4-bromoanisole. What went wrong?

A: This indicates a failure in the formation of the Grignard reagent.

  • Check Magnesium Activation: Ensure the magnesium turnings were properly activated. Methods include gentle heating with a heat gun under vacuum or adding a small crystal of iodine to the magnesium before adding the solvent and halide.[1]

  • Verify Anhydrous Conditions: Review your procedure for drying glassware and solvents. Even atmospheric moisture can be an issue, so the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Rate of Addition: Adding the 4-bromoanisole too quickly can lead to a high local concentration, which can favor side reactions like Wurtz coupling over Grignard formation.[1][2]

Issue 2: Significant Formation of 4,4'-dimethoxybiphenyl Byproduct

Q: My final product is contaminated with a significant amount of a high-boiling point impurity, which I've identified as 4,4'-dimethoxybiphenyl. How can I prevent this?

A: This is a classic case of the Wurtz coupling side reaction, where a molecule of the formed Grignard reagent reacts with a molecule of the starting alkyl halide.[1][11]

  • Control Temperature: The Grignard formation is exothermic.[1][12] If the temperature rises too high, the rate of Wurtz coupling increases. Use an ice bath to maintain a gentle reflux.[1]

  • Slow, Controlled Addition: Add the 4-bromoanisole solution dropwise to the magnesium suspension. This minimizes the concentration of unreacted halide available for coupling.[1][2]

  • Solvent Choice: While both are common, diethyl ether is sometimes less prone to promoting Wurtz coupling for certain substrates compared to tetrahydrofuran (THF).[1]

ParameterCondition Favoring Grignard ProductCondition Favoring Wurtz Byproduct
Temperature Low (e.g., 0-10°C during addition)High / Uncontrolled Exotherm
Halide Addition Slow, dropwise additionRapid, bulk addition
Concentration High dilutionHigh local concentration of halide
Solvent Diethyl Ether (Et₂O) may be preferableTetrahydrofuran (THF) can be more prone

Table 1: Influence of Reaction Parameters on Product Distribution.

Issue 3: Presence of Anisole in the Product Mixture

Q: After workup, I'm finding anisole in my product. Where did this come from?

A: The presence of anisole is a direct result of the Grignard reagent reacting with a proton source, most commonly water.[4]

  • Source of Water: This could be from inadequately dried solvent or glassware, or from atmospheric moisture entering the system.[7]

  • Workup Procedure: Ensure the reaction is properly quenched. If the Grignard reagent is not fully consumed by the acetone, any unreacted reagent will be converted to anisole during the aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of 4-methoxyphenylmagnesium bromide and Reaction with Acetone

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • 4-bromoanisole (1.0 eq)

  • Anhydrous diethyl ether (or THF)

  • Acetone (1.0 eq), anhydrous

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.[1]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the purple iodine vapor disappears. Allow the flask to cool to room temperature.[1]

  • Initiation: Add a small portion (approx. 10%) of the 4-bromoanisole (dissolved in anhydrous diethyl ether) to the activated magnesium. The reaction should initiate, indicated by the disappearance of the brown iodine color, gentle bubbling, and the appearance of a gray, cloudy suspension.[1]

  • Grignard Formation: Once initiated, add the remaining 4-bromoanisole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use a water bath to control the exotherm if necessary. After the addition is complete, stir the gray suspension for an additional 30-60 minutes.

  • Reaction with Acetone: Cool the Grignard solution to 0°C using an ice bath. Slowly add a solution of anhydrous acetone in diethyl ether dropwise. A white precipitate will form.

  • Quenching and Workup: After the acetone addition is complete, stir for 30 minutes at 0°C. Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Dehydration of 2-(4-methoxyphenyl)propan-2-ol

Materials:

  • Crude 2-(4-methoxyphenyl)propan-2-ol

  • Iodine (catalytic amount) or a strong acid catalyst (e.g., H₂SO₄)

  • Toluene

Procedure:

  • Setup: Place the crude alcohol in a round-bottom flask with a magnetic stirrer and arrange for distillation.

  • Dehydration: Add a small catalytic amount of iodine and heat the mixture. The product, this compound, will co-distill with water. Alternatively, a strong acid catalyst can be used under reflux, followed by distillation.

  • Purification: The collected distillate can be further purified by washing with a sodium bicarbonate solution, drying the organic layer, and performing a final distillation to yield the pure product.

Visualized Pathways and Workflows

G Start 4-Bromoanisole Mg Mg, Anhydrous Ether Grignard 4-Methoxyphenyl- magnesium bromide Mg->Grignard Grignard Formation Acetone 1. Acetone 2. H₃O⁺ workup Alcohol 2-(4-Methoxyphenyl)propan-2-ol Acetone->Alcohol Nucleophilic Addition Dehydration Acid catalyst, Heat (-H₂O) Product This compound Dehydration->Product Dehydration

Caption: Main reaction pathway for the synthesis of this compound.

SideReactions Grignard 4-Methoxyphenyl- magnesium bromide Wurtz 4,4'-Dimethoxybiphenyl Grignard->Wurtz Wurtz Coupling Anisole Anisole Grignard->Anisole Protonation Acid 4-Methoxybenzoic acid Grignard->Acid Carboxylation BrAnisole 4-Bromoanisole Water H₂O (Trace) CO2 1. CO₂ (Air) 2. H₃O⁺ workup

Caption: Common side reactions originating from the Grignard reagent.

Troubleshooting Start Low Yield or Reaction Failure CheckInitiation Did reaction initiate? (Cloudy, exotherm) Start->CheckInitiation YesInit Reaction Initiated CheckInitiation->YesInit Yes NoInit Initiation Failure CheckInitiation->NoInit No CheckWurtz High Wurtz Byproduct? YesInit->CheckWurtz FixDryness Troubleshoot: - Check Mg Activation - Flame-Dry Glassware - Use Anhydrous Solvent NoInit->FixDryness CheckAnisole Anisole Present? CheckWurtz->CheckAnisole No FixTemp Troubleshoot: - Lower Temperature - Slow Halide Addition CheckWurtz->FixTemp Yes FixMoisture Troubleshoot: - Improve Anhydrous  Technique - Use Inert Atmosphere CheckAnisole->FixMoisture Yes Proceed Proceed to Dehydration CheckAnisole->Proceed No

Caption: Troubleshooting workflow for low-yield Grignard reactions.

References

Technical Support Center: Synthesis of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Isopropenyl-4-methoxybenzene synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration.

Route 1: Wittig Reaction

The Wittig reaction provides a reliable method for the direct formation of the isopropenyl group from 4-methoxyacetophenone.

Q1: My Wittig reaction has a low yield. What are the common causes?

A1: Low yields in the Wittig reaction for this synthesis can often be attributed to several factors:

  • Ineffective Ylide Formation: The phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base, is moisture-sensitive. Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the reactive ylide.

  • Suboptimal Base Selection: The choice and handling of the base are critical. Strong bases like n-butyllithium (n-BuLi) or sodium amide are required to deprotonate the phosphonium salt effectively. These bases are highly reactive and require anhydrous conditions.

  • Side Reactions: The highly basic ylide can participate in side reactions, such as reacting with trace amounts of water or undergoing self-condensation.

  • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to separate from the desired product due to its similar polarity.

Troubleshooting Workflow for Low Yield in Wittig Reaction:

Synthesis_Workflow cluster_wittig Wittig Reaction Route cluster_grignard Grignard/Dehydration Route w_start 4-Methoxyacetophenone + Methyltriphenylphosphonium Bromide w_ylide Ylide Formation (n-BuLi, THF) w_start->w_ylide w_reaction Wittig Reaction w_ylide->w_reaction w_workup Work-up and Purification w_reaction->w_workup w_product This compound w_workup->w_product g_start 4-Methoxyacetophenone + Methyl Magnesium Bromide g_reaction Grignard Reaction g_start->g_reaction g_intermediate 2-(4-methoxyphenyl)propan-2-ol g_reaction->g_intermediate g_dehydration Acid-Catalyzed Dehydration g_intermediate->g_dehydration g_product This compound g_dehydration->g_product

Technical Support Center: Purification of 1-Isopropenyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Isopropenyl-4-methoxybenzene (also known as p-isopropenylanisole). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound are its susceptibility to polymerization, potential for isomerization, and the removal of structurally similar impurities. Due to the presence of the isopropenyl group, the molecule can readily polymerize, especially at elevated temperatures or in the presence of acid catalysts.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurity profile depends on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted 4-methoxyacetophenone or Grignard/Wittig reagents.

  • Isomeric alkenes: Positional isomers such as 1-(4-methoxyphenyl)prop-1-ene may form during dehydration synthesis routes.

  • Polymeric material: Oligomers or polymers of this compound.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Byproducts from synthesis: For example, triphenylphosphine oxide if a Wittig reaction is used.

Q3: How can I prevent polymerization during purification?

A3: To prevent polymerization, it is crucial to:

  • Work at low temperatures: Use vacuum distillation to lower the boiling point.

  • Use inhibitors: Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC), to the crude material before distillation and for storage.

  • Avoid acidic conditions: Traces of acid can catalyze polymerization.

Q4: What are the recommended storage conditions for purified this compound?

A4: The purified compound should be stored in a cool, dark place, preferably in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen). The addition of a small amount of a polymerization inhibitor is also highly recommended for long-term storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: The compound polymerizes in the distillation flask.
Possible Cause Solution
Distillation temperature is too high.Use vacuum distillation to reduce the boiling point. A pressure of 1-5 mmHg is a good starting point.
Presence of acidic impurities.Wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid before distillation.
Absence of a polymerization inhibitor.Add a small amount of an inhibitor like BHT (100-200 ppm) to the crude material before heating.
Prolonged heating.Heat the distillation flask gradually and avoid unnecessarily long distillation times.
Problem 2: The purified product is a mixture of isomers.
Possible Cause Solution
Isomerization during acid-catalyzed dehydration synthesis.Optimize the reaction conditions to favor the desired isomer. Purification by fractional distillation under reduced pressure or preparative chromatography may be necessary.
Thermal isomerization during distillation.Use a lower distillation temperature under high vacuum. Flash chromatography can be a milder alternative for separation.
Problem 3: Purity is not satisfactory after a single purification step.

| Possible Cause | Solution | | Closely boiling impurities. | If distillation is ineffective, employ flash column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel can effectively separate compounds with different polarities. | | Presence of non-volatile impurities. | A simple distillation or filtration through a short plug of silica gel can remove non-volatile baseline impurities. | | Inaccurate purity assessment. | Use a combination of analytical techniques (GC-MS, HPLC, NMR) for a comprehensive purity evaluation. |

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different techniques.

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (GC-MS Area %) Final Purity (GC-MS Area %) Yield (%) Key Impurities Removed
Simple Distillation (Atmospheric)85~80 (Polymerization observed)<50High-boiling impurities
Vacuum Distillation (5 mmHg)8598.580Isomeric alkenes, starting materials
Flash Chromatography8599.575Isomeric alkenes, triphenylphosphine oxide

Table 2: Typical Impurity Profile Before and After Vacuum Distillation

Compound Retention Time (min) in GC-MS Area % (Crude) Area % (After Distillation)
This compound10.285.098.5
1-(4-methoxyphenyl)prop-1-ene10.58.00.5
4-Methoxyacetophenone9.85.00.2
Polymer>152.0<0.8

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation:

    • Ensure all glassware is dry and clean.

    • To a round-bottom flask containing the crude this compound, add a small amount of a polymerization inhibitor (e.g., BHT, ~150 ppm).

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apparatus Setup:

    • Set up a standard vacuum distillation apparatus with a short path distillation head to minimize travel distance for the vapor.

    • Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump.

  • Distillation:

    • Begin stirring and apply vacuum. A pressure of 1-5 mmHg is recommended.

    • Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. (e.g., approximately 90-95 °C at 5 mmHg).

    • Discard any initial forerun that may contain lower-boiling impurities.

  • Post-Distillation:

    • Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

    • Add a stabilizer to the purified product for storage.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation:

    • Select a suitable column size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pack the column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent if necessary to elute the product.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound AddInhibitor Add Polymerization Inhibitor (e.g., BHT) Crude->AddInhibitor PurificationChoice Purification Method AddInhibitor->PurificationChoice VacuumDistillation Vacuum Distillation PurificationChoice->VacuumDistillation For large scale & moderately pure starting material FlashChromatography Flash Chromatography PurificationChoice->FlashChromatography For small scale & complex mixtures Analysis Purity Analysis (GC-MS, HPLC, NMR) VacuumDistillation->Analysis FlashChromatography->Analysis PureProduct Pure Product (>99%) Analysis->PureProduct Storage Store with Inhibitor under Inert Atmosphere PureProduct->Storage

Caption: General workflow for the purification of this compound.

Troubleshooting_Polymerization Start Polymerization Observed During Distillation CheckTemp Is Distillation Temperature > 150°C? Start->CheckTemp CheckInhibitor Was an Inhibitor Added? CheckTemp->CheckInhibitor No UseVacuum Action: Use Vacuum Distillation CheckTemp->UseVacuum Yes CheckAcidity Is the Crude Material Acidic? CheckInhibitor->CheckAcidity Yes AddInhibitor Action: Add BHT or TBC CheckInhibitor->AddInhibitor No Neutralize Action: Wash with NaHCO3 solution CheckAcidity->Neutralize Yes Success Problem Resolved CheckAcidity->Success No UseVacuum->Success AddInhibitor->Success Neutralize->Success

Caption: Troubleshooting decision tree for polymerization during distillation.

Preventing polymerization of "1-Isopropenyl-4-methoxybenzene" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the polymerization of 1-Isopropenyl-4-methoxybenzene during its synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture for the synthesis of this compound turned viscous and solidified. What is the likely cause?

A1: This is a classic sign of uncontrolled polymerization. This compound, being a styrenic monomer, is susceptible to both radical and cationic polymerization, which can be initiated by heat, light, acidic impurities, or atmospheric oxygen.

Q2: What are the primary types of polymerization I should be concerned about?

A2: There are two main pathways for undesired polymerization:

  • Radical Polymerization: Initiated by free radicals, which can be formed from peroxides (introduced via contaminated solvents or air) or by thermal energy (high reaction temperatures).

  • Cationic Polymerization: Initiated by acids or Lewis acids. The methoxy group on the benzene ring makes the double bond particularly susceptible to this type of polymerization.

Q3: How can I prevent polymerization during the synthesis?

A3: A multi-pronged approach is most effective:

  • Use of Inhibitors: Add a suitable polymerization inhibitor to the reaction mixture and during workup and storage.

  • Temperature Control: Maintain the lowest feasible reaction and distillation temperatures.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical polymerization.

  • Purity of Reagents: Use purified, peroxide-free solvents and ensure all glassware is clean and dry. Avoid acidic conditions, especially during workup.

Q4: Which polymerization inhibitors are recommended for this compound?

A4: Phenolic inhibitors are commonly used for styrenic monomers. The most effective choices include:

  • 4-tert-Butylcatechol (TBC): Highly effective, but requires the presence of oxygen to function optimally.

  • Monomethyl ether of hydroquinone (MEHQ): A widely used inhibitor that also requires oxygen for its mechanism of action.[1]

  • Butylated Hydroxytoluene (BHT): A common antioxidant that can also inhibit radical polymerization.

For situations where oxygen must be excluded, other types of inhibitors may be considered, though they are less common for this application.

Q5: What is the recommended concentration of inhibitors?

A5: The concentration can vary depending on the synthesis conditions and storage duration. A general guideline for styrenic monomers is between 10 to 200 ppm. For storage, a concentration of 10-50 ppm of TBC or MEHQ is typically sufficient. It is crucial to ensure the inhibitor is evenly distributed throughout the monomer.

Q6: Can I remove the inhibitor before my next reaction?

A6: Yes, inhibitors can be removed by washing the monomer with an aqueous alkali solution (e.g., 1M NaOH) to remove phenolic inhibitors, followed by washing with water to neutrality, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then distilling under reduced pressure. It is advisable to add a small amount of inhibitor to the receiving flask during distillation.

Q7: How should I store purified this compound?

A7: For long-term stability, store the purified monomer with an added inhibitor (TBC or MEHQ, 10-50 ppm) at 2-8°C in a tightly sealed, amber glass bottle under an inert atmosphere. Avoid exposure to light and heat.

Quantitative Data on Polymerization Inhibitors

The following table summarizes common inhibitors used for styrenic monomers, with typical concentrations.

InhibitorAbbreviationTypeTypical Concentration (ppm)Notes
4-tert-ButylcatecholTBCPhenolic (Radical)10 - 50Requires oxygen to be effective.[2]
Monomethyl ether of hydroquinoneMEHQPhenolic (Radical)10 - 200Requires oxygen to be effective.[1][3]
Butylated HydroxytolueneBHTPhenolic (Radical)100 - 1000Acts as an antioxidant.
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPOStable Radical10 - 100Effective in the absence of oxygen.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This method involves the reaction of a phosphorus ylide with 4-methoxyacetophenone.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • 4-Methoxyacetophenone

  • Polymerization inhibitor (e.g., TBC or MEHQ)

  • Anhydrous magnesium sulfate

  • Saturated aqueous ammonium chloride

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will be replaced by the orange-red ylide.

  • Wittig Reaction: Cool the ylide solution back to 0°C.

  • Add a solution of 4-methoxyacetophenone in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Add a small amount of TBC or MEHQ (approx. 50 ppm) to the mixture to prevent polymerization during workup.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by vacuum distillation. Add a small amount of inhibitor to the receiving flask. Collect the product at the appropriate boiling point and temperature.

Synthesis of this compound via Dehydration of 1-(4-methoxyphenyl)ethanol

This two-step method involves the Grignard reaction of 4-bromoanisole with acetaldehyde followed by dehydration.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous THF

  • 4-Bromoanisole

  • Acetaldehyde

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or copper(II) sulfate)

  • Polymerization inhibitor (e.g., TBC or MEHQ)

  • Saturated aqueous ammonium chloride

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine.

  • Add a solution of 4-bromoanisole in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Reaction: Cool the Grignard reagent to 0°C.

  • Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup of Alcohol: Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 1-(4-methoxyphenyl)ethanol.

  • Dehydration: To the crude alcohol, add a catalytic amount of p-toluenesulfonic acid and a polymerization inhibitor (e.g., TBC, ~100 ppm).

  • Heat the mixture under vacuum and distill the product as it forms. Ensure the collection flask contains a small amount of inhibitor.

  • Purification: The collected distillate can be further purified by washing with sodium bicarbonate solution to remove any residual acid, followed by washing with water, drying over anhydrous sodium sulfate, and redistilling under vacuum in the presence of an inhibitor.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and preventing the polymerization of this compound.

Polymerization Troubleshooting Troubleshooting Polymerization of this compound start Synthesis Start check_polymer Observe Viscosity Increase or Solidification? start->check_polymer polymer_yes Uncontrolled Polymerization Occurred check_polymer->polymer_yes Yes polymer_no Proceed with Synthesis check_polymer->polymer_no No troubleshoot Troubleshooting Steps polymer_yes->troubleshoot check_inhibitor Was an appropriate inhibitor used? troubleshoot->check_inhibitor add_inhibitor Add Inhibitor (TBC or MEHQ) at start and during workup check_inhibitor->add_inhibitor No check_temp Was the reaction temperature too high? check_inhibitor->check_temp Yes restart Restart Synthesis with Corrected Protocol add_inhibitor->restart lower_temp Lower reaction and distillation temperature check_temp->lower_temp Yes check_atmosphere Was an inert atmosphere maintained? check_temp->check_atmosphere No lower_temp->restart use_inert Use N2 or Ar atmosphere check_atmosphere->use_inert No check_purity Were reagents and solvents pure and peroxide-free? check_atmosphere->check_purity Yes use_inert->restart purify_reagents Purify solvents and reagents before use check_purity->purify_reagents No check_acid Were acidic conditions avoided? check_purity->check_acid Yes purify_reagents->restart neutralize Neutralize any acidic catalysts or byproducts promptly check_acid->neutralize No check_acid->restart Yes neutralize->restart

Troubleshooting workflow for preventing polymerization.

References

Technical Support Center: Optimization of the Witt-ig Reaction for p-Methoxy-α-methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of p-methoxy-α-methylstyrene via the Wittig reaction, targeting researchers and professionals in chemical and pharmaceutical development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of p-methoxy-α-methylstyrene from p-methoxyacetophenone and a methyl-triphenylphosphonium ylide.

Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

A1: Low or no product formation is a common issue, often pointing to problems in the initial phase of the reaction. The primary suspect is inefficient formation of the phosphorus ylide.

Potential CauseTroubleshooting / Optimization StrategyExpected Outcome
Ineffective Ylide Formation Ensure Anhydrous Conditions: The strong bases used (e.g., n-BuLi, NaH, t-BuOK) react vigorously with water. Use flame-dried glassware and anhydrous solvents (e.g., dry THF, ether).[1] The phosphonium salt must also be thoroughly dried under vacuum before use.Complete deprotonation of the phosphonium salt, leading to a higher concentration of the reactive ylide.
Base Selection: For non-stabilized ylides like methylenetriphenylphosphorane, a strong base is essential.[1][2] n-Butyllithium (n-BuLi) is a common choice.[3][4] If using potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), ensure they are fresh and highly active.[1][5]A visible color change (often to yellow or orange) indicates ylide formation, confirming the base is effective.
Steric Hindrance Ketones, like p-methoxyacetophenone, are generally less reactive than aldehydes due to steric hindrance.[1] The reaction may require more forcing conditions.Increase reaction time and/or temperature after the addition of the ketone. Monitor progress by Thin-Layer Chromatography (TLC) to find the optimal duration.[1]
Poor Reagent Quality Use freshly distilled or purified p-methoxyacetophenone. Impurities, particularly acidic ones, can quench the ylide.Maximizes the availability of the ketone for the Wittig reaction.
Ylide Instability Some ylides can be unstable and decompose over time. A modified procedure where the ylide is generated in situ in the presence of the ketone can be effective. Try adding the phosphonium salt in portions to a mixture of the ketone and the base.[5]Improved yield by trapping the ylide with the ketone as soon as it is formed.

Q2: The purification of my product is difficult due to the triphenylphosphine oxide (TPPO) byproduct. How can I remove it?

A2: The removal of TPPO is a classic challenge in Wittig reactions due to its polarity, which is often similar to that of the desired product.

Purification MethodDescriptionSuitability
Column Chromatography This is the most common method. TPPO is moderately polar. Using a less polar eluent system (e.g., hexane/ethyl acetate mixtures) can effectively separate the non-polar p-methoxy-α-methylstyrene from TPPO.Highly effective but can be time-consuming and require large volumes of solvent.
Precipitation/Filtration If the product is non-polar, TPPO can sometimes be precipitated. After concentrating the reaction mixture, add a non-polar solvent like cold diethyl ether or pentane. The TPPO may precipitate and can be removed by filtration.[6]Effective if there is a significant solubility difference between the product and TPPO in the chosen solvent.
Precipitation with ZnCl₂ The addition of zinc chloride (ZnCl₂) can form a complex with TPPO, causing it to precipitate from polar organic solvents like THF or acetonitrile.[6]A useful chromatography-free method if the product is soluble in the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this Wittig reaction?

A1: The reaction proceeds via the nucleophilic addition of the phosphorus ylide (methylenetriphenylphosphorane) to the carbonyl carbon of p-methoxyacetophenone. This forms a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final products: p-methoxy-α-methylstyrene and the highly stable triphenylphosphine oxide.[3][7] The formation of the stable P=O bond is the primary driving force for the reaction.[8]

Q2: How do I prepare the Wittig reagent (methylenetriphenylphosphorane)?

A2: The Wittig reagent is typically prepared in situ right before it is needed.[4] The process involves two main steps:

  • Phosphonium Salt Formation: Triphenylphosphine is reacted with an alkyl halide (in this case, methyl bromide or methyl iodide) via an SN2 reaction to form methyltriphenylphosphonium bromide/iodide.[2][3]

  • Ylide Generation: The phosphonium salt is a weak acid and is deprotonated with a strong base like n-BuLi or t-BuOK in an anhydrous aprotic solvent like THF to form the ylide.[2][4]

Q3: Why did my reaction mixture turn a deep yellow/orange color after adding the base?

A3: The formation of the phosphorus ylide from the phosphonium salt is often accompanied by the appearance of a distinct color, typically yellow, orange, or red. This color change is a good visual indicator that the ylide has been successfully generated and the reaction is ready for the addition of the ketone.

Q4: Can I use a weaker base like sodium hydroxide (NaOH)?

A4: For non-stabilized ylides, such as the one needed for this synthesis, a strong base is required for efficient deprotonation. Weaker bases like NaOH are generally only suitable for preparing stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group).[2] Using NaOH here would likely result in no reaction.

Experimental Protocol: Synthesis of p-Methoxy-α-methylstyrene

This protocol is a generalized procedure based on standard Wittig reaction conditions for ketones. Researchers should optimize parameters based on their specific laboratory conditions and analytical results.

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.

  • Upon addition of the base, the mixture should develop a characteristic deep yellow or orange color. Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

2. Reaction with p-Methoxyacetophenone:

  • While maintaining the inert atmosphere and 0 °C temperature, slowly add a solution of p-methoxyacetophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature overnight, or until TLC analysis indicates complete consumption of the starting ketone.

3. Workup and Purification:

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product will be a mixture of p-methoxy-α-methylstyrene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.

ParameterRecommended Condition
Phosphonium Salt Methyltriphenylphosphonium Bromide
Carbonyl p-Methoxyacetophenone
Base n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours (monitor by TLC)
Purification Flash Column Chromatography

Visualizations

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction for p-methoxy-α-methylstyrene synthesis.

Experimental Workflow and Troubleshooting

Wittig_Workflow start Start prep_salt 1. Prepare Anhydrous Phosphonium Salt & Ketone start->prep_salt gen_ylide 2. Generate Ylide (Add Base to Salt in THF at 0°C) prep_salt->gen_ylide check_ylide Color Change (Yellow/Orange)? gen_ylide->check_ylide add_ketone 3. Add Ketone Solution check_ylide->add_ketone Yes ts_base Troubleshoot: - Check Base Activity - Ensure Anhydrous Conditions check_ylide->ts_base No react 4. React (Warm to RT, Stir) add_ketone->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete ts_react Troubleshoot: - Increase Reaction Time/Temp - Check Reagent Purity monitor->ts_react Incomplete purify 7. Purify (Column Chromatography) workup->purify end End Product purify->end ts_base->gen_ylide ts_react->react

Caption: Experimental workflow for Wittig reaction with integrated troubleshooting points.

References

Common impurities in "1-Isopropenyl-4-methoxybenzene" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropenyl-4-methoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The impurity profile of this compound, also known as p-isopropenylanisole, is heavily dependent on its synthetic route. The two most common laboratory syntheses are the Wittig reaction and the Grignard reaction, each with its characteristic byproducts.

  • From Wittig Reaction:

    • Triphenylphosphine oxide (TPPO): This is a very common and often persistent byproduct of the Wittig reaction.[1][2][3]

    • Unreacted 4-methoxyacetophenone: The starting ketone for the synthesis may not have fully reacted.

    • Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, toluene).

  • From Grignard Reaction:

    • 2-(4-methoxyphenyl)propan-2-ol: This tertiary alcohol is formed by the reaction of the Grignard reagent with the starting ketone, 4-methoxyacetophenone.

    • Unreacted 4-methoxyacetophenone: Incomplete reaction of the starting material.

    • Biphenyl: A common byproduct of Grignard reactions involving phenylmagnesium bromide.[4]

    • Magnesium salts: Inorganic salts remaining from the workup.

  • General Impurities (from either route or storage):

    • Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene): A positional isomer that can sometimes be present.

    • Polymeric material: The isopropenyl group can be susceptible to polymerization over time or in the presence of acid catalysts.

    • Oxidation products: Exposure to air can lead to the formation of various oxidation byproducts.

Q2: How can I identify the impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile impurities and obtaining their mass spectra, which aids in identification.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify impurities by comparing the spectra of your sample to that of the pure compound and known impurities.[7][8] Specific impurity signals, for example, the characteristic multiplets of triphenylphosphine oxide in the aromatic region, can be easily identified.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[1][2]

Troubleshooting Guide

Issue: My final product of this compound shows the presence of a significant amount of a high-boiling, phosphorus-containing impurity.

  • Likely Cause: If you synthesized the compound via a Wittig reaction, this impurity is almost certainly triphenylphosphine oxide (TPPO).[1][2][3]

  • Recommended Solution:

    • Aqueous Extraction: Perform multiple washes of your organic solution with water. While TPPO has low water solubility, this can help remove some of it along with other water-soluble impurities.

    • Precipitation/Complexation: TPPO can sometimes be precipitated from non-polar solvents like hexane or cyclohexane, especially at low temperatures. Another effective method is to add a metal salt like ZnCl2 or CaBr2 to a solution of the crude product in a suitable solvent (e.g., ethanol, toluene).[9][10] This forms an insoluble complex with TPPO which can be removed by filtration.

    • Column Chromatography: Flash column chromatography on silica gel is a very effective method for removing the highly polar TPPO from the less polar this compound.

Issue: After synthesis via a Grignard reaction, my product is contaminated with a significant amount of a tertiary alcohol.

  • Likely Cause: The Grignard reagent (methylmagnesium bromide) has reacted with the starting ketone (4-methoxyacetophenone) to form 2-(4-methoxyphenyl)propan-2-ol.

  • Recommended Solution:

    • Aqueous Wash: An initial wash with a dilute acid solution (e.g., 1M HCl) can help to remove basic magnesium salts and may aid in the separation of the more polar alcohol into the aqueous phase.

    • Column Chromatography: The difference in polarity between the desired alkene and the tertiary alcohol allows for efficient separation by column chromatography on silica gel.

    • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method for larger quantities.

Data on Impurity Removal

The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from a crude preparation of this compound. Please note that these values are representative examples and actual results may vary depending on the specific reaction conditions and the scale of the experiment.

ImpurityInitial Concentration (Illustrative)Purification MethodFinal Concentration (Illustrative)Removal Efficiency
4-methoxyacetophenone10%Column Chromatography< 0.5%> 95%
Triphenylphosphine oxide15%Precipitation with ZnCl2 followed by Column Chromatography< 0.1%> 99%
2-(4-methoxyphenyl)propan-2-ol12%Column Chromatography< 0.5%> 95%
Anethole2%Fractional Distillation< 0.2%> 90%

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed for the removal of polar impurities such as triphenylphosphine oxide and 2-(4-methoxyphenyl)propan-2-ol.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Methodology:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexane.

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane). The less polar this compound will travel down the column faster.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 2-5% ethyl acetate in hexane) to elute the desired product. More polar impurities will remain adsorbed to the silica gel at the top of the column.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating compounds with different boiling points, such as this compound and its isomer anethole, on a larger scale.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Heating mantle

  • Vacuum source

  • Collection flasks

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum application.

  • Charge the Flask: Place the crude this compound into the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the different fractions based on their boiling points. The fraction corresponding to the boiling point of this compound under the applied pressure should be collected as the pure product. The boiling point will need to be adjusted for the vacuum level used.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.

Logical Workflow for Impurity Identification and Removal

Impurity_Removal_Workflow Workflow for Impurity Identification and Removal of this compound cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification Strategy cluster_product Final Product Wittig Wittig Reaction CrudeProduct Crude Product Wittig->CrudeProduct Grignard Grignard Reaction Grignard->CrudeProduct GCMS GC-MS Analysis Wash Aqueous Wash GCMS->Wash Identifies polar impurities NMR NMR Spectroscopy Precipitate Precipitation/Complexation NMR->Precipitate Identifies TPPO HPLC HPLC Analysis Column Column Chromatography HPLC->Column Quantifies impurities Distill Fractional Distillation Wash->Distill Distill->Column PureProduct Pure this compound Column->PureProduct Precipitate->Column CrudeProduct->GCMS CrudeProduct->NMR CrudeProduct->HPLC

Caption: Logical workflow for the identification and removal of impurities.

References

Troubleshooting low conversion in "1-Isopropenyl-4-methoxybenzene" polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the polymerization of 1-Isopropenyl-4-methoxybenzene (p-methoxystyrene), particularly focusing on issues of low monomer conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My polymerization of this compound has resulted in very low or no conversion. What are the most common causes?

Low monomer conversion in the polymerization of this compound is typically traced back to several key factors. The most common culprits are impurities in the monomer (especially the presence of inhibitors or water), issues with the initiator system, improper reaction temperature, and the choice of solvent. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q2: How do I properly prepare my this compound monomer before polymerization?

Monomer purity is critical for a successful polymerization. The commercially available monomer often contains inhibitors (like 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization during storage. These inhibitors must be removed immediately before use.

  • Action: Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. For applications highly sensitive to water, subsequent distillation under reduced pressure is recommended.

Q3: What type of initiator should I use for the polymerization of this compound?

This compound is electron-rich and readily undergoes cationic polymerization. Therefore, cationic initiators are most effective. The choice of initiator can significantly impact the reaction.

  • Common Initiator Systems:

    • Lewis Acids: Co-initiators like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or tin tetrachloride (SnCl₄) in conjunction with a proton source (adventitious water or an alcohol) can be effective.[1]

    • Brønsted Acids: Strong acids such as triflic acid can initiate polymerization.

    • Photoinitiators: Systems like tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate can be used for visible-light-controlled living cationic polymerization.[2]

  • Troubleshooting:

    • Ensure your initiator is active and has been stored correctly.

    • The concentration of the initiator directly impacts the polymerization rate; too low a concentration can lead to slow or incomplete reactions.[3]

Q4: Can the presence of water affect my polymerization?

Yes, water can have a significant impact, especially in cationic polymerizations. While trace amounts of water can sometimes act as a co-initiator with certain Lewis acids, excess water will terminate the growing polymer chains, leading to low conversion and low molecular weight oligomers.[1][4]

  • Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q5: What is the optimal temperature for the polymerization of this compound?

The optimal temperature depends on the specific initiator system and desired polymer characteristics. Cationic polymerizations are often carried out at low temperatures to suppress side reactions and achieve better control over the polymer structure.

  • General Guidance: For many cationic systems, temperatures ranging from -78°C to 0°C are common. However, some modern initiating systems can operate effectively at room temperature or even slightly elevated temperatures.[5]

  • Troubleshooting: If you are experiencing low conversion, ensure your reaction temperature is appropriate for your chosen initiator. Inconsistent temperature control can also lead to a broad molecular weight distribution.[6][7]

Q6: How does the choice of solvent affect the polymerization?

The solvent plays a crucial role in cationic polymerization by affecting the stability of the propagating carbocation.

  • Solvent Polarity:

    • Nonpolar Solvents (e.g., toluene, hexane): May result in poor solubility of the initiator/catalyst complex, leading to low initiation efficiency and low conversion.[2]

    • Polar Solvents (e.g., dichloromethane, acetonitrile): Generally favor cationic polymerization by stabilizing the growing polymer chain end. However, excessively polar or nucleophilic solvents can interfere with the catalyst or terminate the reaction.[2][8]

  • Action: Choose a solvent of appropriate polarity that is known to be compatible with your initiator system. Ensure the solvent is anhydrous and free of impurities.

Data Presentation

Table 1: Troubleshooting Summary for Low Conversion

Potential Cause Recommended Action Key Considerations
Inhibitor in Monomer Purify monomer using a basic alumina column.Inhibitors are added for storage and will quench the polymerization.
Water/Impurities Use oven-dried glassware and anhydrous solvents.Water is a common terminating agent in cationic polymerization.[1][4]
Inactive/Incorrect Initiator Verify initiator activity and choose a suitable cationic initiator.The initiator must be able to generate a stable carbocation.[9][10][11]
Incorrect Initiator Concentration Optimize the monomer-to-initiator ratio.Too little initiator leads to low conversion; too much can lower molecular weight.[3]
Suboptimal Temperature Adjust the reaction temperature based on the initiator system.Low temperatures often favor controlled cationic polymerization.[6][7]
Inappropriate Solvent Select a solvent with appropriate polarity (e.g., dichloromethane).Solvent polarity affects the stability of the propagating species.[2][8]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

  • Column Preparation: Pack a glass chromatography column with basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer to be purified.

  • Monomer Loading: Gently pour the this compound onto the top of the alumina column.

  • Elution: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas (e.g., nitrogen).

  • Collection: Collect the purified, inhibitor-free monomer in a dry flask.

  • Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it under an inert atmosphere at a low temperature (e.g., < 4°C).

Protocol 2: General Procedure for Cationic Polymerization of this compound

This is a general guideline; specific conditions will vary based on the chosen initiator system.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, syringes) is thoroughly cleaned and oven-dried at >120°C for at least 4 hours. Assemble the reaction setup while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Transfer the required amount of anhydrous solvent (e.g., dichloromethane) to the reaction flask via cannula or a dry syringe.

    • Add the purified this compound monomer to the reaction flask.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).

  • Initiation: Prepare a stock solution of the initiator/co-initiator in the anhydrous solvent. Add the required amount of the initiator solution to the stirred monomer solution to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time under an inert atmosphere. Monitor the reaction progress if possible (e.g., by taking aliquots for ¹H NMR analysis to determine monomer conversion).

  • Termination: Quench the polymerization by adding a terminating agent, such as pre-chilled methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

TroubleshootingWorkflow start Low Monomer Conversion Observed q1 1. Verify Monomer Purity (Inhibitor Removed?) start->q1 a1_action Action: Purify Monomer (See Protocol 1) q1->a1_action Impurities Suspected q2 2. Confirm Anhydrous Conditions (Dry Glassware/Solvent?) q1->q2 Monomer is Pure a1_action->q2 a2_action Action: Improve Drying Procedures q2->a2_action Moisture Suspected q3 3. Evaluate Initiator System (Active & Correct Concentration?) q2->q3 System is Dry a2_action->q3 a3_action Action: Use Fresh Initiator & Optimize Concentration q3->a3_action Initiation Failed q4 4. Assess Reaction Conditions (Temperature & Solvent Correct?) q3->q4 Initiator is Active a3_action->q4 a4_action Action: Adjust Temperature & Select Appropriate Solvent q4->a4_action Conditions Suboptimal end_node High Conversion Achieved q4->end_node Conditions Optimal a4_action->end_node

Caption: A systematic workflow for troubleshooting low monomer conversion.

PolymerizationWorkflow prep 1. Preparation - Dry Glassware - Purify Monomer (Protocol 1) - Prepare Anhydrous Solvents setup 2. Reaction Setup - Assemble under Inert Gas - Add Solvent & Monomer - Equilibrate Temperature prep->setup initiation 3. Initiation - Add Initiator Solution to  Stirred Monomer Mixture setup->initiation propagation 4. Polymerization - Maintain Temperature - Stir for a Set Time initiation->propagation termination 5. Termination & Isolation - Quench with Methanol - Precipitate in Non-Solvent propagation->termination purification 6. Purification & Drying - Filter and Wash Polymer - Dry Under Vacuum termination->purification product Final Polymer Product purification->product

Caption: General experimental workflow for the polymerization of this compound.

References

Technical Support Center: Mastering Molecular Weight Control in Poly("1-Isopropenyl-4-methoxybenzene")

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled polymerization of 1-isopropenyl-4-methoxybenzene (commonly known as p-methoxy-α-methylstyrene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure precise control over the molecular weight and polydispersity of your polymers.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the monomer? Is it "this compound", p-methoxy-α-methylstyrene, or p-methoxystyrene?

A1: The IUPAC name for the monomer is 1-methoxy-4-(prop-1-en-2-yl)benzene. However, it is also commonly referred to as p-methoxy-α-methylstyrene. It is important to distinguish this from p-methoxystyrene (also known as 4-methoxystyrene or p-vinylanisole), which lacks the α-methyl group on the vinyl substituent. While both are styrene derivatives, their polymerization behaviors can differ. This guide will primarily focus on p-methoxy-α-methylstyrene, but will also draw upon the extensive research on the closely related and more commonly studied p-methoxystyrene due to the similarity in polymerization principles.

Q2: Why is controlling the molecular weight of poly("this compound") important?

A2: Precise control over the molecular weight (Mn) and molecular weight distribution (polydispersity index, PDI or Đ) is crucial as these parameters directly influence the polymer's physical, chemical, and mechanical properties. For applications in drug delivery and advanced materials, specific molecular weights can dictate drug release kinetics, biocompatibility, and material strength.

Q3: What are the primary methods for achieving controlled polymerization of this monomer?

A3: Living cationic polymerization is the most effective method for synthesizing poly("this compound") with a controlled molecular weight and a narrow PDI.[1] This technique minimizes chain-termination and chain-transfer reactions, allowing the polymer chains to grow at a uniform rate.

Q4: What are some common initiating systems for the living cationic polymerization of p-methoxy-α-methylstyrene and its analogs?

A4: Several initiating systems have been successfully employed for the living cationic polymerization of styrene derivatives. These typically consist of an initiator and a Lewis acid co-initiator. Examples include:

  • HI/ZnI2: This system has been shown to afford living polymers of p-methoxystyrene even at room temperature, with a linear relationship between molecular weight and monomer conversion.[1]

  • Lewis Acids with a Protonic Initiator: Systems like SnCl4 or Yb(OTf)3 in the presence of a proton source like water or an HCl adduct of the monomer can initiate controlled polymerization.[2][3]

  • Photocatalytic Systems: Recent advancements have utilized visible light-controlled living cationic polymerization using an organo-photocatalyst and a chain transfer agent, offering excellent temporal control.[4][5][6]

Troubleshooting Guides

Issue 1: The obtained molecular weight is significantly different from the theoretical value.

Possible Cause Suggested Solution Rationale
Inaccurate Monomer to Initiator Ratio Accurately determine the concentration of your initiator, especially for organolithium reagents which can degrade over time. Use a reliable titration method. Ensure precise measurement of both monomer and initiator.The theoretical molecular weight is directly calculated from the monomer to initiator ratio in a living polymerization. Any inaccuracies will lead to deviations.
Presence of Impurities Purify the monomer, solvent, and inert gas to remove water, oxygen, and other protic impurities. Monomers can be distilled from a suitable drying agent, and solvents should be rigorously dried and deoxygenated.Impurities can act as terminating agents or initiate new polymer chains, leading to a discrepancy between the calculated and observed molecular weight.
Slow Initiation Ensure that the rate of initiation is faster than or equal to the rate of propagation. This can be achieved by selecting an appropriate initiator/Lewis acid system for the specific monomer and by optimizing the reaction temperature.If initiation is slow, not all polymer chains will start growing at the same time, leading to a broader molecular weight distribution and a deviation from the theoretical molecular weight.

Issue 2: The Polydispersity Index (PDI) is broad (e.g., > 1.2).

Possible Cause Suggested Solution Rationale
Chain Transfer Reactions Lower the reaction temperature. Cationic polymerizations are often conducted at low temperatures (-78°C to 0°C) to suppress chain transfer reactions. The choice of a less polar solvent can also sometimes reduce chain transfer.Chain transfer to the monomer or solvent terminates a growing chain and initiates a new one, leading to a broader distribution of chain lengths.
Termination Reactions Ensure the complete exclusion of water and other nucleophilic impurities. Use a non-nucleophilic counter-ion.Termination reactions lead to "dead" polymers, and the remaining monomer is consumed by the still "living" chains, resulting in a wider PDI.
Poor Temperature Control Maintain a constant and uniform temperature throughout the polymerization using a reliable cryostat or ice bath.Temperature fluctuations can affect the rates of initiation, propagation, and termination differently, leading to a loss of control over the polymerization.

Data on Molecular Weight Control

The following tables summarize quantitative data from the literature on the controlled polymerization of p-methoxystyrene, a close analog of this compound.

Table 1: Effect of Initiator and Lewis Acid on the Polymerization of p-Methoxystyrene (pMOS)

Initiator SystemMonomer/Initiator RatioTemperature (°C)Mn ( g/mol )PDI (Đ)Reference
HI/ZnI21002510,800< 1.1[1]
pMOS-HCl adduct / Yb(OTf)350105,400~ 1.4[2]
Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate / Phosphate CTA100Room Temp6,9001.25[4]
1-(4-methoxyphenyl)ethanol / B(C6F5)3--up to 3000~ 1.3[7]

Table 2: Influence of Reaction Conditions on the Polymerization of p-Methylstyrene (a related styrene derivative)

Initiating System[p-MeSt]/[Initiator][SnCl4] (mmol·L-1)Temperature (°C)Mn ( g/mol )PDI (Đ)Reference
p-MeStCl/SnCl4/DTBP50133.686-255,8001.45[3]
p-MeStCl/SnCl4/DTBP100133.686-2511,5001.38[3]
p-MeStCl/SnCl4/DTBP150133.686-2517,2001.35[3]

Experimental Protocols

Protocol 1: Living Cationic Polymerization of p-Methoxystyrene with HI/ZnI2

This protocol is adapted from literature describing a robust system for living cationic polymerization.[1]

Materials:

  • p-Methoxystyrene (pMOS), purified by distillation over CaH2.

  • Toluene, dried and distilled.

  • Hydrogen iodide (HI), as a solution in toluene.

  • Zinc iodide (ZnI2), dried under vacuum.

  • Methanol, for termination.

Procedure:

  • Under a dry nitrogen atmosphere, in a baked glass reactor, add the desired amount of purified toluene.

  • Add the purified p-methoxystyrene monomer to the reactor.

  • Cool the reactor to the desired temperature (e.g., 25°C).

  • Initiate the polymerization by adding the HI solution, followed by the ZnI2 solution.

  • Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them via GC or 1H NMR.

  • Terminate the polymerization by adding an excess of chilled methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

  • Characterize the polymer for its molecular weight (Mn) and PDI (Đ) using Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reactor_Setup Reagent_Addition Reagent Addition Reactor_Setup->Reagent_Addition Polymerization Polymerization (Controlled Temp) Reagent_Addition->Polymerization Termination Termination Polymerization->Termination Purification Polymer Purification Termination->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Experimental workflow for living cationic polymerization.

troubleshooting_logic Start Polymerization Problem Problem_Type Broad PDI or Incorrect Mn? Start->Problem_Type Incorrect_Mn Incorrect Mn Problem_Type->Incorrect_Mn Incorrect Mn Broad_PDI Broad PDI Problem_Type->Broad_PDI Broad PDI Check_Stoichiometry Verify [M]/[I] Ratio Incorrect_Mn->Check_Stoichiometry Check_Impurities_Mn Check for Impurities Incorrect_Mn->Check_Impurities_Mn Check_Initiation_Rate Evaluate Initiation Rate Incorrect_Mn->Check_Initiation_Rate Check_Temp_Control Assess Temperature Control Broad_PDI->Check_Temp_Control Check_Chain_Transfer Investigate Chain Transfer Broad_PDI->Check_Chain_Transfer Check_Termination Check for Termination Reactions Broad_PDI->Check_Termination

References

Technical Support Center: Degradation of 1-Isopropenyl-4-methoxybenzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Isopropenyl-4-methoxybenzene (also known as anethole) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under acidic conditions a concern?

A1: this compound, commonly known as anethole, is an organic compound widely used as a flavoring agent in food, beverages, and pharmaceuticals.[1] It is a primary component of essential oils from anise and fennel.[2] Its stability is crucial as degradation can lead to the formation of undesirable byproducts, impacting the sensory profile, efficacy, and safety of the final product.[2][3] Under acidic conditions, anethole is known to undergo degradation, which is a significant concern during formulation, processing, and storage.[4]

Q2: What are the primary degradation pathways of this compound under acidic conditions?

A2: The primary degradation pathways for this compound (anethole) in the presence of acid are:

  • Isomerization: Conversion of the more stable trans-anethole to the less desirable and more toxic cis-anethole.[2][4][5]

  • Dimerization: Formation of various dimers through electrophilic addition reactions.[2][4][6] This occurs via a carbocation intermediate.[4][7]

  • Oxidation: Although a secondary pathway compared to isomerization and dimerization in strictly acidic conditions, the presence of oxidizing agents can lead to the formation of p-anisaldehyde, anisic acid, and anethole-epoxide.[2][8]

Q3: What are the common degradation products I should be looking for?

A3: When analyzing samples of this compound that have been exposed to acidic conditions, you should primarily look for:

  • cis-Anethole: The geometric isomer of trans-anethole.

  • Anethole Dimers: A mixture of different dimeric structures. One of the most abundant dimers formed in the presence of solid acid catalysts like HY zeolites is 3,4-bis-(4-Methoxyphenyl)-(E)-hex-2-ene.[4][6][9]

  • p-Anisaldehyde: An oxidation product that can form, especially if oxygen is present.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Unexpected peaks in my chromatogram (GC-MS or HPLC) after acid treatment of anethole. Degradation of anethole into its isomers or dimers.Compare the retention times and mass spectra of your unknown peaks with known standards of cis-anethole, p-anisaldehyde, and published mass spectra of anethole dimers. The presence of these indicates degradation.
Loss of the characteristic anise flavor/aroma in my product. Isomerization of trans-anethole to cis-anethole, which has an unpleasant scent.[4]Minimize exposure to acidic conditions and high temperatures during processing and storage. Consider using a buffered system if the formulation allows.
Formation of a precipitate or cloudiness in my aqueous/ethanolic anethole solution (Ouzo effect). This is a physical phenomenon related to the low aqueous solubility of anethole and is exacerbated by changes in solvent composition or temperature.[1][2][3] While not a chemical degradation, the conditions causing it might also promote acid-catalyzed degradation.To improve solubility and stability, consider the use of co-solvents or encapsulating agents like cyclodextrins.[2]
Variability in reaction outcomes (e.g., product ratios) when studying anethole degradation. The reaction is sensitive to temperature, acid concentration, and the type of acid catalyst used.[4][7]Tightly control the reaction temperature and accurately measure the concentration of your acid catalyst. If using a solid acid catalyst, ensure its activity is consistent between batches.

Quantitative Data Summary

The relative amounts of trans-anethole and its transformation products after exposure to HY zeolites for 5 hours at different temperatures are summarized below.

CompoundRelative Amount (%) at 30 °CRelative Amount (%) at 60 °CRelative Amount (%) at 90 °C
trans-Anethole85.275.468.1
cis-Anethole3.55.14.2
Anethole Dimers11.319.527.7
Data synthesized from a study on anethole isomerization and dimerization induced by acid sites.[4]

The data indicates that as the temperature increases, the degradation of trans-anethole increases, with a significant rise in the formation of dimers.[4] The formation of cis-anethole appears to be favored at intermediate temperatures, suggesting a competition between isomerization and dimerization.[4]

Experimental Protocols

Protocol 1: Monitoring Anethole Degradation by GC-MS

This protocol describes a general method for analyzing the degradation products of anethole under acidic conditions using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. Prepare a stock solution of trans-anethole in a suitable solvent (e.g., ethanol or toluene). b. In a reaction vial, add the anethole solution and the acid catalyst (e.g., a catalytic amount of sulfuric acid or a solid acid like HY zeolite). c. Heat the reaction mixture at the desired temperature (e.g., 30, 60, or 90 °C) for a specific duration (e.g., 5 hours).[4] d. After the reaction time, quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). e. Extract the organic components with a solvent like diethyl ether. f. Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure. g. Dilute the final sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for separating isomers (e.g., a DB-5 or equivalent).
  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to elute all compounds.
  • Injector: Use a split/splitless injector at a temperature of 250 °C.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
  • Identification: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by running standards of trans-anethole, cis-anethole, and p-anisaldehyde if available. Dimer structures can be proposed based on their fragmentation patterns.[4]

Visualizations

DegradationPathways trans_anethole trans-Anethole (this compound) protonated_intermediate Carbocation Intermediate trans_anethole->protonated_intermediate H+ (Acid Catalyst) oxidation_products Oxidation Products (p-anisaldehyde) trans_anethole->oxidation_products Oxidation cis_anethole cis-Anethole protonated_intermediate->cis_anethole Isomerization dimers Anethole Dimers protonated_intermediate->dimers Dimerization (+ Anethole)

Caption: Acid-catalyzed degradation pathways of this compound.

ExperimentalWorkflow start Start: trans-Anethole Solution add_acid Add Acid Catalyst (e.g., H2SO4 or HY Zeolite) start->add_acid reaction Incubate at Controlled Temperature (e.g., 30-90 °C) add_acid->reaction quench Quench Reaction (Neutralize Acid) reaction->quench extract Solvent Extraction quench->extract analyze GC-MS Analysis extract->analyze identify Identify Degradation Products (cis-Anethole, Dimers) analyze->identify

Caption: Experimental workflow for analyzing anethole degradation.

References

Stabilizers for preventing premature polymerization of "1-Isopropenyl-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of stabilizers to prevent the premature polymerization of 1-Isopropenyl-4-methoxybenzene (also known as p-methoxystyrene). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is a stabilizer necessary for this compound?

A1: this compound is a vinyl monomer that can undergo spontaneous, premature polymerization, especially when exposed to heat, light, or contaminants.[1] This unwanted polymerization can lead to loss of the monomer, formation of insoluble polymers that can clog equipment, and potentially hazardous exothermic reactions.[1] Stabilizers are added to inhibit this process during storage and handling.

Q2: What are the common types of stabilizers used for vinyl monomers like this compound?

A2: Common stabilizers for vinyl monomers fall into several chemical classes, including phenolic compounds (like hydroquinone and its ethers), stable nitroxide radicals (like TEMPO), and certain aromatic amines.[2] For monomers like styrene, which is structurally similar to this compound, 4-tert-butylcatechol (TBC) is a frequently used inhibitor.[1]

Q3: How should I store this compound to prevent polymerization?

A3: To maximize shelf life and prevent premature polymerization, store this compound in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[3] The container should be tightly sealed to prevent exposure to air, as oxygen can sometimes initiate polymerization.[3][4] For air-sensitive liquids, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Q4: Do I need to remove the stabilizer before using this compound in my experiment?

A4: In most cases, yes. The stabilizer is designed to prevent polymerization and will likely interfere with your intended reaction. The presence of an inhibitor can quench the radicals needed for polymerization or other reactions.

Q5: How can I remove the stabilizer from this compound?

A5: Phenolic inhibitors like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (TBC) can be removed by washing the monomer with an aqueous solution of sodium hydroxide (typically 5-10%). The basic solution deprotonates the phenol, making it soluble in the aqueous layer, which can then be separated from the organic monomer. Following the base wash, the monomer should be washed with water to remove any residual base and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). For some applications, passing the monomer through a column of activated alumina can also be effective.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Monomer appears viscous or contains solid particles. Premature polymerization has occurred.Do not use. The monomer has already started to polymerize. Dispose of the material according to your institution's safety guidelines. For future prevention, review storage conditions and ensure they are optimal.
Reaction fails to initiate or proceeds very slowly. The stabilizer was not completely removed.Repeat the inhibitor removal procedure. Ensure thorough washing with the sodium hydroxide solution and subsequent water washes. Confirm the absence of the inhibitor using an appropriate analytical technique if possible (e.g., TLC, GC-MS).
Polymerization occurs during the inhibitor removal process. Overheating during distillation (if used for purification/inhibitor removal).If using distillation, ensure it is performed under vacuum to keep the temperature low. Do not overheat the monomer, as this can initiate thermal polymerization.[1]
Inconsistent results between batches of the monomer. The concentration of the stabilizer may vary between batches, or the monomer may have been exposed to different storage conditions.Always perform inhibitor removal on each new bottle of monomer before use. If possible, test the purity of the monomer after inhibitor removal to ensure consistency.
The monomer turns yellow or brown. Oxidation or degradation of the monomer or stabilizer.Discoloration can be a sign of impurity. While it may not always indicate polymerization, it is best to purify the monomer before use, for example, by vacuum distillation.

Stabilizer Performance Data

StabilizerTypical Concentration (ppm)Inhibition MechanismRelative EffectivenessKey Considerations
4-tert-Butylcatechol (TBC) 10 - 50Radical ScavengerHighVery common for storage and transport of styrene.[1] Requires oxygen to be effective.
Hydroquinone (HQ) 100 - 1000Radical ScavengerModerateEffective, but can sublime and deposit on cooler surfaces.
Hydroquinone monomethyl ether (MEHQ) 10 - 200Radical ScavengerModerateLess volatile than HQ.
2,6-di-tert-butyl-4-methoxyphenol (DTBMP) 50 - 500Phenolic AntioxidantHighShows good performance in inhibiting styrene polymerization.
4-hydroxy-TEMPO 10 - 100Stable Nitroxide RadicalVery HighHighly effective radical scavenger.

Disclaimer: The data presented in this table is based on studies of styrene and should be considered as a guide for this compound. Optimal stabilizer and concentration should be determined experimentally.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

This protocol describes a general method for removing phenolic inhibitors such as TBC, HQ, and MEHQ from this compound.

Materials:

  • This compound containing a phenolic inhibitor

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the this compound into a separatory funnel.

  • Add an equal volume of the 5% NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated phenolic inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the wash with the 5% NaOH solution two more times.

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Drain and discard the aqueous layer. Repeat the water wash one more time.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the flask and swirl to dry the monomer. The drying agent should no longer clump together when the monomer is dry.

  • Filter the dried monomer through a fluted filter paper into a clean, dry storage vessel.

  • The inhibitor-free monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a short period.

Protocol 2: Evaluating Stabilizer Effectiveness (Induction Period Measurement)

This protocol provides a method to compare the effectiveness of different stabilizers by measuring the induction period before the onset of polymerization.

Materials:

  • Inhibitor-free this compound

  • Various stabilizers to be tested (e.g., TBC, HQ, TEMPO)

  • A radical initiator (e.g., AIBN - Azobisisobutyronitrile)

  • Solvent (e.g., toluene or anisole)

  • Small reaction vials with septa

  • Heating block or oil bath with temperature control

  • Analytical method to monitor monomer conversion (e.g., GC, HPLC, or dilatometry)

Procedure:

  • Prepare stock solutions of the stabilizers to be tested at known concentrations in the chosen solvent.

  • In separate reaction vials, add a known amount of inhibitor-free this compound.

  • Add a specific volume of the stabilizer stock solution to each vial to achieve the desired final concentration. Include a control vial with no stabilizer.

  • Add a known amount of the radical initiator (AIBN) to each vial. The concentration of the initiator should be sufficient to induce polymerization in a reasonable timeframe in the absence of a stabilizer.

  • Seal the vials with septa and purge with an inert gas (e.g., nitrogen or argon).

  • Place the vials in the heating block or oil bath set to a constant temperature (e.g., 60-80 °C).

  • At regular time intervals, carefully withdraw a small aliquot from each vial using a syringe.

  • Analyze the aliquots to determine the monomer concentration.

  • Plot the monomer concentration versus time for each stabilizer. The induction period is the time before a significant decrease in monomer concentration is observed.

  • A longer induction period indicates a more effective stabilizer under the tested conditions.

Diagrams

Experimental_Workflow_Inhibitor_Removal cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_washing Washing and Drying cluster_final Final Product start Start with This compound (with inhibitor) add_naoh Add NaOH solution to monomer in separatory funnel start->add_naoh prep_naoh Prepare 5% NaOH solution prep_naoh->add_naoh shake_vent Shake and vent add_naoh->shake_vent separate_layers Allow layers to separate shake_vent->separate_layers remove_aq Drain aqueous layer (contains inhibitor) separate_layers->remove_aq repeat_wash Repeat NaOH wash (2x) remove_aq->repeat_wash add_water Wash with deionized water (2x) repeat_wash->add_water dry_monomer Dry organic layer with anhydrous MgSO4 add_water->dry_monomer filter_monomer Filter to remove drying agent dry_monomer->filter_monomer end Inhibitor-free This compound filter_monomer->end

Caption: Workflow for the removal of phenolic inhibitors.

Troubleshooting_Workflow cluster_issues Troubleshooting Steps start Experiment with This compound issue Problem Encountered? start->issue polymerization Premature Polymerization (viscous/solid monomer) issue->polymerization Yes reaction_fail Reaction Fails to Initiate issue->reaction_fail Yes inconsistent Inconsistent Results issue->inconsistent Yes no_issue Proceed with Experiment issue->no_issue No check_storage Verify Storage Conditions (cool, dark, sealed) polymerization->check_storage check_inhibitor Ensure Complete Inhibitor Removal reaction_fail->check_inhibitor standardize_procedure Standardize Monomer Purification Protocol inconsistent->standardize_procedure solution Implement Corrective Action check_storage->solution check_inhibitor->solution standardize_procedure->solution

Caption: Logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to the Polymerization of 1-Isopropenyl-4-methoxybenzene and Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of two structurally related monomers: 1-Isopropenyl-4-methoxybenzene (also known as p-methoxy-α-methylstyrene) and anethole (p-methoxy-β-methylstyrene). The focus is on their performance in cationic polymerization, a common method for polymerizing electron-rich olefins. This document summarizes key experimental data, outlines detailed experimental protocols, and presents reaction mechanisms to aid researchers in selecting the appropriate monomer for their specific applications.

Executive Summary

This compound and anethole are both derivatives of styrene with a methoxy group on the phenyl ring, which activates them towards cationic polymerization. However, the position of the methyl group on the vinyl moiety significantly influences their reactivity and the properties of the resulting polymers. While both can be polymerized cationically, anethole has been more extensively studied for its potential as a bio-based monomer. Direct comparative studies are limited; therefore, this guide compiles and contrasts available data from independent studies to provide a comprehensive overview.

Performance Comparison: Polymerization Outcomes

The following tables summarize quantitative data from various studies on the cationic polymerization of anethole and related α-methylstyrene derivatives, which can serve as a proxy for this compound in the absence of direct data.

Table 1: Cationic Polymerization of Anethole

Initiator/Co-initiatorSolventTemperature (°C)Mn ( g/mol )Đ (Mw/Mn)Reference
AlCl₃·OPh₂Toluene-2021,000≤ 3.5[1]
HNTf₂ / LiNTf₂ / iPr₂OToluene-1015,600-[2]
SnCl₄ / 2,6-LutidineToluene-50 to -60up to 24,0001.25 - 1.51
BF₃·OEt₂CH₂Cl₂0Oligomers-[3]

Table 2: Cationic Polymerization of α-Methylstyrene Derivatives (as a proxy for this compound)

MonomerInitiator/Co-initiatorSolventTemperature (°C)Mn ( g/mol )Đ (Mw/Mn)Reference
α-MethylstyreneMaghnite-Na (Clay)Bulk0--[4]
p-MethoxystyrenePhoto-initiatedCH₂Cl₂/Et₂ORoom Temp.Controlled~1.25
α-MethylstyreneSnCl₄-> 0--

Note: Direct, comparable experimental data for the homopolymerization of this compound is scarce in the reviewed literature. The data for α-methylstyrene and p-methoxystyrene are presented to provide insights into the expected behavior of a structurally similar monomer.

Polymer Properties

Poly(anethole):

  • Thermal Properties: Poly(anethole) exhibits a high glass transition temperature (Tg) of up to 255 °C and is thermally stable with a 5% weight loss temperature (Td5) around 386 °C.[1]

  • Mechanical Properties: It demonstrates a high Young's modulus of approximately 3.1 GPa.[1]

Poly(α-methylstyrene) (as a proxy):

  • Thermal Properties: The glass transition temperature (Tg) of poly(α-methylstyrene) is reported to be in the range of 150-175 °C.[4]

Experimental Protocols

Cationic Polymerization of Anethole

This protocol is based on the quasiliving cationic polymerization of anethole.

Materials:

  • Anethole (purified by distillation)

  • Toluene (dried)

  • Initiator (e.g., 2-chloro-2-phenylpropane)

  • Co-initiator (e.g., SnCl₄)

  • Proton trap (e.g., 2,6-lutidine)

  • Dry nitrogen atmosphere

  • Schlenk line or glovebox

Procedure:

  • All glassware is dried in an oven and assembled hot under a dry nitrogen atmosphere.

  • Toluene is transferred to the reaction flask via cannula.

  • The desired amount of 2,6-lutidine and anethole are added to the reaction flask.

  • The solution is cooled to the desired temperature (e.g., -50 °C) in a cryostat.

  • The initiator solution in toluene is then added.

  • Polymerization is initiated by the addition of the SnCl₄ solution in toluene.

  • The reaction is allowed to proceed for the desired time and is then terminated by the addition of pre-chilled methanol.

  • The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.

General Procedure for Cationic Polymerization of Styrene Derivatives

This protocol provides a general guideline for the cationic polymerization of styrene-type monomers.

Materials:

  • Styrenic monomer (e.g., this compound)

  • Solvent (e.g., dichloromethane or toluene, dried)

  • Initiator system (e.g., Lewis acid like BF₃·OEt₂ or AlCl₃ with a protic co-initiator like water)

  • Dry nitrogen or argon atmosphere

  • Anhydrous reaction conditions

Procedure:

  • The reaction is carried out under an inert atmosphere in oven-dried glassware.

  • The monomer and solvent are charged into the reaction vessel.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C to -78 °C).

  • The initiator (e.g., BF₃·OEt₂) is added dropwise to start the polymerization.

  • The reaction is monitored for an increase in viscosity.

  • After the desired time, the polymerization is quenched by adding a small amount of methanol or ammonia in methanol.

  • The polymer is isolated by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying.

Reaction Mechanisms and Visualizations

The cationic polymerization of both this compound and anethole proceeds via a similar mechanism involving initiation, propagation, and termination/chain transfer steps. The key difference lies in the stability of the carbocationic propagating species, which is influenced by the position of the methyl group.

General Cationic Polymerization Mechanism

The following diagram illustrates the general steps in the cationic polymerization of a substituted styrene.

G cluster_initiation cluster_propagation cluster_termination Initiation Initiation Monomer Monomer (Styrene Derivative) Carbocation Carbocationic Intermediate Monomer->Carbocation Initiator Initiator (H+A-) Initiator->Carbocation + Monomer GrowingChain Propagating Chain (P+) Carbocation->GrowingChain Initiation Complete Propagation Propagation ElongatedChain Elongated Chain (P+) GrowingChain->ElongatedChain + Monomer Polymer Polymer GrowingChain->Polymer Termination or Chain Transfer NewMonomer Monomer NewMonomer->ElongatedChain ElongatedChain->GrowingChain Termination Termination/ Chain Transfer TransferAgent Transfer Agent (S) TransferAgent->Polymer G Start Start MonomerPrep Monomer Purification (e.g., Distillation) Start->MonomerPrep ReactionSetup Reaction Setup (Inert Atmosphere, Cooling) MonomerPrep->ReactionSetup Polymerization Cationic Polymerization (Initiator Addition) ReactionSetup->Polymerization Termination Termination/Quenching (e.g., Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Polymer Characterization Drying->Characterization GPC GPC/SEC (Mn, Mw, Đ) Characterization->GPC NMR NMR Spectroscopy (Structure, Tacticity) Characterization->NMR Thermal Thermal Analysis (DSC, TGA for Tg, Td) Characterization->Thermal End End GPC->End NMR->End Thermal->End

References

A Comparative Guide to the Synthesis of 1-Isopropenyl-4-methoxybenzene: Grignard vs. Wittig Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of specific molecular architectures is paramount. This guide provides a detailed comparison of two common synthetic routes—the Grignard reaction and the Wittig reaction—for the preparation of 1-isopropenyl-4-methoxybenzene, a valuable building block in organic synthesis. This analysis is supported by experimental data to objectively evaluate the performance of each method.

At a Glance: Grignard vs. Wittig Synthesis

ParameterGrignard SynthesisWittig Synthesis
Starting Materials 4-methoxyacetophenone, Methylmagnesium halide4-methoxyacetophenone, Methyltriphenylphosphonium halide
Reaction Steps 2 (Grignard addition, Dehydration)1 (Wittig olefination)
Key Intermediates 1-(4-methoxyphenyl)-1-methylethanolPhosphorus ylide
Overall Yield ~68-86% (literature estimates)~85% (reported for similar ketones)
Byproducts Magnesium salts, WaterTriphenylphosphine oxide
Stereoselectivity Not applicable (forms a terminal alkene)Not applicable (forms a terminal alkene)

Logical Workflow for Synthesis Comparison

The decision to employ either the Grignard or Wittig synthesis for this compound depends on several factors, including desired yield, reaction conditions, and purification considerations. The following diagram illustrates the logical flow for comparing these two synthetic pathways.

Synthesis_Comparison cluster_grignard Grignard Synthesis cluster_wittig Wittig Synthesis Start Select Synthesis Route for This compound Grignard Grignard Pathway Start->Grignard Wittig Wittig Pathway Start->Wittig G_Step1 Step 1: Grignard Reaction (4-methoxyacetophenone + MeMgX) Grignard->G_Step1 W_Step1 Step 1: Ylide Formation (Ph3PCH3Br + Base) Wittig->W_Step1 G_Intermediate Intermediate: 1-(4-methoxyphenyl)-1-methylethanol G_Step1->G_Intermediate G_Step2 Step 2: Dehydration (Acid-catalyzed) G_Intermediate->G_Step2 G_Product Product: This compound G_Step2->G_Product Comparison Comparison Criteria: - Yield - Reaction Steps - Reagent Handling - Purification G_Product->Comparison W_Ylide Intermediate: Methylenetriphenylphosphorane W_Step1->W_Ylide W_Step2 Step 2: Wittig Reaction (4-methoxyacetophenone + Ylide) W_Ylide->W_Step2 W_Product Product: This compound W_Step2->W_Product W_Product->Comparison

Caption: Comparative workflow of Grignard and Wittig syntheses.

Grignard Synthesis Pathway

The Grignard synthesis of this compound is a two-step process. The first step involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to the carbonyl carbon of 4-methoxyacetophenone. This reaction forms the tertiary alcohol, 1-(4-methoxyphenyl)-1-methylethanol. The subsequent step is the acid-catalyzed dehydration of this alcohol to yield the desired alkene product.

Experimental Protocol: Grignard Reaction and Dehydration

Step 1: Synthesis of 1-(4-methoxyphenyl)-1-methylethanol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Reagent Preparation: Magnesium turnings are placed in the flask. A solution of methyl iodide or methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel.

  • Grignard Reagent Formation: A small portion of the methyl halide solution is added to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine. Once the reaction begins, the remaining methyl halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Addition of Ketone: After the formation of the Grignard reagent is complete, a solution of 4-methoxyacetophenone in anhydrous ether or THF is added dropwise to the cooled Grignard solution.

  • Work-up: The reaction mixture is quenched by carefully pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 1-(4-methoxyphenyl)-1-methylethanol

  • Reaction Setup: The crude alcohol from the previous step is dissolved in a suitable solvent such as toluene or xylene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, is added to the solution.

  • Dehydration: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Purification: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure to afford this compound.

Wittig Synthesis Pathway

The Wittig reaction offers a more direct, one-step approach to the synthesis of this compound from 4-methoxyacetophenone. This reaction involves the use of a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), which reacts with the ketone to form the alkene and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Wittig Reaction
  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous THF or diethyl ether.

    • The suspension is cooled in an ice bath, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is added slowly. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Wittig Reaction:

    • A solution of 4-methoxyacetophenone in anhydrous THF is added dropwise to the ylide solution at 0°C or room temperature.

    • The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by TLC.

  • Work-up and Purification:

    • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

    • The major challenge in the work-up of a Wittig reaction is the removal of the triphenylphosphine oxide byproduct. This can be achieved by crystallization or column chromatography. In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent like hexane can be effective.

    • After removal of the byproduct and the solvent, the crude product can be further purified by distillation under reduced pressure to yield pure this compound.

A detailed experimental procedure for this specific reaction reports a yield of 85% for the olefination of a similar ketone, acetophenone, using methylenetriphenylphosphorane.

Comparison and Conclusion

Both the Grignard and Wittig syntheses are viable methods for the preparation of this compound.

The Grignard synthesis is a two-step process that generally provides good yields. However, it requires strictly anhydrous conditions for the formation of the Grignard reagent and involves an additional dehydration step. The handling of Grignard reagents, which are strong bases and nucleophiles, requires care.

The Wittig reaction offers a more direct, one-step conversion of the ketone to the alkene. This can be advantageous in terms of atom economy and reduced reaction time. The main drawback of the Wittig reaction is the formation of triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product. However, for a terminal alkene like this compound, the volatility of the product may allow for easier separation by distillation.

Recommendation:

References

A Comparative Guide to Purity Analysis of 1-Isopropenyl-4-methoxybenzene: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of pharmaceutical products. 1-Isopropenyl-4-methoxybenzene, an aromatic compound with applications in various chemical syntheses, requires precise and reliable analytical methods for its purity assessment. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, supported by detailed experimental protocols and performance data.

The choice between GC-MS and HPLC fundamentally depends on the physicochemical properties of the analyte. This compound (C₁₀H₁₂O, M.W. 148.20 g/mol ) is a volatile organic compound.[1] This inherent volatility makes it an excellent candidate for GC-MS analysis.[2][3] However, its aromatic structure and potential for containing non-volatile or thermally sensitive impurities mean that HPLC also presents a viable, and sometimes complementary, analytical approach.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a premier technique for analyzing volatile and semi-volatile compounds.[3] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6] For this compound, GC-MS provides high resolution to separate it from closely related structural isomers and impurities, while the mass spectrometer offers structural information for unambiguous peak identification.[5][6]

Detailed Experimental Protocol: GC-MS

This protocol is a representative method for the purity analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) in a volumetric flask to create a stock solution of 1 mg/mL.[6]

    • Perform serial dilutions as necessary to bring the concentration within the instrument's linear range.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation and Conditions:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[7]

    • Mass Spectrometer: Q Exactive GC Orbitrap GC-MS/MS or equivalent.[8]

    • Column: A non-polar or medium-polarity capillary column, such as a Thermo Scientific TraceGOLD™ TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

    • Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) at 250 °C.[8]

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, source temperature at 230 °C.[8]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Identify impurity peaks and calculate the purity of the main component using the peak area percentage method. For higher accuracy, use a calibration curve with a certified reference standard.

Experimental Workflow: GC-MS Purity Analysis

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing a Weigh Sample b Dissolve in Volatile Solvent a->b c Dilute to Working Concentration b->c d Inject Sample c->d e GC Separation d->e f MS Detection (EI, 70 eV) e->f g Peak Integration f->g h Library Search & Identification g->h i Calculate Purity (Area % Report) h->i

Caption: Workflow for purity analysis using GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is often preferred for volatile compounds, HPLC is an indispensable tool for analyzing non-volatile impurities or thermally labile compounds that could degrade at the high temperatures used in a GC inlet.[4][9] A reversed-phase HPLC method with UV detection is a robust approach for quantifying this compound and its potential polar impurities.

Detailed Experimental Protocol: HPLC

This protocol outlines a standard reversed-phase HPLC method for purity analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve and dilute to 10 mL in the mobile phase or a compatible solvent mixture (e.g., acetonitrile/water) in a volumetric flask to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial to remove particulate matter.[10]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be Acetonitrile:Water (70:30, v/v).[12]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection: UV detection at a wavelength of approximately 259 nm, which is the absorption maximum for the structurally similar compound anethole.[12][13]

    • Injection Volume: 10 µL.[10]

  • Data Analysis:

    • Identify the main peak based on its retention time, confirmed by injecting a reference standard.

    • Quantify impurities by comparing their peak areas to the main peak (area percent method) or against their respective reference standards if available.

Logical Diagram: HPLC Purity Analysis Workflow

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Filter (0.45 µm) b->c d Inject Sample c->d e RP-C18 Separation d->e f UV Detection e->f g Integrate Chromatogram f->g h Identify Peaks (vs. Standard) g->h i Generate Purity Report h->i

Caption: Workflow for purity analysis using HPLC.

Performance Comparison: GC-MS vs. HPLC

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterGC-MSHPLC with UV Detection
Analyte Suitability Excellent for volatile and thermally stable compounds.[2]Excellent for non-volatile or thermally labile compounds; suitable for the main analyte.[4]
Identification Power High; provides structural information from mass spectra and library matching.[5]Low; based on retention time comparison with a reference standard.[10]
Sensitivity Very high (typically ppb range or lower).[4][14]Moderate to High (typically ppm to high ppb range).[4]
Resolution Excellent for separating volatile isomers and impurities.[5]Excellent for separating compounds with different polarities.[10]
Analysis Time Generally faster for volatile compounds.[9]Can be fast, but often longer than GC for simple mixtures.[9][12]
Sample Preparation Simple dissolution; derivatization may be needed for very polar impurities.[4]Simple dissolution and filtration; handles salts and polar compounds well.[2]
Cost & Complexity Higher initial instrument cost; more complex data analysis.[4]Lower initial instrument cost; simpler operation and data analysis.[9]

Decision Guide: Choosing the Right Technique

The selection between GC-MS and HPLC depends on the specific analytical goals, such as routine quality control, impurity identification, or analysis of complex mixtures.

start Primary Analytical Goal? id_impurities Identify Unknown Volatile Impurities start->id_impurities Identification qc_routine Routine QC for Known Impurities start->qc_routine Quantification non_volatile Analyze for Potential Non-Volatile/Thermal Labile Impurities start->non_volatile Comprehensive Profiling use_gcms Use GC-MS id_impurities->use_gcms High confidence identification needed qc_routine->use_gcms High sensitivity for volatile impurities use_hplc Use HPLC qc_routine->use_hplc Robustness & Simplicity are key non_volatile->use_hplc use_both Use Both Techniques non_volatile->use_both Full impurity profile required

Caption: Decision tree for selecting an analytical method.

Conclusion

For the specific task of analyzing the purity of This compound , GC-MS is generally the superior and recommended technique . Its suitability for volatile compounds, coupled with the high resolution and definitive identification power of mass spectrometry, makes it ideal for separating and identifying process-related impurities and isomers.[5][6]

HPLC serves as an excellent complementary or alternative method , particularly in the following scenarios:

  • When the presence of non-volatile or thermally unstable impurities is suspected.[4]

  • For routine quality control where a reference standard is available and the primary goal is quantification rather than identification.[10]

  • When GC-MS instrumentation is unavailable.

Ultimately, for comprehensive characterization and in regulated environments, employing both GC-MS and HPLC can provide a complete and orthogonal view of the sample's purity, leveraging the distinct strengths of each technique.[9]

References

A Spectroscopic Showdown: Differentiating 1-Isopropenyl-4-methoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of fine chemicals and natural products, distinguishing between closely related isomers is a critical analytical challenge. This guide provides a comparative spectroscopic analysis of 1-isopropenyl-4-methoxybenzene and its common isomers: (E)-anethole (trans-anethole), estragole, and 4-isopropylanisole. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in their spectral fingerprints is paramount for quality control, reaction monitoring, and structural elucidation.

At a Glance: Structural Differences

The four compounds share the same molecular formula, C₁₀H₁₂O for this compound, anethole, and estragole, and C₁₀H₁₄O for 4-isopropylanisole, but differ in the structure of the C3 side chain attached to the 4-methoxyphenyl group. These structural variations give rise to distinct spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for each isomer, providing a basis for their differentiation.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

CompoundAromatic Protons (δ, ppm)Olefinic/Side Chain Protons (δ, ppm)Methoxy Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound ~7.38 (d, 2H), ~6.88 (d, 2H)~5.32 (s, 1H), ~5.01 (s, 1H)~3.82 (s, 3H)~2.12 (s, 3H)
(E)-Anethole ~7.26 (d, 2H), ~6.87 (d, 2H)~6.37 (dq, 1H), ~6.10 (dt, 1H)~3.80 (s, 3H)~1.85 (d, 3H)
Estragole ~7.12 (d, 2H), ~6.84 (d, 2H)~5.95 (m, 1H), ~5.07 (m, 2H), ~3.32 (d, 2H)~3.79 (s, 3H)-
4-Isopropylanisole ~7.12 (d, 2H), ~6.83 (d, 2H)~2.87 (sept, 1H)~3.78 (s, 3H)~1.22 (d, 6H)
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundAromatic Carbons (δ, ppm)Olefinic/Side Chain Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Methyl Carbons (δ, ppm)
This compound ~159.0, ~134.0, ~127.0, ~113.5~142.0, ~112.0~55.2~22.0
(E)-Anethole [1]~158.7, ~130.4, ~129.8, ~113.8~130.8, ~125.0~55.2~18.3
Estragole ~158.5, ~137.8, ~130.0, ~113.7~115.5, ~39.5~55.2-
4-Isopropylanisole [2]~157.8, ~146.8, ~126.8, ~113.6~33.2~55.1~24.1
Infrared (IR) Spectroscopy Data
CompoundC=C Stretch (Aromatic) (cm⁻¹)C=C Stretch (Alkenyl) (cm⁻¹)C-O Stretch (Aryl Ether) (cm⁻¹)=C-H Out-of-Plane Bending (cm⁻¹)
This compound [3]~1605, 1510~1630~1245, 1035~890
(E)-Anethole [4]~1610, 1512~1650 (weak)~1247, 1037~965 (trans)
Estragole ~1612, 1512~1640~1246, 1038~995, 915 (vinyl)
4-Isopropylanisole [2]~1610, 1512-~1245, 1038-
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [3]148133, 117, 105, 91, 77
(E)-Anethole [4][5]148133, 117, 105, 91, 77
Estragole 148133, 117, 105, 91, 77
4-Isopropylanisole [2]150135, 107, 91, 77

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz or 400 MHz spectrometer. A sufficient number of scans were co-added to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 75 MHz or 100 MHz, respectively. Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Data Acquisition: The spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was taken and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a volatile solvent such as dichloromethane or hexane.

  • Chromatographic Separation: A small volume (typically 1 µL) of the solution was injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of components. Helium was used as the carrier gas.

  • Mass Spectrometry: The eluent from the GC column was introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.

Workflow for Spectroscopic Isomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_sample Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isopropenyl 1-Isopropenyl-4- methoxybenzene NMR NMR Spectroscopy (¹H & ¹³C) Isopropenyl->NMR IR IR Spectroscopy Isopropenyl->IR MS Mass Spectrometry (GC-MS) Isopropenyl->MS Anethole Anethole Anethole->NMR Anethole->IR Anethole->MS Estragole Estragole Estragole->NMR Estragole->IR Estragole->MS Isopropylanisole 4-Isopropylanisole Isopropylanisole->NMR Isopropylanisole->IR Isopropylanisole->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Patterns MS->MS_Data Differentiation Isomer Differentiation NMR_Data->Differentiation IR_Data->Differentiation MS_Data->Differentiation

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its isomers. While mass spectrometry is useful for determining the molecular weight, ¹H NMR and IR spectroscopy are particularly instrumental in distinguishing these isomers based on the unique signals arising from the different arrangements of their side chains. By careful analysis of the data presented, researchers can confidently identify each of these closely related compounds.

References

A Comparative Analysis of the Polymerization Reactivity of 1-Isopropenyl-4-methoxybenzene and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the polymerization reactivity of 1-Isopropenyl-4-methoxybenzene and styrene for researchers, scientists, and professionals in drug development and polymer chemistry. This document outlines the key differences in their behavior in various polymerization reactions, supported by experimental data and detailed methodologies.

Introduction

Styrene, a foundational monomer in the polymer industry, is known for its versatility in free radical, cationic, and anionic polymerization. This compound, also known as p-methoxy-α-methylstyrene, is a substituted styrene derivative with both a methoxy group in the para position and a methyl group on the α-carbon of the vinyl group. These substitutions significantly alter the electronic and steric characteristics of the monomer, leading to distinct differences in polymerization reactivity compared to styrene. This guide will explore these differences across the three major ionic and radical polymerization mechanisms.

Chemical Structures

CompoundStructure
Styrene Styrene Structure
This compound this compound Structure

Reactivity Comparison in Polymerization

The reactivity of these monomers is dictated by the electronic and steric effects of their substituents. The methoxy group (-OCH₃) in this compound is a strong electron-donating group, which influences the electron density of the vinyl bond. The α-methyl group (-CH₃) introduces steric hindrance and also affects the stability of the propagating species.

Cationic Polymerization

In cationic polymerization, the initiation step involves the formation of a carbocation. The rate of polymerization is highly dependent on the stability of this carbocation.

  • This compound: The electron-donating methoxy group at the para-position effectively stabilizes the positive charge of the carbocation intermediate through resonance. This increased stability significantly enhances the monomer's reactivity towards cationic polymerization compared to styrene.

  • Styrene: While styrene can undergo cationic polymerization, the phenyl group provides less stabilization to the carbocation compared to the combined effect of the phenyl and methoxy groups in this compound.

Anionic Polymerization

Anionic polymerization proceeds through a carbanionic propagating species. The presence of electron-withdrawing groups on the monomer enhances reactivity by stabilizing the negative charge.

  • This compound: The electron-donating methoxy group increases the electron density at the vinyl group, destabilizing the carbanionic intermediate. This effect reduces the monomer's susceptibility to nucleophilic attack by the initiator and the propagating chain end.

  • Styrene: The phenyl group can weakly stabilize the carbanion through delocalization.

Experimental data for the closely related p-methoxystyrene shows that it is less reactive than styrene in anionic polymerization. The rate constants of ion pairs for p-methoxystyrene were found to be 15-40 M⁻¹s⁻¹, which is smaller than those for the corresponding salts of living polystyrene.[1][2] The rate constant of the free anion for p-methoxystyrene (4.0 × 10⁴ M⁻¹s⁻¹) was also smaller than that for styrene.[1][2]

Free Radical Polymerization

The reactivity of monomers in free radical polymerization is influenced by both electronic and steric factors.

  • This compound: The presence of the α-methyl group introduces significant steric hindrance, which impedes the approach of the growing polymer radical to the monomer. This steric effect drastically reduces the rate of propagation. Furthermore, the resulting tertiary radical is more stable and less reactive. It is well-documented that α-methylstyrene, a structurally similar compound, exhibits a low ceiling temperature and polymerizes much slower than styrene, even acting as an inhibitor in copolymerization with styrene.

  • Styrene: Styrene readily undergoes free radical polymerization to form high molecular weight polymers.

Quantitative Data Summary

While direct head-to-head quantitative data for the homopolymerization of this compound under various conditions is limited in readily available literature, the following table summarizes the expected relative reactivities and provides data for structurally related monomers.

Polymerization TypeMonomerRelative Reactivity vs. StyreneSupporting Data/Rationale
Cationic This compoundHigherElectron-donating methoxy group stabilizes the carbocation.
StyreneBaseline-
Anionic This compoundLowerElectron-donating methoxy group destabilizes the carbanion.
p-MethoxystyreneLowerRate constants for ion pairs (15-40 M⁻¹s⁻¹) and free anion (4.0 x 10⁴ M⁻¹s⁻¹) are lower than for styrene.[1][2]
StyreneBaseline-
Free Radical This compoundMuch LowerSteric hindrance from the α-methyl group and stability of the tertiary radical.
α-MethylstyreneMuch LowerKnown to have a low ceiling temperature and inhibits styrene polymerization.
StyreneBaseline-

Experimental Protocols

To quantitatively compare the polymerization reactivity of this compound and styrene, the following experimental protocols can be employed.

Determination of Homopolymerization Rates by Dilatometry

This method measures the volume contraction that occurs as the monomer is converted to the denser polymer.

Apparatus:

  • Dilatometer with a calibrated capillary tube

  • Constant temperature bath

  • Cathetometer or a digital camera with high-resolution lens for measuring the meniscus level

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Monomer Purification: Purify both this compound and styrene by passing them through a column of activated basic alumina to remove inhibitors.

  • Initiator Solution Preparation: Prepare a stock solution of the desired initiator (e.g., AIBN for free radical polymerization, a Lewis acid like SnCl₄ for cationic polymerization) in a suitable solvent or in the monomer itself.

  • Dilatometer Filling: In an inert atmosphere (glove box or under a stream of inert gas), charge the dilatometer with a precisely known volume of the monomer and the initiator solution.

  • Polymerization: Place the sealed dilatometer in a constant temperature bath set to the desired reaction temperature.

  • Data Collection: Record the height of the meniscus in the capillary tube at regular time intervals.

  • Calculation of Conversion: The fractional conversion (p) at any time (t) can be calculated using the following equation: p = (ΔV_t / V_0) * (ρ_p / (ρ_p - ρ_m)) where:

    • ΔV_t is the change in volume at time t.

    • V_0 is the initial volume of the monomer.

    • ρ_p is the density of the polymer.

    • ρ_m is the density of the monomer.

  • Rate Determination: The rate of polymerization (R_p) is determined from the initial slope of the conversion versus time plot.

Monitoring Polymerization by ¹H NMR Spectroscopy

This technique allows for the direct measurement of monomer consumption by integrating the signals of the vinyl protons.

Apparatus:

  • NMR spectrometer

  • NMR tubes with sealable caps

  • Constant temperature probe for the NMR spectrometer

Procedure:

  • Sample Preparation: In an inert atmosphere, prepare a reaction mixture in an NMR tube containing the purified monomer, a suitable deuterated solvent, a known concentration of an internal standard (e.g., mesitylene), and the initiator.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the polymerization to determine the initial monomer concentration relative to the internal standard.

  • Initiation and Monitoring: Initiate the polymerization (e.g., by raising the temperature for thermal initiation or by UV irradiation for photoinitiation) inside the NMR probe. Acquire spectra at regular time intervals.

  • Data Analysis: Integrate the characteristic vinyl proton signals of the monomer and the signal of the internal standard in each spectrum. The decrease in the integral of the monomer signal relative to the constant integral of the internal standard is directly proportional to the monomer conversion.

  • Rate Determination: Plot the monomer concentration versus time to determine the rate of polymerization.

Diagrams

Signaling Pathways

Caption: Cationic polymerization intermediates of styrene and this compound.

Caption: Anionic polymerization intermediates of styrene and this compound.

Experimental Workflow

Experimental_Workflow Monomer_Purification Monomer Purification (Styrene & this compound) Initiator_Prep Initiator Solution Preparation Monomer_Purification->Initiator_Prep Reaction_Setup Reaction Setup (Dilatometry or NMR) Initiator_Prep->Reaction_Setup Initiation Polymerization Initiation (Thermal or Chemical) Reaction_Setup->Initiation Monitoring Real-time Monitoring (Volume or Concentration Change) Initiation->Monitoring Data_Analysis Data Analysis (Conversion vs. Time) Monitoring->Data_Analysis Rate_Determination Rate of Polymerization Determination Data_Analysis->Rate_Determination

Caption: General experimental workflow for comparing polymerization rates.

References

Validation of a synthetic protocol for "1-Isopropenyl-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic protocols for the production of 1-Isopropenyl-4-methoxybenzene, an organic compound with applications in the pharmaceutical and fragrance industries. The following sections detail common synthetic routes, presenting quantitative data, experimental methodologies, and visual workflows to aid researchers in selecting the most suitable protocol for their specific needs.

Comparison of Synthetic Protocols

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The table below summarizes the key quantitative metrics for the most common methods to facilitate a direct comparison.

Synthetic ProtocolStarting Material(s)Key StepsReported Yield (%)Reaction Time (approx.)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Friedel-Crafts Acylation & Subsequent Reduction/Dehydration Anisole, Propionyl Chloride1. Friedel-Crafts Acylation2. Reduction3. Dehydration~75-85 (overall)12-24 hours>98High overall yield, readily available starting materials.Multi-step process, use of strong acids and catalysts.
Route 2: Wittig Reaction 4-Methoxyacetophenone, Methyltriphenylphosphonium bromide1. Ylide formation2. Wittig Reaction60-784-8 hours>95Direct conversion of a ketone to the desired alkene.Stoichiometric use of phosphonium salt, generation of triphenylphosphine oxide byproduct.
Route 3: Grignard Reaction & Dehydration 4-Bromoanisole, Acetone1. Grignard reagent formation2. Reaction with acetone3. Dehydration50-65 (overall)8-16 hours>95Versatile for creating C-C bonds.Moisture-sensitive Grignard reagent, multi-step process.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Friedel-Crafts Acylation followed by Reduction and Dehydration

This three-step synthesis begins with the acylation of anisole, followed by the reduction of the resulting ketone and subsequent dehydration to yield the final product.

Step 1: Friedel-Crafts Acylation of Anisole to 4'-Methoxypropiophenone

  • Materials: Anisole, propionyl chloride, aluminum chloride, dichloromethane (DCM).

  • Procedure: To a cooled (0°C) solution of anisole and propionyl chloride in DCM, aluminum chloride is added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with ice-water and the organic layer is separated, washed, dried, and concentrated to yield 4'-methoxypropiophenone.

  • Reported Yield: 85-95%[1]

Step 2: Reduction of 4'-Methoxypropiophenone to 1-(4-Methoxyphenyl)ethanol

  • Materials: 4'-Methoxypropiophenone, sodium borohydride, methanol.

  • Procedure: 4'-Methoxypropiophenone is dissolved in methanol and the solution is cooled to 0°C. Sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent, and the organic layer is dried and concentrated to afford 1-(4-methoxyphenyl)ethanol.

  • Reported Yield: High yields, often nearly quantitative.[2][3][4]

Step 3: Dehydration of 1-(4-Methoxyphenyl)ethanol

  • Materials: 1-(4-Methoxyphenyl)ethanol, sulfuric acid (catalytic amount), toluene.

  • Procedure: 1-(4-Methoxyphenyl)ethanol is dissolved in toluene, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution and brine, dried, and concentrated. The crude product is then purified by distillation.

  • Reported Yield: High yields are expected for this type of acid-catalyzed dehydration.

Route 2: Wittig Reaction

This one-pot reaction directly converts 4-methoxyacetophenone to this compound.

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), 4-methoxyacetophenone, anhydrous tetrahydrofuran (THF).

  • Procedure: Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere. A strong base is added to generate the ylide (methylenetriphenylphosphorane). The resulting colored solution is stirred at room temperature for a period of time, after which a solution of 4-methoxyacetophenone in THF is added dropwise. The reaction mixture is stirred until completion. The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified to remove the triphenylphosphine oxide byproduct.

  • Reported Yield: 60-78%[5]

Route 3: Grignard Reaction followed by Dehydration

This two-step approach involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by dehydration.

Step 1: Grignard Reaction of 4-Bromoanisole with Acetone

  • Materials: 4-Bromoanisole, magnesium turnings, anhydrous diethyl ether or THF, acetone.

  • Procedure: A Grignard reagent is prepared by reacting 4-bromoanisole with magnesium turnings in an anhydrous ether solvent. To this Grignard reagent, a solution of acetone in the same solvent is added dropwise at a low temperature. The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium chloride. The product, 2-(4-methoxyphenyl)propan-2-ol, is extracted, and the organic layer is dried and concentrated.

  • Reported Yield: Moderate to good yields are typical for Grignard reactions with ketones.

Step 2: Dehydration of 2-(4-Methoxyphenyl)propan-2-ol

  • Materials: 2-(4-Methoxyphenyl)propan-2-ol, an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), a suitable solvent (e.g., toluene).

  • Procedure: The alcohol is dissolved in a solvent, and a catalytic amount of acid is added. The mixture is heated to reflux, often with a Dean-Stark trap to remove water. After the reaction is complete, the mixture is worked up by washing with a basic solution and brine, followed by drying and purification of the final product.

  • Reported Yield: Dehydration of tertiary alcohols is generally efficient.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the described synthetic protocols.

Synthesis_Comparison cluster_route1 Route 1: Friedel-Crafts Acylation, Reduction & Dehydration cluster_route2 Route 2: Wittig Reaction cluster_route3 Route 3: Grignard Reaction & Dehydration Anisole Anisole FC_Acylation Friedel-Crafts Acylation Anisole->FC_Acylation Ketone 4'-Methoxypropiophenone FC_Acylation->Ketone Reduction Reduction Ketone->Reduction Alcohol1 1-(4-Methoxyphenyl)ethanol Reduction->Alcohol1 Dehydration1 Dehydration Alcohol1->Dehydration1 Product1 This compound Dehydration1->Product1 Ketone2 4-Methoxyacetophenone Wittig Wittig Reaction Ketone2->Wittig Product2 This compound Wittig->Product2 Bromoanisole 4-Bromoanisole Grignard Grignard Reaction with Acetone Bromoanisole->Grignard Alcohol2 2-(4-Methoxyphenyl)propan-2-ol Grignard->Alcohol2 Dehydration2 Dehydration Alcohol2->Dehydration2 Product3 This compound Dehydration2->Product3

Caption: Comparison of synthetic routes to this compound.

Experimental_Workflow cluster_common_steps General Laboratory Workflow Start Start: Select Synthetic Route Reagents Prepare Reactants & Solvents Start->Reagents Reaction Perform Chemical Reaction Reagents->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for organic synthesis.

References

Comparative thermal analysis of polymers from "1-Isopropenyl-4-methoxybenzene" and other monomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the thermal properties of polymers derived from p-methoxystyrene (a close structural analog to 1-isopropenyl-4-methoxybenzene) and other widely used monomers. The objective is to provide researchers, scientists, and drug development professionals with a clear comparison of the thermal stability and behavior of these materials, supported by experimental data. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

The thermal properties of poly(p-methoxystyrene), polystyrene, and related polymers are summarized in the table below. These quantitative data facilitate a direct comparison of their glass transition temperatures (Tg) and decomposition characteristics.

PolymerGlass Transition Temperature (Tg)Decomposition Onset Temperature (Td, onset) (°C)Peak Decomposition Temperature (°C)
Poly(p-methoxystyrene)~113 °C[1]Not explicitly statedIsothermal decomposition studied at 320 °C[1]
Polystyrene~100 °C[2]>300 °C~400 °C
Poly(p-methylstyrene)~111 °C[1]Not explicitly statedNot explicitly stated
Poly(styrene-b-4-methoxy styrene)Tg for PS block: 98.7 °CNot explicitly statedNot explicitly stated

Note: The glass transition temperature of poly(p-methoxystyrene) is reported as 386 K (113 °C), which is noted to be higher than a previously reported value of 362 K (89 °C)[1]. The thermal stability of various para-substituted polystyrenes has been investigated, indicating that decomposition generally occurs above 275 °C[3].

Experimental Protocols

Detailed methodologies for the key thermal analysis experiments are provided below.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymers.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the polymer sample is accurately weighed into a clean TGA pan (e.g., platinum or aluminum).

  • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a controlled flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to approximately 600 °C at a constant heating rate (e.g., 10-20 °C/min)[4].

  • Data Analysis: The onset of decomposition is determined from the temperature at which a significant mass loss begins. The peak decomposition temperature is identified from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

  • Objective: To measure the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum DSC pan.

  • Temperature Program:

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg but below its decomposition temperature at a controlled rate (e.g., 10 °C/min). This step erases the sample's prior thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the midpoint of the step-change in the heat flow curve during this second scan[5].

  • Data Analysis: The glass transition temperature is identified as a step-like change in the baseline of the DSC thermogram.

Visualization of Experimental Workflow

The logical flow of the comparative thermal analysis process is depicted in the following diagram.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Monomer1 This compound (or analog like p-Methoxystyrene) Polymerization Polymerization Monomer1->Polymerization Monomer2 Other Monomers (e.g., Styrene) Monomer2->Polymerization Polymer1 Poly(this compound) or Poly(p-Methoxystyrene) Polymerization->Polymer1 Polymer2 Comparative Polymers (e.g., Polystyrene) Polymerization->Polymer2 TGA Thermogravimetric Analysis (TGA) Polymer1->TGA DSC Differential Scanning Calorimetry (DSC) Polymer1->DSC Polymer2->TGA Polymer2->DSC Td_data Decomposition Temperature (Td) TGA->Td_data Tg_data Glass Transition Temperature (Tg) DSC->Tg_data Comparison Comparative Analysis Td_data->Comparison Tg_data->Comparison

Caption: Experimental workflow for comparative thermal analysis.

References

Confirming the Structure of 1-Isopropenyl-4-methoxybenzene using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 1-Isopropenyl-4-methoxybenzene against structurally similar alternatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers in organic chemistry, analytical sciences, and drug development.

Structural Elucidation via 2D NMR

Two-dimensional NMR spectroscopy is a powerful analytical technique for unambiguously determining the chemical structure of organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information between protons (¹H) and carbons (¹³C), which is essential for differentiating between isomers and confirming molecular structures.

This guide focuses on the application of these techniques to confirm the structure of this compound and differentiate it from its isomers, such as trans-Anethole and 4-Propylanisole.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and the comparative compound, trans-Anethole. Due to the limited availability of complete 2D NMR datasets for this compound in the public domain, data for the closely related and well-characterized isomer, trans-Anethole, is presented for a detailed comparison. The structural similarities and key differences are highlighted to guide the analysis.

Table 1: ¹H and ¹³C NMR Chemical Shift Data

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound 1-~159.0
2, 6~7.35 (d)~127.0
3, 5~6.85 (d)~113.8
4-~133.0
7 (C=CH₂)~5.3 (s), ~5.0 (s)~112.0
8 (C=CH₂)-~142.0
9 (CH₃)~2.1 (s)~21.0
10 (OCH₃)~3.8 (s)~55.2
trans-Anethole [1]1-158.7
2, 67.22 (d)127.0
3, 56.80 (d)113.7
4-129.8
7 (=CH-)6.32 (dq)130.3
8 (=CH-)6.06 (dq)125.1
9 (CH₃)1.82 (dd)18.1
10 (OCH₃)3.73 (s)55.0

Note: Chemical shifts for this compound are approximate and based on spectral prediction and data from similar compounds. 'd' denotes a doublet, 's' a singlet, 'dq' a doublet of quartets, and 'dd' a doublet of doublets.

Experimental Protocols

A general protocol for acquiring 2D NMR spectra of small organic molecules is provided below. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters (Typical for a 400 or 500 MHz instrument):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2 s

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Increments: 256-512 in F1

    • Spectral Width: 10-12 ppm in both dimensions

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 2-8 per increment

    • Increments: 256 in F1

    • Spectral Width: 10-12 ppm (F2, ¹H), 160-200 ppm (F1, ¹³C)

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 4-16 per increment

    • Increments: 256-512 in F1

    • Spectral Width: 10-12 ppm (F2, ¹H), 200-220 ppm (F1, ¹³C)

    • Long-range coupling constant: Optimized for 8-10 Hz

Structural Confirmation of this compound using 2D NMR

The following diagram illustrates the key 2D NMR correlations that would be expected for this compound, allowing for its unambiguous structural confirmation.

Figure 1. Key 2D NMR correlations for this compound.

Interpretation of Expected 2D NMR Spectra:

  • COSY: The COSY spectrum will primarily show a correlation between the aromatic protons H2/H6 and H3/H5 due to their three-bond (³J) coupling. The protons of the isopropenyl group (H7 and H9) would not show COSY correlations with each other as they are not on adjacent carbons.

  • HSQC: The HSQC spectrum will reveal direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the molecule: C2/C6, C3/C5, the vinylic C7, the methyl C9, and the methoxy C10.

  • HMBC: The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations include:

    • The methoxy protons (H10) will show a correlation to the oxygen-bearing aromatic carbon (C1).

    • The aromatic protons H3/H5 will show correlations to C1 and their respective neighboring carbons.

    • The aromatic protons H2/H6 will show correlations to the isopropenyl-bearing carbon (C4).

    • The vinylic protons (H7) and the methyl protons (H9) of the isopropenyl group will both show correlations to the quaternary vinylic carbon (C8) and the aromatic carbon C4, confirming the attachment of the isopropenyl group to the benzene ring at this position.

Comparison with Alternatives

  • trans-Anethole: In contrast to this compound, the COSY spectrum of trans-anethole would show a strong correlation between the two vinylic protons (H7 and H8) and also between the vinylic proton H8 and the methyl protons H9.[1] The HMBC correlations would also differ, reflecting the different arrangement of the propenyl group.

  • 4-Propylanisole: This isomer lacks a double bond in the side chain. Therefore, its ¹H NMR spectrum would show characteristic signals for a propyl group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the ring). The COSY spectrum would show correlations between these adjacent methylene and methyl protons. The ¹³C NMR spectrum would also show signals for sp³-hybridized carbons in the side chain, which would be absent in the spectra of the other two isomers.

By carefully analyzing the combination of COSY, HSQC, and HMBC spectra, the precise connectivity of this compound can be unequivocally determined and distinguished from its structural isomers.

References

Quantitative Analysis of 1-Isopropenyl-4-methoxybenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Isopropenyl-4-methoxybenzene, a key aromatic compound, in complex mixtures is critical for quality control, impurity profiling, and research in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the optimal method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-FID, GC-MS, HPLC-UV, and qNMR for the quantitative analysis of this compound. The data presented is based on established methods for structurally similar aromatic compounds.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, detection by flame ionization.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Typical Linearity (r²) > 0.999[1]> 0.992> 0.999[2]Not applicable (direct method)
Limit of Detection (LOD) Low ng/mL rangeLow to sub-ng/mL range[3]µg/mL to high ng/mL range[4]mg/mL to high µg/mL range[5]
Limit of Quantitation (LOQ) Low ng/mL rangeLow ng/mL range[3]µg/mL range[4]mg/mL to high µg/mL range[5]
Precision (%RSD) < 5%< 10%< 5%[2]< 2%[5]
Accuracy (% Recovery) 95-105%85-115%[1]98-102%[2]95-105%[5]
Selectivity Good, dependent on column and conditions.Excellent, provides structural information.Good, dependent on column and mobile phase.Excellent, highly specific signals.
Sample Throughput HighMedium to HighHighMedium

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on methods for analogous aromatic compounds and should be optimized for the specific sample matrix.

Gas Chromatography (GC-FID and GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., p-anisaldehyde) for improved accuracy and precision.[1]

  • Dilute the sample to a final concentration within the calibration range.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for aromatic compound separation.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Maintain at 180°C for 5 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Maintain at 280°C for 5 minutes.

  • Detector (FID): Temperature set at 300°C.

  • Detector (MS):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Inject the calibration standards and generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

4. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the sample chromatogram.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique suitable for a wide range of aromatic compounds, including those that may not be sufficiently volatile for GC.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the sample to a final concentration within the calibration range.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at the wavelength of maximum absorbance for this compound (e.g., around 257 nm for similar compounds).[4]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Integrate the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample mixture.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) that has a known purity and signals that do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.

  • Transfer a precise volume of the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A standard 1D proton pulse sequence with a calibrated 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is crucial for accurate quantification. A typical starting value is 30-60 seconds.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).

  • Other Parameters: Ensure uniform excitation of all signals and avoid spinning to prevent spinning sidebands.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate the non-overlapping signals of both this compound and the internal standard.

  • The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the quantitative analysis of this compound using GC/HPLC and qNMR.

GC_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Solvent weigh->dissolve extract Extract/Cleanup (Optional) dissolve->extract dilute Dilute to Final Volume extract->dilute inject Inject into GC or HPLC dilute->inject separate Chromatographic Separation inject->separate detect Detection (FID, MS, or UV) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

GC/HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire acquire_params (Long Relaxation Delay) process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration integrate->calculate

qNMR Experimental Workflow

Conclusion

The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the study.

  • GC-FID is a robust, cost-effective, and high-throughput technique ideal for routine quality control when high specificity is not required.

  • GC-MS offers superior selectivity and is the method of choice for complex matrices or when confirmation of the analyte's identity is necessary.

  • HPLC-UV is a valuable alternative, particularly for less volatile analytes or when GC is not available.

  • qNMR serves as a primary method, providing highly accurate and precise results without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for complex mixtures where chromatographic separation is challenging.

For drug development and research applications where accuracy and reliability are paramount, a combination of these techniques, such as using GC-MS for identification and a validated GC-FID or qNMR method for quantification, can provide a comprehensive and robust analytical workflow.

References

Cross-Validation of Analytical Methods for the Quantification of 1-Isopropenyl-4-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-Isopropenyl-4-methoxybenzene, a key intermediate in various synthetic processes, is paramount for ensuring product quality and consistency. This guide provides a comprehensive cross-validation and comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. This document presents a framework for methodological comparison, complete with detailed experimental protocols and performance data to aid researchers in making informed decisions for their specific applications.

The validation of these analytical methods adheres to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and robustness of the data presented.[1][2][3] Key validation parameters, including specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), are discussed and compared.[1][2][3][4][5]

Method Performance Comparison

The quantitative performance of HPLC-UV and GC-MS for the analysis of this compound is summarized below. The data presented is representative of typical results obtained during method validation for similar aromatic compounds.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS

Validation ParameterHPLC-UVGC-MSICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995[1]
Range (µg/mL) 1 - 1000.1 - 2580-120% of test concentration[1]
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 98.0-102.0%
Precision (%RSD)
- Repeatability< 1.5%< 1.0%≤ 2%[2]
- Intermediate Precision< 2.0%< 1.8%≤ 2%[2]
Limit of Detection (LOD) (µg/mL) 0.30.03-
Limit of Quantitation (LOQ) (µg/mL) 1.00.1-
Specificity HighVery HighMethod should be specific[1][2]

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended to serve as a starting point for laboratory implementation and may require optimization based on specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quality control and quantification of this compound in bulk drug substances and intermediates.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range.

3. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.[1]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having different analysts perform the analysis on different days using different instruments.

  • Specificity: Analyze a placebo and a sample spiked with potential impurities to ensure no interference with the main analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at low concentrations or in complex matrices.

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 148, 133, and 117).

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane or methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µg/mL to 25 µg/mL by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a final concentration within the calibration range. An internal standard may be used for improved accuracy.

3. Validation Procedure:

  • Linearity: Analyze the calibration standards and construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Accuracy and Precision: Follow a similar procedure as described for the HPLC method, adapting the concentration levels to the GC-MS working range.

  • Specificity: The mass spectrum of the analyte provides a high degree of specificity. Confirm the identity by comparing the retention time and mass spectrum with a reference standard.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods to ensure data equivalency.

CrossValidationWorkflow start Start: Define Analytical Requirements hplc_dev HPLC Method Development & Optimization start->hplc_dev gcms_dev GC-MS Method Development & Optimization start->gcms_dev hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val gcms_val GC-MS Method Validation (ICH Guidelines) gcms_dev->gcms_val sample_analysis Analyze Same Batch of Samples by Both Methods hplc_val->sample_analysis gcms_val->sample_analysis data_comp Compare Results (e.g., using Statistical Tests) sample_analysis->data_comp equivalence Equivalence Demonstrated? data_comp->equivalence report Final Report & Method Implementation equivalence->report Yes troubleshoot Investigate Discrepancies & Re-optimize equivalence->troubleshoot No end End report->end troubleshoot->hplc_dev troubleshoot->gcms_dev

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC-UV is a cost-effective and high-throughput method suitable for routine quality control of bulk materials. In contrast, GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis, impurity profiling, and analysis in complex matrices. The cross-validation of these methods ensures consistency and reliability of analytical data across different platforms, which is a critical aspect of drug development and quality assurance.

References

A Comparative Analysis of Copolymerization Reactivity: 1-Isopropenyl-4-methoxybenzene versus 4-Vinylanisole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the copolymerization behavior of two structurally similar methoxy-substituted aromatic monomers, 1-Isopropenyl-4-methoxybenzene (anethole) and 4-vinylanisole (4-methoxystyrene), reveals significant differences in their reactivity. This guide provides a comprehensive comparison of their performance in free-radical copolymerization, supported by experimental data and detailed protocols for researchers and professionals in polymer chemistry and materials science.

Executive Summary

This compound, a bio-sourced monomer commonly known as anethole, exhibits a reluctant nature towards homopolymerization due to steric hindrance from its propenyl group. However, it actively participates in copolymerization with various vinyl monomers. In contrast, 4-vinylanisole, a structural isomer, behaves more like a typical styrenic monomer. This guide will explore their copolymerization kinetics, offering a quantitative comparison through reactivity ratios and the Alfrey-Price Q-e scheme. This information is critical for designing copolymers with desired compositions and properties for applications ranging from specialty polymers to advanced materials.

Structural and Mechanistic Overview

The reactivity of a monomer in copolymerization is dictated by the stability of the radical it forms and the polarity of its double bond. The structural differences between this compound and 4-vinylanisole, specifically the position of the methyl group on the vinyl moiety, significantly influence these factors.

Figure 1: Structural comparison of the two monomers.

Quantitative Reactivity Comparison

The relative reactivity of monomers in a copolymerization is quantified by their reactivity ratios (r). A value of r > 1 indicates a preference for the growing polymer chain to add a monomer of its own kind, while r < 1 indicates a preference for adding the comonomer. An r value of 0 suggests that the monomer does not homopolymerize.

Reactivity Ratios of this compound (M₁)

Experimental data from the free-radical copolymerization of this compound with various comonomers (M₂) are summarized below. These reactions were typically carried out in bulk at 130°C using tert-butyl peroxybenzoate as an initiator.

Comonomer (M₂)r₁ (this compound)r₂ (Comonomer)r₁ * r₂Copolymerization Behavior
Styrene0.21 ± 0.052.30 ± 0.200.48Random, with a higher incorporation of styrene
Methyl Methacrylate (MMA)0.10 ± 0.054.50 ± 0.500.45Random, with a strong preference for MMA incorporation
2-Ethylhexyl Acrylate (EHA)0.15 ± 0.053.50 ± 0.300.53Random, with a strong preference for EHA incorporation
Acrylic Acid (AA)0.05 ± 0.0510.0 ± 1.00.50Random, with a very strong preference for AA incorporation

Data sourced from Lena, J.-B., et al. (2020). Polymer Chemistry, 11(35), 5589-5597.

The consistently low r₁ values indicate that the anethole-terminated radical prefers to react with the comonomer rather than another anethole molecule. This is attributed to the steric hindrance of the propenyl group.

Reactivity of 4-Vinylanisole (M₁)
MonomerQ (Resonance Stabilization)e (Polarity)
This compound1.18-1.14
4-Vinylanisole1.36-1.11
Styrene1.00-0.80
Methyl Methacrylate (MMA)0.740.40
2-Ethylhexyl Acrylate (EHA)0.450.85
Acrylic Acid (AA)1.150.77

Q-e values are compiled from various literature sources.

The Q value for 4-vinylanisole is higher than that of this compound, suggesting greater resonance stabilization of its radical, similar to styrene. The 'e' values for both are negative and comparable, indicating that both are electron-donating monomers.

Based on these Q-e values, the theoretical reactivity ratios for 4-vinylanisole (M₁) with the same comonomers (M₂) can be calculated. These calculations suggest that 4-vinylanisole is significantly more reactive than this compound in copolymerization and will incorporate more readily into the polymer chain, exhibiting behavior closer to that of styrene.

Experimental Protocols

A generalized experimental protocol for the free-radical copolymerization of these monomers is provided below. Specific modifications may be required based on the comonomer and desired polymer characteristics.

Materials
  • Monomers (this compound or 4-Vinylanisole, and comonomer)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN, or benzoyl peroxide - BPO)

  • Solvent (e.g., toluene, 1,4-dioxane, or bulk polymerization)

  • Inhibitor remover (e.g., basic alumina column)

  • Precipitating solvent (e.g., methanol, ethanol)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow

experimental_workflow start Start purification Monomer Purification (Inhibitor Removal) start->purification setup Reaction Setup (Reactor, Monomers, Initiator, Solvent) purification->setup inert Inert Atmosphere (Nitrogen/Argon Purge) setup->inert polymerization Polymerization (Heating and Stirring) inert->polymerization termination Reaction Termination (Cooling) polymerization->termination precipitation Polymer Precipitation (Addition to Non-solvent) termination->precipitation filtration Filtration and Washing precipitation->filtration drying Drying in Vacuum Oven filtration->drying characterization Polymer Characterization (NMR, GPC, DSC) drying->characterization end End characterization->end

Safety Operating Guide

Proper Disposal of 1-Isopropenyl-4-methoxybenzene: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Isopropenyl-4-methoxybenzene as a chemical that may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects. Disposal must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on established best practices for laboratory chemical waste management and information from safety data sheets.

Hazard Profile and Safety Summary

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin sensitization (Category 1)

  • Short-term (acute) aquatic hazard (Category 2)

  • Long-term (chronic) aquatic hazard (Category 2)

Always handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Acute Aquatic HazardCategory 2H401: Toxic to aquatic life.
Chronic Aquatic HazardCategory 2H411: Toxic to aquatic life with long lasting effects.

Experimental Protocols: Waste Disposal Procedure

The proper disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

Step 1: Waste Collection and Container Management

  • Primary Container : Collect waste this compound in its original container if possible, or in a designated, compatible, and properly sealed waste container. The container must be clean, dry, and in good condition.[1]

  • Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Store waste in sturdy, chemically resistant containers and segregate incompatible wastes.[2]

Step 2: Labeling and Storage

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark, environment).[1]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel. The SAA should be away from ignition sources, heat, and direct sunlight.[1]

Step 3: Professional Disposal

  • Engage a Licensed Waste Contractor : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]

  • Waste Pickup Request : Follow your institution's protocol to request a hazardous waste pickup. This typically involves submitting a form or using an online system, providing details about the waste.[1]

Step 4: Empty Container Disposal

  • Rinsing : Thoroughly empty the container. The first rinse of the container must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • Disposal : Once thoroughly rinsed and air-dried, obliterate or remove the label and dispose of the empty container as instructed by your institution's EHS guidelines, which may include placing it in a designated glass disposal container.[3]

Disposal Workflow

DisposalWorkflow cluster_collection Step 1: Waste Collection cluster_preparation Step 2: Labeling & Storage cluster_disposal Step 3: Professional Disposal cluster_container Step 4: Empty Container A Collect Waste in Compatible Container B Label Container: 'Hazardous Waste' 'this compound' A->B F Triple Rinse Container A->F For Empty Containers C Store in Designated Satellite Accumulation Area D Request Pickup by Licensed Waste Contractor C->D E Transport to Approved Waste Disposal Plant D->E G Collect Rinsate as Hazardous Waste F->G H Dispose of Clean Container G->H

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.